3-(Furan-2-yl)propanehydrazide
Description
Properties
IUPAC Name |
3-(furan-2-yl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-9-7(10)4-3-6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPABFIQVPBCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547239 | |
| Record name | 3-(Furan-2-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98334-58-8 | |
| Record name | 3-(Furan-2-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Furan-2-yl)propanehydrazide
This guide provides a comprehensive technical overview of 3-(furan-2-yl)propanehydrazide, a molecule of interest for researchers, scientists, and professionals in drug development. We will delve into its synthesis, structural elucidation, chemical reactivity, and potential applications, offering insights grounded in established chemical principles and supported by scientific literature.
Introduction and Significance
The furan nucleus is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties make it a valuable scaffold in drug design. When combined with a hydrazide functional group, which is a known pharmacophore and a versatile synthetic intermediate, the resulting molecule, this compound, presents a compelling platform for the development of novel therapeutic agents. Hydrazides and their derivatives, such as hydrazones, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide aims to provide a detailed exploration of the chemical landscape of this promising, albeit not extensively studied, compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with readily available precursors. The overall synthetic strategy involves the formation of the carbon skeleton followed by the introduction of the hydrazide moiety.
Synthesis of the Precursor: 3-(Furan-2-yl)propanoic Acid
The immediate precursor to our target molecule is 3-(furan-2-yl)propanoic acid. A common and efficient route to this acid involves the selective reduction of the carbon-carbon double bond in 3-(2-furyl)acrylic acid. The acrylic acid derivative can be synthesized via a Knoevenagel condensation between furan-2-carbaldehyde and malonic acid.[6]
Step 1: Synthesis of 3-(2-Furyl)acrylic Acid
A mixture of furan-2-carbaldehyde and malonic acid in pyridine with a catalytic amount of piperidine is heated to induce condensation and subsequent decarboxylation to yield 3-(2-furyl)acrylic acid.[6]
Step 2: Reduction to 3-(Furan-2-yl)propanoic Acid
The selective reduction of the double bond in 3-(2-furyl)acrylic acid without affecting the furan ring can be achieved through catalytic hydrogenation using a suitable catalyst such as Platinum on carbon (Pt/C) in a solvent like acetic acid.[7]
Conversion to this compound
The conversion of a carboxylic acid to a hydrazide is a well-established transformation, typically proceeding through an ester intermediate to avoid side reactions.[8][9]
Step 1: Esterification of 3-(Furan-2-yl)propanoic Acid
The carboxylic acid is first converted to its corresponding ester, for example, the ethyl ester, by refluxing with ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.[10][11]
Step 2: Hydrazinolysis of the Ester
The resulting ester is then treated with hydrazine hydrate, usually in an alcoholic solvent, to yield the desired this compound.[8] This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.
A detailed experimental protocol for the final step is provided below:
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 3-(furan-2-yl)propanoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-(furan-2-yl)propanoate (1 equivalent) in a minimal amount of absolute ethanol to ensure a clear solution.
-
To this solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a solid.
The overall synthetic pathway is illustrated in the following diagram:
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is scarce in the literature, we can predict its key properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Description |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the aliphatic chain protons, and the hydrazide protons.
-
Furan Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 will appear as a doublet of doublets, the proton at C3 as a doublet of doublets, and the proton at C4 as a doublet of doublets.
-
Aliphatic Protons: Two triplets in the upfield region (δ 2.0-3.5 ppm), corresponding to the two methylene groups of the propane chain.
-
Hydrazide Protons: A broad singlet for the -NH- proton and another broad singlet for the -NH₂ protons. The chemical shift of these protons can be variable and they are D₂O exchangeable.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show signals for the furan ring carbons, the aliphatic carbons, and the carbonyl carbon.
-
Furan Carbons: Four signals in the downfield region (δ 100-150 ppm).
-
Aliphatic Carbons: Two signals in the upfield region (δ 20-40 ppm).
-
Carbonyl Carbon: A signal in the far downfield region (δ ~170 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the following key absorption bands:
-
N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH- stretch.
-
C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.
-
C-O-C Stretching: A band around 1000-1300 cm⁻¹ characteristic of the furan ring ether linkage.[12]
-
C-H Stretching: Bands for aromatic and aliphatic C-H stretches.
Mass Spectrometry (MS):
The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 154. Key fragmentation patterns would likely involve the loss of the hydrazide group, and cleavage of the propane chain.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two main functional components: the furan ring and the hydrazide group.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene.[13][14]
-
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, primarily at the C5 position.[15]
-
Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions with electron-deficient dienophiles.[14]
-
Ring Opening: The furan ring is susceptible to ring-opening under strongly acidic conditions or upon oxidation.[16]
Reactivity of the Hydrazide Group
The hydrazide moiety is a versatile functional group for further synthetic transformations.[17][18][19]
-
Formation of Hydrazones: The primary amine of the hydrazide readily condenses with aldehydes and ketones to form stable hydrazones. This is a crucial reaction for creating diverse libraries of compounds for biological screening.[4]
-
Synthesis of Heterocycles: Hydrazides are valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles.[8]
The following diagram illustrates the key reactive sites of this compound:
Potential Applications in Drug Development
The combination of the furan ring and the hydrazide-hydrazone scaffold in derivatives of this compound suggests a high potential for diverse biological activities.[2][3][5][20]
-
Antimicrobial Agents: Numerous furan-containing compounds and hydrazones have demonstrated significant antibacterial and antifungal properties.[3][20] The ability to easily generate a library of hydrazone derivatives from this compound allows for the exploration of structure-activity relationships to optimize antimicrobial potency.
-
Anticancer Agents: The furan nucleus is present in several anticancer drugs, and hydrazone derivatives have also been extensively investigated for their cytotoxic effects against various cancer cell lines.[21]
-
Anti-inflammatory and Analgesic Agents: The furan scaffold has been associated with anti-inflammatory and analgesic activities.[2] Further derivatization of this compound could lead to the discovery of novel anti-inflammatory and analgesic compounds.
Conclusion
This compound is a molecule with significant untapped potential in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of both the furan ring and the hydrazide functional group, makes it an attractive scaffold for the development of new bioactive compounds. This technical guide provides a foundational understanding of its chemical properties, which we hope will inspire further research and application of this promising molecule in drug discovery and development.
References
-
Li, J. J. (2002). A new procedure for preparation of carboxylic acid hydrazides. Journal of Organic Chemistry, 67(26), 9471-9474. [Link][22]
-
Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link][13]
-
Peterson, L. A. (2014). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 27(9), 1441-1454. [Link][16]
-
Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene An. [Link][15]
-
Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. [Link][8]
-
ResearchGate. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link][23]
-
Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link][9]
-
Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. [Link][24]
-
ResearchGate. (n.d.). The chemistry of hydrazides. [Link][18]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link][25]
-
Kumar, P., et al. (2023). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 13(38), 26685-26701. [Link][3]
-
Taylor & Francis. (n.d.). Hydrazide – Knowledge and References. [Link][19]
-
Molecules. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link][26]
-
Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. [Link][4]
-
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link][5]
-
PeerJ. (2023). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. [Link][12]
-
Preprints.org. (2024). Furan: A Promising Scaffold for Biological Activity. [Link][2]
-
National Center for Biotechnology Information. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link][27]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link][6]
-
ResearchGate. (2023). A Review on Biological and Medicinal Significance of Furan. [Link][20]
-
ResearchGate. (2017). Does anybody know how 3-(2-furil)propanoic acid can be obtained from 3-(2-furil)acrylic acid?. [Link][7]
-
ResearchGate. (n.d.). Calculated and predicted ¹³C NMR chemical shifts for 2. [Link][28]
-
National Center for Biotechnology Information. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. [Link][29]
-
ResearchGate. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link][21]
-
ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link][30]
-
Chemguide. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. [Link][10]
-
Scientific.Net. (2013). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link][11]
-
MDPI. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link][31]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 9. rjptonline.org [rjptonline.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. peerj.com [peerj.com]
- 13. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 14. Furan - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. inglomayor.cl [inglomayor.cl]
- 25. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 26. mdpi.com [mdpi.com]
- 27. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide | MDPI [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 3-(Furan-2-yl)propanehydrazide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(furan-2-yl)propanehydrazide, a valuable building block in medicinal chemistry and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. Two primary, robust synthetic routes are detailed, starting from the readily available precursor, furan-2-carbaldehyde. Each pathway is presented with detailed, step-by-step experimental protocols, mechanistic insights, and a discussion of the critical process parameters. The guide emphasizes scientific integrity, providing a rationale for experimental choices and grounding key claims in authoritative references.
Introduction and Strategic Overview
This compound is a heterocyclic compound of significant interest due to the prevalence of the furan moiety in a wide array of biologically active molecules and approved pharmaceuticals. The hydrazide functional group is a versatile handle for the synthesis of various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, and is a common pharmacophore in its own right.
The synthesis of this compound is strategically approached from furan-2-carbaldehyde, a bio-renewable platform chemical. The overall synthesis involves three key transformations:
-
Carbon chain extension: A Knoevenagel condensation to form a three-carbon side chain on the furan ring.
-
Saturation: Reduction of the resulting carbon-carbon double bond to yield the desired propanoic acid backbone.
-
Hydrazide formation: Conversion of the carboxylic acid to the final hydrazide product.
This guide will elaborate on two efficacious pathways for the final conversion step: the ester-hydrazinolysis pathway (Route A) and the acyl chloride-hydrazinolysis pathway (Route B) .
Foundational Synthesis of the Key Intermediate: 3-(Furan-2-yl)propanoic Acid
Both proposed synthetic routes converge on the common intermediate, 3-(furan-2-yl)propanoic acid. The synthesis of this intermediate is a two-step process beginning with the Knoevenagel condensation of furan-2-carbaldehyde with malonic acid, followed by the catalytic hydrogenation of the resulting 3-(furan-2-yl)acrylic acid.
Step 1: Synthesis of 3-(Furan-2-yl)acrylic Acid
The initial step involves a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.
-
Mechanism and Rationale: The reaction is typically base-catalyzed, with piperidine being a common choice. The piperidine deprotonates malonic acid to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carbaldehyde. Subsequent dehydration of the aldol-type intermediate yields the more stable conjugated system of 3-(furan-2-yl)acrylic acid. Pyridine often serves as the solvent.[1]
Experimental Protocol: Synthesis of 3-(Furan-2-yl)acrylic Acid [1]
-
To a round-bottom flask containing pyridine (10 mL), add malonic acid (0.91 g, 8.9 mmol) and furan-2-carbaldehyde (0.85 g, 8.9 mmol).
-
Stir the mixture to ensure homogeneity.
-
Add piperidine (0.23 g, 2.7 mmol) dropwise to the mixture over 5 minutes.
-
Heat the reaction mixture to 115 °C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of water.
-
Acidify the aqueous mixture to a pH of 5-6 with aqueous HCl, which will cause an orange precipitate to form.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Dry the solid product to yield 3-(furan-2-yl)acrylic acid.
Step 2: Catalytic Hydrogenation to 3-(Furan-2-yl)propanoic Acid
The saturation of the carbon-carbon double bond in 3-(furan-2-yl)acrylic acid is effectively achieved through catalytic hydrogenation.
-
Mechanism and Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of alkenes.[2] The reaction involves the heterogeneous catalysis where hydrogen gas adsorbs onto the surface of the palladium, followed by the complexation of the alkene. The stepwise addition of hydrogen atoms across the double bond then occurs on the catalyst surface. This method is generally high-yielding and selective for the reduction of the alkene in the presence of the furan ring, which is more resistant to hydrogenation under these conditions.
Experimental Protocol: Synthesis of 3-(Furan-2-yl)propanoic Acid
-
In a hydrogenation vessel, dissolve 3-(furan-2-yl)acrylic acid (1.0 g, 7.24 mmol) in a suitable solvent such as ethanol or ethyl acetate (50 mL).
-
Add 10% palladium on carbon (Pd/C) catalyst (50-100 mg, catalytic amount).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 3-(furan-2-yl)propanoic acid as the final product.
Synthesis of this compound: Two Convergent Pathways
With the key intermediate, 3-(furan-2-yl)propanoic acid, in hand, the final conversion to the target hydrazide can be accomplished by two primary methods.
Route A: The Ester-Hydrazinolysis Pathway
This pathway is often favored due to the milder reaction conditions and the generally cleaner conversion in the final step. It involves the initial conversion of the carboxylic acid to an ester, followed by treatment with hydrazine.
Route A: Ester-Hydrazinolysis Pathway
Step 3a: Esterification to Ethyl 3-(Furan-2-yl)propanoate
-
Mechanism and Rationale: Fischer-Speier esterification is a classic and cost-effective method for this transformation. The reaction is acid-catalyzed, typically with sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A large excess of the alcohol (ethanol in this case) is used to drive the equilibrium towards the ester product.
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask, dissolve 3-(furan-2-yl)propanoic acid (1.0 g, 7.14 mmol) in absolute ethanol (20 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3-(furan-2-yl)propanoate.
Step 4a: Hydrazinolysis of the Ester
-
Mechanism and Rationale: Hydrazinolysis is the nucleophilic acyl substitution of the ester's alkoxy group (-OEt) with hydrazine (NH₂NH₂). Hydrazine is a potent nucleophile, and the reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent. This method is generally very efficient for the preparation of hydrazides from their corresponding esters.[3][4][5]
Experimental Protocol: Hydrazide Formation from Ester [4][5]
-
Dissolve ethyl 3-(furan-2-yl)propanoate (1.0 g, 5.94 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (98%, ~0.5 mL, ~10 mmol).
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
If precipitation does not occur, pour the mixture into ice-cold distilled water.
-
Collect the resulting solid precipitate by filtration, wash with cold water, and dry to yield this compound.
Route B: The Acyl Chloride Pathway
This route is generally faster but requires more stringent handling precautions due to the reactive nature of the acyl chloride intermediate.
Route B: Acyl Chloride Pathway
Step 3b: Formation of 3-(Furan-2-yl)propanoyl Chloride
-
Mechanism and Rationale: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur of SOCl₂, followed by the elimination of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. The resulting acyl chloride is highly electrophilic and is typically used in the next step without purification.
Experimental Protocol: Acyl Chloride Formation
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
Place 3-(furan-2-yl)propanoic acid (1.0 g, 7.14 mmol) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add thionyl chloride (2.0 mL, 27.4 mmol) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(furan-2-yl)propanoyl chloride, which is used immediately in the next step.
Step 4b: Reaction of Acyl Chloride with Hydrazine
-
Mechanism and Rationale: The highly electrophilic acyl chloride reacts rapidly with the nucleophilic hydrazine. The reaction is often exothermic and needs to be controlled by cooling. A key challenge is to prevent the formation of the 1,2-diacylhydrazine byproduct, where a second molecule of the acyl chloride reacts with the newly formed hydrazide.[3][6][7] This is typically managed by using an excess of hydrazine and adding the acyl chloride solution slowly to the hydrazine solution at a low temperature.
Experimental Protocol: Hydrazide Formation from Acyl Chloride [7]
-
Caution: Hydrazine is toxic and corrosive. The reaction can be highly exothermic. Perform in a fume hood with appropriate personal protective equipment.
-
In a three-necked flask equipped with a dropping funnel and a thermometer, prepare a dilute solution of hydrazine hydrate (excess, e.g., 4 equivalents) in an inert solvent like dichloromethane (DCM).
-
Cool the hydrazine solution to 0 °C in an ice bath.
-
Dissolve the crude 3-(furan-2-yl)propanoyl chloride from the previous step in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred, cold hydrazine solution, ensuring the reaction temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture can be worked up by washing with water to remove excess hydrazine and hydrazine hydrochloride salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) may be necessary for purification.
Data Summary and Characterization
While specific experimental data for this compound is not widely published, the following table provides expected outcomes based on analogous reactions and data for the unsaturated counterpart, (E)-3-(furan-2-yl)acrylohydrazide.[8]
| Step | Product | Expected Yield | Physical Appearance |
| 1. Knoevenagel Condensation | 3-(Furan-2-yl)acrylic Acid | 50-60% | Light orange solid |
| 2. Catalytic Hydrogenation | 3-(Furan-2-yl)propanoic Acid | >90% | Colorless to pale yellow oil or low-melting solid |
| 3a. Fischer Esterification | Ethyl 3-(Furan-2-yl)propanoate | 70-85% | Colorless oil |
| 4a. Hydrazinolysis of Ester | This compound | 80-95% | White to off-white crystalline solid |
| 3b. Acyl Chloride Formation | 3-(Furan-2-yl)propanoyl Chloride | >95% (crude) | Pale yellow oil (used immediately) |
| 4b. Hydrazinolysis of Acyl Chloride | This compound | 70-85% | White to off-white crystalline solid |
Predicted Characterization Data for this compound:
-
¹H NMR: Expected signals would include triplets for the two methylene groups of the propane chain, signals for the furan ring protons, and broad singlets for the -NH and -NH₂ protons of the hydrazide group.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the two methylene carbons, and the carbons of the furan ring.
-
IR Spectroscopy: Characteristic absorptions for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-O-C stretching of the furan ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₇H₁₀N₂O₂ (154.17 g/mol ).
Conclusion
The synthesis of this compound can be reliably achieved from furan-2-carbaldehyde through a three to four-step sequence. The pivotal intermediate, 3-(furan-2-yl)propanoic acid, is accessible via Knoevenagel condensation followed by catalytic hydrogenation. From this intermediate, two effective pathways are available for the final conversion to the hydrazide. Route A, proceeding through an ester intermediate, offers milder conditions and potentially cleaner reactions. Route B, via the acyl chloride, is faster but necessitates more stringent safety protocols. The choice of pathway will depend on the specific laboratory capabilities, scale, and safety considerations. This guide provides the necessary procedural details and scientific rationale to enable researchers to successfully synthesize this valuable heterocyclic building block.
References
-
Kaliya, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (2021). Catalysts, 11(9), 1084. [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2020). Organic Process Research & Development, 24(9), 1836–1841. [Link]
- US Patent 8,110,705 B2. Processes for making hydrazides. (2012).
-
Development and assessment of green synthesis of hydrazides. (2010). Indian Journal of Chemistry, 49B, 1258-1261. [Link]
-
Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (2021). Molecules, 26(16), 4965. [Link]
-
Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. (2024). PeerJ, 12, e17809. [Link]
-
Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses Procedure. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 4. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 8. peerj.com [peerj.com]
An In-depth Technical Guide to 3-(Furan-2-yl)propanehydrazide
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic compounds serve as foundational scaffolds for the design of novel therapeutic agents. Among these, the furan nucleus, a five-membered aromatic ring containing one oxygen atom, is a privileged structure due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1] When combined with the versatile hydrazide functional group (-CONHNH₂), the resulting architecture, exemplified by 3-(Furan-2-yl)propanehydrazide, presents a compelling target for scientific investigation.
This technical guide provides a comprehensive overview of this compound (CAS Number: 98334-58-8), a molecule of significant interest to researchers, scientists, and drug development professionals. While specific literature on this exact compound is limited, this document synthesizes available data with established principles from the broader families of furan derivatives and hydrazides. By exploring its chemical properties, probable synthetic pathways, and potential biological activities, this guide aims to illuminate the scientific and therapeutic promise of this compound and its analogs. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and provide a solid foundation for future research endeavors.
Chemical and Physical Properties
This compound is a small molecule that combines the aromatic furan ring with a flexible propanoyl hydrazide side chain. This unique combination of a rigid aromatic system and a reactive functional group dictates its chemical and physical behavior. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 98334-58-8 | N/A |
| Molecular Formula | C₇H₁₀N₂O₂ | N/A |
| Molecular Weight | 154.17 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| SMILES | O=C(CCC1=CC=CO1)NN | N/A |
| Physical State | Solid (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO (Predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
Probable Synthesis and Manufacturing
Step 1: Esterification of 3-(Furan-2-yl)propanoic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is typically achieved through a Fischer esterification reaction, where the acid is refluxed with an excess of the alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[2]
Step 2: Hydrazinolysis of the Ester
The resulting ester is then reacted with hydrazine hydrate, usually in an alcoholic solvent like ethanol. The reaction mixture is refluxed for several hours. The nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.
A probable two-step synthesis of this compound.
Experimental Protocol: A General Procedure
-
Esterification: To a solution of 3-(Furan-2-yl)propanoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise. Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(furan-2-yl)propanoate.
-
Hydrazinolysis: Dissolve the crude ester (1 equivalent) in ethanol (10 volumes). Add hydrazine hydrate (1.5-2 equivalents) to the solution. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the ester spot by TLC. Once the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the hydrazide. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Spectroscopic and Analytical Data (Predicted)
The structural confirmation of this compound would rely on standard spectroscopic techniques. Based on its structure and data from similar compounds, the following spectral characteristics are anticipated.[5][6][7][8][9][10][11][12]
| Technique | Predicted Spectral Features |
| ¹H NMR | - Furan Protons: Three distinct signals in the aromatic region (~6.0-7.5 ppm). The proton at the 5-position will appear as a downfield multiplet, while the protons at the 3 and 4-positions will be multiplets at higher fields.[13] - Propane Chain Protons: Two triplet signals corresponding to the two methylene (-CH₂-) groups, likely in the range of 2.5-3.0 ppm. - Hydrazide Protons: A broad singlet for the -NH proton (~8.0-10.0 ppm) and another broad singlet for the -NH₂ protons (~4.0-5.0 ppm). The chemical shifts of these protons are highly dependent on the solvent and concentration.[6] |
| ¹³C NMR | - Furan Carbons: Four signals in the aromatic region (~110-155 ppm).[14] - Propane Chain Carbons: Two signals in the aliphatic region (~20-40 ppm). - Carbonyl Carbon: A characteristic downfield signal around 170 ppm. |
| IR Spectroscopy | - N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH and -NH₂ groups. - C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group. - C-O-C Stretching: Bands associated with the furan ring's ether linkage. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 154.17, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Characteristic fragments resulting from the loss of the hydrazide group (-NHNH₂) and cleavage of the propane chain. |
Biological Activity and Potential Applications
The structural motifs present in this compound—the furan ring and the hydrazide group—are well-recognized pharmacophores, suggesting a high potential for diverse biological activities.[3][15][16][17]
Antimicrobial and Antifungal Potential
Furan derivatives are known to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[18][19] The well-known antibiotic Nitrofurantoin, for instance, features a furan ring crucial to its mechanism of action.[1] Similarly, hydrazides and their derivatives (hydrazones) have been extensively studied for their antibacterial, antifungal, and antiviral properties.[16][17] The combination of these two moieties in this compound makes it a promising candidate for development as a novel antimicrobial agent. Its mechanism of action could involve the inhibition of essential microbial enzymes or interference with microbial cell wall synthesis.[20]
Potential biological activities stemming from the core structure.
Anti-inflammatory and Analgesic Properties
Numerous furan-containing compounds have demonstrated significant anti-inflammatory and analgesic effects. The furan ring can act as a bioisostere for other aromatic systems found in known anti-inflammatory drugs. The hydrazide moiety can also contribute to these effects. Therefore, this compound warrants investigation for its potential to modulate inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Antitubercular and Anticancer Activity
The hydrazide functional group is famously a key component of Isoniazid, a frontline drug for the treatment of tuberculosis. This has spurred extensive research into other hydrazide-containing molecules as potential antitubercular agents.[16] Furthermore, various hydrazide-hydrazone derivatives have been reported to exhibit potent anticancer activity through mechanisms such as the induction of apoptosis or inhibition of cell proliferation. The simple structure of this compound makes it an excellent starting point for the synthesis of a library of more complex derivatives for screening against various cancer cell lines and Mycobacterium tuberculosis.
Safety and Handling
While specific toxicological data for this compound is not available, a precautionary approach to its handling is essential, based on the known hazards of its constituent parts: furan and hydrazine derivatives.
-
Furan: Furan itself is classified as a flammable liquid and is harmful if swallowed or inhaled. It is also suspected of causing genetic defects and may cause cancer.[21][22][23][24][25] Prolonged or repeated exposure can cause damage to organs, particularly the liver.[22]
-
Hydrazines: Hydrazine and its derivatives are known to be toxic and can induce a variety of adverse health effects, including damage to the central nervous system, liver, and kidneys.[26][27] Some hydrazines are also considered carcinogenic.[26]
Based on this information, this compound should be handled with appropriate personal protective equipment (PPE), including:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Ventilation: All handling of the compound, especially in powdered form, should be conducted in a well-ventilated fume hood to avoid inhalation.
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.
Conclusion
This compound represents a molecule of considerable untapped potential at the confluence of furan and hydrazide chemistry. While direct experimental data on this compound remains to be published, a thorough analysis of related structures provides a strong rationale for its investigation. Its straightforward synthesis makes it an accessible target for academic and industrial laboratories. The well-documented biological activities of its constituent pharmacophores strongly suggest that it could serve as a valuable scaffold for the development of new antimicrobial, anti-inflammatory, and anticancer agents. This guide provides a foundational framework for researchers to begin exploring the chemical and biological properties of this promising compound, with the hope of unlocking its full therapeutic potential.
References
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). pdx.edu. [Link]
-
Synthesis and antimicrobial activity of new furan derivatives. (1985). PubMed. [Link]
-
Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Innovative Journal. [Link]
-
NMR spectroscopy. (n.d.). University of Regensburg. [Link]
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. [Link]
-
Safety Data Sheet: Furan-d4. (n.d.). Chemos GmbH&Co.KG. [Link]
-
Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%. (n.d.). Cole-Parmer. [Link]
-
Furan Safety Data Sheet Overview. (n.d.). Scribd. [Link]
-
The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (n.d.). Journal of the American Chemical Society. [Link]
-
Note Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Hydrazines. (n.d.). NCBI Bookshelf. [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. (n.d.). DTIC. [Link]
-
ATSDR Hydrazines Tox Profile. (n.d.). ATSDR. [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
A new procedure for preparation of carboxylic acid hydrazides. (2002). PubMed. [Link]
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2002). ResearchGate. [Link]
-
Propanoic acid, 2,2-dimethyl-, hydrazide. (n.d.). Organic Syntheses Procedure. [Link]
-
Biological activities of hydrazide derivatives in the new millennium. (2019). ResearchGate. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. [Link]
-
Reactions of hydrazines with esters and carboxylic acids. (n.d.). The Journal of Organic Chemistry. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). MDPI. [Link]
-
¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). (n.d.). ResearchGate. [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]
-
high resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. [Link]
- Processes for making hydrazides. (n.d.).
- Preparation method of hydrazide compound. (n.d.).
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. NMR spectroscopy [ch.ic.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 9. azooptics.com [azooptics.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijabbr.com [ijabbr.com]
- 16. researchgate.net [researchgate.net]
- 17. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemos.de [chemos.de]
- 22. chemicalbook.com [chemicalbook.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 24. scribd.com [scribd.com]
- 25. echemi.com [echemi.com]
- 26. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 27. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Characterization of 3-(Furan-2-yl)propanehydrazide
Abstract: This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 3-(Furan-2-yl)propanehydrazide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopy, drawing upon data from structurally analogous furan and hydrazide-containing compounds to present a robust predictive analysis. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule's key attributes and a framework for its empirical investigation. We will delve into proposed synthetic routes, detailed spectroscopic characterization, and potential therapeutic applications, all grounded in authoritative scientific literature.
Introduction and Scientific Context
The furan nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The incorporation of a hydrazide moiety introduces a versatile functional group known for its coordinating properties and its role as a key building block for more complex heterocyclic systems. The convergence of these two pharmacophores in this compound suggests a molecule of significant scientific interest.
Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, hydrazide-containing compounds are integral to a variety of therapeutic agents. This guide aims to construct a detailed molecular profile of this compound, providing a predictive framework to stimulate and inform future research into its synthesis, characterization, and potential therapeutic applications.
Proposed Synthesis and Derivatization
The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 3-(furan-2-yl)propanoic acid. A common and efficient method for the preparation of hydrazides from carboxylic acids involves a two-step, one-pot procedure.
Synthetic Workflow
The proposed synthetic pathway involves the initial conversion of the carboxylic acid to an ester, followed by hydrazinolysis.
3-(Furan-2-yl)propanehydrazide IUPAC name
An In-depth Technical Guide to 3-(Furan-2-yl)propanehydrazide
Abstract
The furan scaffold is a cornerstone in medicinal chemistry, prized for its versatile chemical properties and presence in numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific furan derivative, this compound. While not extensively documented in existing literature, its structural motifs—a furan ring and a hydrazide functional group—suggest significant potential in drug discovery and development. This document will establish the compound's formal nomenclature, propose a robust synthetic pathway, and explore its potential biological activities based on established principles and data from structurally related molecules. We will delve into detailed experimental protocols and computational analyses relevant to its evaluation as a therapeutic candidate.
Nomenclature and Structural Elucidation
The compound is structurally defined by a propanoyl group linked to a hydrazine moiety, with a furan ring attached at the 2-position of the propane chain.
IUPAC Nomenclature
According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, hydrazides are named by identifying the parent carboxylic acid and replacing the "-oic acid" suffix with "-ohydrazide".[3][4]
-
Parent Carboxylic Acid: The corresponding carboxylic acid is 3-(furan-2-yl)propanoic acid.[5][6]
-
Hydrazide Formation: Replacing the "-oic acid" suffix yields the final IUPAC name.
Therefore, the correct and unambiguous IUPAC name for the topic compound is This compound .
Chemical Structure
-
Molecular Formula: C₇H₁₀N₂O₂
-
Molecular Weight: 154.17 g/mol
-
SMILES: C1=CC=C(O1)CC(=O)NN
-
InChI Key: (Generated upon synthesis and characterization)
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 3-(furan-2-yl)propanoic acid. The rationale behind this pathway is the high-yield conversion of a carboxylic acid to its corresponding hydrazide via an intermediate ester, a standard and reliable method in organic synthesis.
Synthetic Workflow
The proposed pathway involves an initial esterification of the parent acid followed by hydrazinolysis.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 2: Hydrazinolysis of Methyl 3-(Furan-2-yl)propanoate
-
Rationale: This step converts the stable ester intermediate into the desired hydrazide. Ethanol is used as a solvent to ensure the miscibility of both the ester and the aqueous hydrazine hydrate. The reaction is typically performed under reflux to ensure completion.
-
Procedure:
-
To a solution of methyl 3-(furan-2-yl)propanoate (1.0 eq) in absolute ethanol (10 mL/g of ester), add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq).
-
Fit the round-bottom flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo until a precipitate forms or the volume is reduced by approximately 80%.
-
Pour the concentrated mixture into ice-cold distilled water and stir for 30 minutes.
-
Collect the resulting solid precipitate by vacuum filtration, washing with cold water.
-
Dry the solid product under vacuum to yield this compound. Recrystallization from ethanol or an ethanol/water mixture may be performed for further purification.
-
Characterization
To confirm the identity and purity of the synthesized compound, a suite of spectroscopic methods is essential.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | Appearance of N-H stretching bands (~3200-3400 cm⁻¹), disappearance of the ester C-O stretch (~1150-1250 cm⁻¹), and a characteristic amide I band (C=O stretch) around 1640-1680 cm⁻¹. |
| ¹H NMR | Signals corresponding to the furan ring protons, two methylene groups (-CH₂-CH₂-), and broad, exchangeable signals for the -NH and -NH₂ protons. |
| ¹³C NMR | Resonances for the furan ring carbons, the two aliphatic carbons, and a downfield signal for the carbonyl carbon (~170 ppm). |
| HRMS (ESI+) | A measured m/z value corresponding to the [M+H]⁺ ion, confirming the molecular formula C₇H₁₁N₂O₂⁺. |
Potential Applications and Biological Activity
The furan ring is a privileged scaffold in drug design, contributing to a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][7] The hydrazide moiety is equally significant, serving as a critical pharmacophore and a synthetic handle for creating more complex molecules, particularly hydrazones, which are known for their potent biological effects.[7]
Role as a Precursor for Bioactive Hydrazones
This compound is an ideal precursor for synthesizing a library of furan-containing hydrazones. The terminal -NH₂ group of the hydrazide can readily undergo condensation with various aldehydes and ketones to form a stable C=N bond, yielding diverse hydrazone derivatives. This modularity allows for systematic modification of the molecule to optimize its interaction with biological targets.
Caption: Synthesis of bioactive hydrazones from the hydrazide precursor.
Predicted Biological Activities
-
Antitubercular and Antibacterial Activity: Hydrazide and hydrazone motifs are central to several antimicrobial drugs. The furan ring can enhance lipophilicity, potentially improving cell membrane permeability.[7] The mechanism often involves the inhibition of essential enzymes in pathogens.
-
Antifungal Activity: Compounds containing a furan moiety have demonstrated efficacy against fungal strains like Candida albicans.[8][9][10]
-
Anticancer Properties: The planar structure of the furan ring and the hydrogen bonding capabilities of the hydrazone linkage enable effective interactions with biological targets like kinases or DNA, potentially leading to cytotoxic effects against cancer cell lines.[7][11]
Computational Analysis (ADME)
For any compound intended for drug development, an early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Tools like the SwissADME web server can provide in silico predictions based on the molecular structure.[7]
| Property | Predicted Value/Interpretation | Significance in Drug Development |
| LogP (Lipophilicity) | Moderately lipophilic | Influences solubility, membrane permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability and blood-brain barrier penetration. |
| Drug-Likeness | Compliant with Lipinski's Rule of Five | Indicates favorable physicochemical properties for an orally active drug. |
| Metabolic Stability | Furan ring may be susceptible to oxidative metabolism. | Determines the compound's half-life and potential for drug-drug interactions. |
Experimental Protocol: Biological Evaluation
To validate the predicted antimicrobial activity, a standard in vitro assay can be employed. The following protocol outlines a method for assessing antitubercular activity.
Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening [7]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its derived hydrazones against Mycobacterium tuberculosis H37Rv.
-
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC
-
Mycobacterium tuberculosis H37Rv culture
-
Test compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Positive control (e.g., Isoniazid) and negative control (DMSO vehicle)
-
-
Procedure:
-
Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. Include wells for positive and negative controls.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Assess the results visually or with a fluorometer. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Conclusion
This compound represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis from readily available starting materials makes it an attractive building block for medicinal chemistry campaigns. The strategic combination of the furan scaffold with the versatile hydrazide functional group provides a robust platform for developing novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Further investigation into the synthesis and biological evaluation of its hydrazone derivatives is strongly warranted to unlock the full potential of this promising molecular framework.
References
- ACD/Labs. R-5.7.8 Amides, imides, and hydrazides. A Guide to IUPAC Nomenclature of Organic Compounds (Recommendations 1993).
- IUPAC Gold Book. hydrazides. IUPAC Compendium of Chemical Terminology.
- CymitQuimica. CAS 3326-71-4: 2-Furancarboxylic acid, hydrazide.
- Sable, Y. R., et al. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances.
-
Vasilyev, A. V., et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available from: [Link]
- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Synblock. CAS 935-13-7 | 3-(Furan-2-yl)propanoic acid.
-
ResearchGate. Application of furan derivative in medicinal field. Available from: [Link]
-
PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
- BLD Pharm. 935-13-7|3-(Furan-2-yl)propanoic acid|BLD Pharm.
-
ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
-
ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Available from: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. CAS 935-13-7 | 3-(Furan-2-yl)propanoic acid - Synblock [synblock.com]
- 6. 935-13-7|3-(Furan-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 7. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 3326-71-4: 2-Furancarboxylic acid, hydrazide [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Furan Hydrazide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Prominence of Furan Hydrazide Scaffolds in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1][2] When coupled with a hydrazide moiety (–CONHNH2), the resulting furan hydrazide derivatives emerge as a versatile class of compounds with a broad spectrum of pharmacological activities.[3][4][5] This technical guide provides an in-depth exploration of the diverse biological activities of furan hydrazide derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
The inherent chemical features of both the furan ring and the hydrazide linker contribute to the diverse bioactivities of these derivatives. The furan moiety can engage in various non-covalent interactions with biological targets, while the hydrazide group provides a key pharmacophoric feature and a versatile synthetic handle for molecular modifications.[5] This combination has led to the development of furan hydrazide derivatives with potent antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Furan hydrazide derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[6][7]
Mechanism of Action
The antimicrobial action of furan hydrazide derivatives is often attributed to the nitrofurantoin-like mechanism, where the nitro group, if present, is enzymatically reduced within the microbial cell to generate reactive intermediates. These intermediates can then damage microbial DNA, ribosomes, and other critical cellular components, leading to cell death.[2] However, derivatives lacking a nitro group have also shown potent antimicrobial effects, suggesting alternative mechanisms may be at play, such as inhibition of essential microbial enzymes or disruption of cell wall synthesis.[8]
Structure-Activity Relationship Insights
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the furan and hydrazide moieties significantly influence antimicrobial potency. For instance, the presence of a 5-nitrofuran group is a common feature in many potent antimicrobial hydrazones.[6][8] The incorporation of additional heterocyclic rings, such as thiazole, can also enhance antimicrobial activity.[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standard method to evaluate the antimicrobial efficacy of furan hydrazide derivatives is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The furan hydrazide derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determination of MBC: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plate is incubated, and the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU is considered the MBC.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 5-Nitrofuran-2-carboxylic acid hydrazide-hydrazones | S. epidermidis, S. aureus, B. subtilis, B. cereus | 0.48–15.62 | [7] |
| 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives | Candida parapsilosis | Comparable to Ketoconazole | [9] |
| Hydrazide-hydrazones of isonicotinic acid | Gram-positive bacteria | 1.95–7.81 | [7] |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Furan hydrazide derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[10][11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which furan hydrazide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis, characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[11] Furthermore, some derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[10][11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furan hydrazide derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualization of Apoptotic Pathway
Caption: Intrinsic pathway of apoptosis induced by furan hydrazide derivatives.
Quantitative Data Summary: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Carbohydrazide derivative 3e | A549 (human lung cancer) | 43.38 | [12] |
| Pyridine carbohydrazide 4 | MCF-7 (breast cancer) | 4.06 | [11] |
| N-phenyl triazinone 7 | MCF-7 (breast cancer) | 2.96 | [11] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Furan hydrazide derivatives have demonstrated promising anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[13]
Mechanism of Action
The anti-inflammatory effects of these compounds are often linked to the inhibition of nitric oxide (NO) production.[13] NO is a key signaling molecule in the inflammatory cascade, and its overproduction can lead to tissue damage. Furan hydrazide derivatives can suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive method for measuring nitrite (a stable product of NO) concentration in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate. The cells are then pre-treated with various concentrations of the furan hydrazide derivatives for a short period (e.g., 30 minutes).
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). This reaction forms a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm using a microplate reader.
-
Calculation: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Cell Line | NO Inhibition (%) at 15 µM | Reference |
| Hydrazide 14 | RAW 264.7 | >84 | [13] |
| Furan-type hydrazide 17 | RAW 264.7 | 71 | [13] |
| Furan-type hydrazide 18 | RAW 264.7 | 75 | [13] |
| 4-nitrophenyl-furan derivative 22 | RAW 264.7 | 48 | [13] |
Enzyme Inhibition: A Targeted Approach to Disease
Furan hydrazide derivatives have also been identified as potent inhibitors of various enzymes implicated in disease pathogenesis, including SARS-CoV-2 main protease (Mpro) and monoamine oxidases (MAOs).[14][15]
SARS-CoV-2 Main Protease (Mpro) Inhibition
The SARS-CoV-2 Mpro is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. Certain 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel non-peptidomimetic inhibitors of Mpro, with some acting as reversible covalent inhibitors.[14]
Monoamine Oxidase (MAO) Inhibition
MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Several 1-substituted-2-phenylhydrazone derivatives have shown potent and selective inhibitory activity against MAO-A.[15]
Experimental Protocol: General Enzyme Inhibition Assay
The general principle of an enzyme inhibition assay involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare buffer solution, enzyme solution, substrate solution, and a solution of the furan hydrazide derivative (inhibitor).
-
Assay Setup: In a microplate or cuvette, combine the buffer, enzyme, and inhibitor at various concentrations. A control reaction without the inhibitor is also prepared.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence of a product or reactant.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Visualization of Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Quantitative Data Summary: Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
| F8–B6 | SARS-CoV-2 Mpro | 1.57 | [14] |
| F8–B22 | SARS-CoV-2 Mpro | 1.55 | [14] |
| Hydrazone 2a | hMAO-A | 0.342 | [15] |
| Hydrazone 2b | hMAO-A | 0.028 | [15] |
Conclusion and Future Directions
Furan hydrazide derivatives represent a highly versatile and promising scaffold in drug discovery. Their diverse biological activities, spanning antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects, underscore their therapeutic potential. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles and structure-activity relationships.
Future research in this area should focus on several key aspects. Elucidating the precise molecular targets and downstream signaling pathways for derivatives with unknown mechanisms of action will be crucial for rational drug design. Furthermore, optimizing the pharmacokinetic and toxicological properties of lead compounds will be essential for their translation into clinical candidates. The continued exploration of the chemical space around the furan hydrazide core, guided by computational modeling and SAR studies, is expected to yield novel and potent therapeutic agents for a wide range of diseases.
References
-
Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. [Link]
-
Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. [Link]
-
Synthesis and antimicrobial activity of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their schiff bases with 4-nitrobenzaldehyde. [Link]
-
Hydrazone synthesis, characterization, and anti-inflammatory activity. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]
-
Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. [Link]
-
synthesis and antimicrobial activity of some (nitro)furfurylidene-containing hexahydroindazoles. [Link]
-
A review exploring biological activities of hydrazones. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]
-
Furan derivatives 91–92 and Thiophene derivative 93–94 reported as anti-inflammatory agents. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. [Link]
-
Biological activity of furan derivatives (review) (1993). [Link]
-
Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]
-
Pharmacological activity of furan derivatives. [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. [Link]
-
Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. [Link]
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. [Link]
-
Structure activity relationship. [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]
- 13. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Strategic Discovery and Development of Novel Furan-Containing Compounds
Preamble: The Furan Scaffold as a Privileged Structure in Modern Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry.[1] Its prevalence in biologically active natural products and FDA-approved drugs underscores its significance as a "privileged scaffold."[1] The unique electronic characteristics of the furan moiety, coupled with its ability to serve as a bioisostere for phenyl or thiophene rings, provide a versatile framework for interacting with a wide array of biological targets.[1][2] This versatility has led to the development of furan-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth perspective on the discovery of novel furan-containing compounds. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental design, from initial synthetic strategy to biological validation and lead optimization, grounding our discussion in field-proven insights and authoritative standards.
Section 1: Foundational Strategy - Why Choose a Furan Scaffold?
The decision to incorporate a furan ring is a strategic one, rooted in its distinct physicochemical properties.
-
Electronic Nature and Reactivity: The oxygen atom's lone pair of electrons contributes to the ring's π-electron system, making furan an electron-rich heterocycle.[5] This property facilitates electrophilic substitution reactions, primarily at the C2 and C5 positions, offering predictable handles for chemical modification.[6] This inherent reactivity is a key advantage for generating diverse chemical libraries.
-
Bioisosterism and Pharmacokinetic Modulation: The furan ring can mimic a phenyl group in terms of size and shape but offers a different electronic distribution and potential for hydrogen bonding via the oxygen atom.[2][4] This substitution can be a powerful tool in lead optimization to enhance metabolic stability, modulate solubility, improve receptor binding affinity, and fine-tune the overall pharmacokinetic profile of a drug candidate.[2][4]
-
Structural Rigidity: The planar, aromatic nature of the furan ring introduces a degree of conformational rigidity to a molecule. This is crucial for orienting appended functional groups in a precise three-dimensional arrangement required for optimal interaction with a biological target, a fundamental principle of structure-activity relationship (SAR) studies.
Section 2: Synthesis of Novel Furan Scaffolds: From Classical Methods to Modern Innovations
The synthesis of the furan core is well-established, yet new methodologies continue to emerge, enabling access to previously unattainable chemical space. The choice of synthetic route is critical and depends on the availability of starting materials, desired substitution patterns, and scalability.
Classical Cornerstones of Furan Synthesis
Understanding classical methods provides a foundation for appreciating modern advancements.
-
Paal-Knorr Furan Synthesis: This remains one of the most reliable and straightforward methods. It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[7] The primary advantage is the direct translation of the starting diketone's substitution pattern to the final furan product. The mechanistic rationale involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the second carbonyl, leading to a dihydrofuran intermediate that readily dehydrates to the aromatic furan.
-
Feist-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound.[7] It is particularly valuable for constructing highly substituted furans that may be difficult to access via the Paal-Knorr route. The choice of base is critical to control the initial enolate formation and subsequent intramolecular cyclization.
Modern Catalytic and Sustainable Approaches
Recent research has focused on developing more efficient, sustainable, and versatile synthetic strategies.
-
Catalytic Routes from Biomass: Lignocellulosic biomass is a rich, renewable source of furan precursors like furfural and 5-hydroxymethylfurfural (HMF).[8] The development of novel catalytic systems to convert these platform chemicals into a wide range of functionalized furan derivatives is a major focus of green chemistry.[8] These processes often employ heterogeneous catalysts and can be optimized for high yield and selectivity, representing a sustainable alternative to fossil fuel-based feedstocks.[8]
-
Multi-Component Reactions (MCRs): MCRs allow for the construction of complex furan derivatives in a single step from three or more starting materials. This approach offers high atom economy and operational simplicity. The causality lies in the careful design of reaction partners that undergo a cascade of reactions in a controlled manner, rapidly building molecular complexity.
-
Synthesis of Advanced Intermediates: A notable furan derivative is 5-chloromethylfurfural (CMF), which can be produced under milder conditions than HMF.[8] The chlorine atom is a better leaving group than the hydroxyl group of HMF, making CMF a highly versatile intermediate for subsequent nucleophilic substitution reactions (e.g., amination, etherification), thereby expanding the accessible chemical diversity.[8]
Section 3: A Case Study in Anticancer Drug Discovery
The furan scaffold is a prominent feature in many potent anticancer agents.[9] A recent study highlights the synthesis of novel furan-based derivatives and their evaluation as cytotoxic agents against breast cancer cell lines.[9][10]
Mechanism of Action: Tubulin Polymerization and Apoptosis Induction
Several furan derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[9] Microtubules are critical for cell division, and their disruption triggers cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death (apoptosis).[9][10]
The pro-apoptotic activity of lead compounds can be confirmed by observing their impact on key regulatory proteins in the intrinsic (mitochondrial) apoptosis pathway.[9] Effective compounds cause an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio is a hallmark of commitment to apoptosis.
Quantitative Analysis of Cytotoxic Activity
The potency of novel compounds is quantified by their half-maximal inhibitory concentration (IC50). The data below, adapted from a study on novel furan derivatives, illustrates the potent activity against the MCF-7 breast cancer cell line.[9]
| Compound Reference | Target Cell Line | IC50 (µM) |
| Pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06 |
| N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | 2.96 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 1.20 |
Section 4: A Validated Experimental Workflow for Discovery
A robust and reproducible workflow is essential for the successful discovery of novel bioactive compounds. This process is inherently iterative, with feedback loops between synthesis, screening, and analysis guiding the next steps.
Protocol: Paal-Knorr Synthesis of a 2,5-Disubstituted Furan
This protocol describes a general, self-validating procedure for synthesizing a furan derivative from a 1,4-diketone.
Objective: To synthesize a 2,5-disubstituted furan via acid-catalyzed cyclization.
Materials:
-
1,4-Diketone (e.g., hexane-2,5-dione)
-
Toluene (Anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Dean-Stark apparatus
-
Standard reflux glassware
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. The rationale for using a Dean-Stark trap is to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the furan product according to Le Châtelier's principle.
-
Reagent Addition: To the flask, add the 1,4-diketone (1.0 eq) and anhydrous toluene (to create a ~0.5 M solution). Add a catalytic amount of p-TsOH (0.05 eq).
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. This is a critical self-validating step; effervescence confirms the presence and subsequent neutralization of the acid. Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Purification & Characterization: Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator. Purify the crude product by silica gel column chromatography. The structure of the final product must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to validate the success of the synthesis.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of newly synthesized compounds on a cancer cell line.
Objective: To determine the IC50 value of a novel furan compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Add the diluted compounds to the wells. Include control wells:
-
Negative Control: Cells treated with vehicle (DMSO) only. This establishes the baseline for 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates that the assay system is responsive to cytotoxic agents.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The rationale is that viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
-
Zaki, I., Masoud, R. E., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2606. Available at: [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
Cignarella, G., et al. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical Research. Available at: [Link]
-
Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
-
Zhang, C., et al. (2024). A Diels–Alder probe for discovery of natural products containing furan moieties. RSC Chemical Biology. Available at: [Link]
-
Various Authors. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry. Available at: [Link]
-
Al-Mokhtar, M. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Piemontese, L., et al. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. Available at: [Link]
-
Al-Mokhtar, M. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Examples of furan derivatives with biological activity. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
qizi, R. S. S. (2023). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. Available at: [Link]
-
Zaki, I., Masoud, R. E., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. ijabbr.com [ijabbr.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-(Furan-2-yl)propanehydrazide
Abstract
3-(Furan-2-yl)propanehydrazide is a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry, often serving as a key building block for more complex bioactive molecules.[1] The furan moiety is a recognized pharmacophore, and its derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, making a comprehensive understanding of its spectroscopic signature essential. This guide provides a detailed analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral features and outlining standardized protocols, this document serves as a practical reference for researchers engaged in the synthesis and characterization of furan-based compounds.
Molecular Structure and Synthetic Rationale
A robust spectroscopic analysis begins with a clear understanding of the molecule's structure and a plausible synthetic origin, which informs potential side-products or impurities.
Structure:
Caption: Chemical structure of this compound.
Synthetic Workflow: The synthesis of this compound is typically achieved via a straightforward two-step process starting from commercially available furan and a suitable three-carbon synthon. This provides a logical framework for quality control analysis.[3]
Sources
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. peerj.com [peerj.com]
An In-depth Technical Guide to the Physical Characteristics of 3-(Furan-2-yl)propanehydrazide
Introduction: Navigating the Data Landscape for a Niche Hydrazide Derivative
For researchers and professionals in drug development, a comprehensive understanding of a molecule's physical characteristics is the bedrock of successful formulation and application. This guide focuses on 3-(Furan-2-yl)propanehydrazide, a heterocyclic compound with potential applications stemming from the established bioactivity of the furan nucleus and the versatile reactivity of the hydrazide functional group.
It is crucial to preface this guide with a note on data integrity. Initial database searches for this compound can be misleading. For instance, the CAS number 98334-58-8 has been erroneously associated with this compound, presenting a molecular formula of C₁₅H₂₉NO.[1] This is incorrect. The logical structure of this compound, derived from 3-(furan-2-yl)propanoic acid, corresponds to the molecular formula C₇H₁₀N₂O₂ . This guide will proceed with the characterization based on this correct molecular structure, drawing upon theoretical calculations, data from its immediate precursor, and spectral data from closely related analogues to provide a scientifically grounded profile.
Molecular Structure and Core Properties
The foundational physical properties of a compound are dictated by its structure. This compound comprises a furan ring connected via a three-carbon aliphatic chain to a hydrazide moiety.
Figure 1: 2D Structure of this compound.
Based on the correct molecular formula, C₇H₁₀N₂O₂, the key physical characteristics can be summarized as follows:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | Calculated |
| Molecular Weight | 154.17 g/mol | Calculated |
| CAS Number | Not definitively assigned. The commonly cited 98334-58-8 is incorrect.[1] | Internal Analysis |
| Physical Form | Expected to be a solid at room temperature. | Inferred from precursor and analogue data. |
| Melting Point | Not experimentally determined. The precursor, 3-(2-Furyl)propionic acid, has a melting point of 56-60 °C.[2] | [2] |
| Boiling Point | Not determined. Likely to decompose upon heating to high temperatures. | Inferred |
| Solubility | Expected to have some solubility in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from structural analogues. |
Synthesis and Precursor Characteristics
The most direct synthetic route to this compound is through the hydrazinolysis of an ester of 3-(furan-2-yl)propanoic acid. This standard and well-documented reaction provides a reliable method for its preparation in a laboratory setting.
Figure 2: Synthetic pathway to this compound.
Experimental Protocol: Synthesis via Hydrazinolysis
This protocol is a standard procedure adapted for the synthesis of the target compound.
-
Esterification of the Precursor Acid:
-
Dissolve 3-(furan-2-yl)propanoic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid, and extract the ethyl ester with a suitable organic solvent. Purify the ester by column chromatography.
-
-
Hydrazinolysis of the Ester:
-
Dissolve the purified ethyl 3-(furan-2-yl)propanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-5 hours. The formation of a precipitate may be observed.
-
Monitor the reaction to completion using TLC.
-
The resulting solid product, this compound, can be isolated by filtration, washed with cold ethanol, and dried under vacuum.
-
Spectroscopic Profile: An Analog-Based Prediction
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, typically in the range of δ 6.0-7.5 ppm. The methylene protons of the propane chain will likely appear as two triplets around δ 2.5-3.0 ppm. The NH and NH₂ protons of the hydrazide group will be visible as broad singlets, with their chemical shifts being concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR will show distinct signals for the furan ring carbons (typically δ 105-150 ppm), the carbonyl carbon of the hydrazide (around δ 170 ppm), and the two methylene carbons of the propane chain (in the aliphatic region, δ 20-40 ppm).
The detailed NMR data for the acrylohydrazide analog provides a valuable reference.[3]
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups in this compound.
-
N-H Stretching: Expect strong, broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazide.
-
C=O Stretching: A strong, sharp peak around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.
-
C-O-C Stretching: Absorptions related to the furan ring's C-O-C stretching will be present in the fingerprint region, typically around 1000-1200 cm⁻¹.
For comparison, the IR spectrum of a derivative of (E)-3-(furan-2-yl)acrylohydrazide showed a C=O stretch at 1658.78 cm⁻¹ and an N-H stretch at 3429.43 cm⁻¹.[3]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₇H₁₀N₂O₂ by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern would likely involve the loss of the hydrazide group and cleavage of the aliphatic chain.
Conclusion and Future Directions
This compound is a compound for which the publicly available data is sparse and, in some cases, erroneous. This guide has sought to provide a reliable and scientifically-grounded overview of its physical characteristics by correcting the molecular formula, leveraging data from its direct precursor, and drawing insightful comparisons with a structurally similar analog.
For researchers interested in this molecule, the immediate and most valuable step would be its de novo synthesis and full experimental characterization. This would not only fill the existing data gap but also provide a pure, verified standard for any subsequent biological or material science investigations. The protocols and expected spectral data outlined herein provide a solid framework for such an endeavor.
References
-
American Elements. This compound | CAS 98334-58-8. [Link]
- Calculated using standard
-
Coulibaly, W. K., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry, 11, e11. [Link]
Sources
Furan Hydrazides: A Technical Guide to Unveiling Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] When coupled with a hydrazide moiety (-CONHNH2), the resulting furan hydrazide derivatives exhibit a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2] This technical guide provides an in-depth exploration of the potential therapeutic targets of furan hydrazides, focusing on the molecular mechanisms underlying their bioactivity and presenting detailed experimental protocols for their investigation. As a Senior Application Scientist, this guide is intended to be a practical resource, blending established scientific principles with actionable insights to accelerate drug discovery and development efforts in this promising area.
Antimicrobial Targets of Furan Hydrazides
Furan hydrazide derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[3][4] Their mechanisms of action are multifaceted, often involving the inhibition of essential microbial enzymes and disruption of key cellular processes.
Inhibition of Bacterial DNA Gyrase
Core Concept: DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[5] Its absence in eukaryotes makes it an attractive target for the development of selective antibacterial agents. While many quinolone antibiotics target this enzyme, the emergence of resistance necessitates the discovery of novel inhibitors.
Mechanism of Action: Hydrazone derivatives, structurally related to furan hydrazides, have been suggested to exert their antibacterial effects through the inhibition of DNA gyrase.[6] It is hypothesized that the hydrazide moiety can chelate with the magnesium ions in the active site of the enzyme, thereby preventing its function. Furan hydrazides, with their planar aromatic furan ring, can further enhance binding affinity through π-π stacking interactions within the enzyme's active site.
Experimental Protocol: DNA Gyrase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of furan hydrazide derivatives on bacterial DNA gyrase activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 100 µg/ml bovine serum albumin)
-
Furan hydrazide compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of the furan hydrazide compound or positive control.
-
Initiate the reaction by adding DNA gyrase (e.g., 1 unit).
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling will result in a decrease in the migration of the plasmid DNA.
-
Quantify the band intensities to determine the IC50 value of the furan hydrazide compound.[7]
Data Presentation:
| Compound | Target Organism | IC50 (µM) for DNA Gyrase Inhibition | Reference |
| Hydrazone Derivative 4f | E. coli | 5.53 µg/mL | [8] |
| Naphthyridine Derivative 10a | M. smegmatis | 5 µg/mL | [9] |
| NBTI Derivative 5 | S. aureus | 0.007 | [1] |
Note: The table includes data for hydrazone and other DNA gyrase inhibitors to provide context, as specific IC50 values for furan hydrazides against DNA gyrase are an active area of research.
Disruption of Bacterial Quorum Sensing: Targeting LasR
Core Concept: Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In pathogens like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation, making it a prime target for anti-virulence therapies. The LasR protein is a key transcriptional regulator in the P. aeruginosa QS system.
Mechanism of Action: Furanone derivatives, which share structural similarities with the furan moiety of furan hydrazides, are known to be potent inhibitors of the LasR receptor.[10] It is proposed that furan hydrazides can act as antagonists, binding to the ligand-binding pocket of LasR and preventing its activation by the natural autoinducer molecule. This leads to the downregulation of virulence factor production and inhibition of biofilm formation.[11]
Experimental Validation Workflow:
Caption: Workflow for identifying and validating furan hydrazide-based LasR inhibitors.
Anti-inflammatory Targets of Furan Hydrazides
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are central players in the inflammatory cascade.
Inhibition of Cyclooxygenase-2 (COX-2)
Core Concept: Cyclooxygenase exists in two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate inflammation and pain. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: The structural features of many selective COX-2 inhibitors include a central heterocyclic ring system. The furan ring in furan hydrazides can serve as this central scaffold. The hydrazide moiety can be further substituted with various aryl groups, which can interact with the hydrophobic side pocket present in the active site of COX-2 but not in COX-1, thereby conferring selectivity.
Structure-Activity Relationship (SAR) Insights:
-
The presence of a sulfonamide or methylsulfonyl group on one of the aryl rings attached to the hydrazide is often crucial for potent and selective COX-2 inhibition.
-
The nature and position of substituents on the aryl rings can significantly influence the potency and selectivity.[12]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (chromogen)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Furan hydrazide compounds dissolved in DMSO
-
Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib) as positive controls
-
Microplate reader
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the furan hydrazide compound or control inhibitor at various concentrations.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Add TMPD and arachidonic acid to initiate the reaction.
-
Measure the absorbance at 590 nm over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 values for COX-1 and COX-2 inhibition.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Furan Derivative 87 | >100 | 0.50 | >200 | [13] |
| Thiophene Derivative VIIa | 19.5 | 0.29 | 67.24 | [14] |
Anticancer Targets of Furan Hydrazides
The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. Furan hydrazides have emerged as a promising class of compounds that can induce cancer cell death through various mechanisms.
Induction of G2/M Cell Cycle Arrest
Core Concept: The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. Many anticancer drugs exert their effects by inducing cell cycle arrest, leading to apoptosis.
Mechanism of Action: Furan hydrazide derivatives have been shown to induce G2/M arrest in cancer cells.[15] This is often associated with the modulation of key regulatory proteins of the G2/M transition, including the Cyclin B1/CDK1 complex. It is proposed that furan hydrazides can lead to a decrease in the expression of Cyclin B1 and CDK1, thereby preventing the formation of the active complex required for mitotic entry.[16] Furthermore, they may also affect the activity of Cdc25C, the phosphatase responsible for activating the Cyclin B1/CDK1 complex.[17]
Signaling Pathway:
Caption: Proposed mechanism of furan hydrazide-induced G2/M cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine the cell cycle distribution.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Furan hydrazide compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the furan hydrazide compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Western Blotting for Cell Cycle Proteins
This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins.
Materials:
-
Treated and untreated cancer cell lysates
-
SDS-PAGE system
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).[16][18]
Data Presentation:
| Compound | Cell Line | IC50 (µM) | Reference |
| 3e | A549 | 43.38 | [11] |
| 7 | MCF-7 | 2.96 | [15] |
| 11 | HCT-116 | 2.5 | [19] |
| 7b | A549 | 6.66 | [20] |
Conclusion
Furan hydrazides represent a versatile and promising class of compounds with the potential to address significant unmet needs in the treatment of infectious diseases, inflammatory disorders, and cancer. This technical guide has provided a comprehensive overview of their key therapeutic targets, the molecular mechanisms underlying their activity, and detailed experimental protocols for their investigation. By targeting essential bacterial enzymes like DNA gyrase, disrupting quorum sensing pathways, selectively inhibiting COX-2, and inducing cancer cell cycle arrest, furan hydrazides offer multiple avenues for therapeutic intervention. The provided protocols and data serve as a foundation for researchers to further explore the structure-activity relationships of these compounds and to design and synthesize novel derivatives with enhanced potency, selectivity, and drug-like properties. Continued research in this area is poised to unlock the full therapeutic potential of furan hydrazides and contribute to the development of next-generation medicines.
References
-
Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. [Link]
-
Furan Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Ostath, A. I., Al-Tamimi, A. M., El-Faham, A., & Al-Wabli, R. I. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3538. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. PloS one, 12(5), e0178943. [Link]
-
Abdelgawad, M. A., El-Sayed, M., Al-Sanea, M. M., & El-Gamal, K. M. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 18012. [Link]
-
Jang, J. H., Kim, J. H., Lee, J. H., Lee, J., & Yoon, J. (2007). Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. Applied and environmental microbiology, 73(15), 4977–4980. [Link]
-
Al-Warhi, T., Sabt, A., Al-Ghorbani, M., & Al-Sha'er, M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2549. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2018). Synthesis and antimicrobial activity of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their schiff bases with 4-nitrobenzaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-978. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, K. M., Al-Sanea, M. M., & Abdelgawad, M. A. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 27(19), 6296. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5243. [Link]
-
Chander, S., Kumar, R., & Singh, P. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal, 46(7), 389-401. [Link]
-
Popiołek, Ł., Biernasiuk, A., & Wujec, M. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. [Link]
-
Sharma, S., Kumar, P., & Verma, A. (2017). A systematic review on the synthesis and biological activity of hydrazide derivatives. Hygeia. Journal for drugs and medicines, 9(1), 1-18. [Link]
-
Maxwell, A., & Lawson, D. M. (2003). The DNA gyrase-quinolone complex. Nature Structural & Molecular Biology, 10(11), 919-923. [Link]
-
Kumar, D., Kumar, N. M., & Shah, K. (2013). Synthesis, antibacterial activity and molecular docking studies of N'-benzylidene/N'-(1-phenylethylidene)hexa-2,4-dienehydrazide derivatives. Medicinal Chemistry Research, 22(12), 6061-6071. [Link]
-
DNA gyrases inhibition (IC50 µM). (n.d.). ResearchGate. Retrieved from [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(11), 2419-2437. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
-
Alizadeh, M., Sadeghizadeh, M., & Najafi, F. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of inflammation research, 13, 451–463. [Link]
-
Hutter, M. C., & Gamez, P. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Communications Chemistry, 4(1), 1-10. [Link]
-
IC50 values for DNA gyrase inhibition. (n.d.). ResearchGate. Retrieved from [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial type II topoisomerases: from mechanism to antibacterial discovery. Biochemical Journal, 439(1), 1-13. [Link]
-
Lavecchia, A., Di Giovanni, C., & Novellino, E. (2010). Cdc25 inhibition and cell cycle arrest by a synthetic thioalkyl vitamin K analogue. Journal of medicinal chemistry, 53(4), 1594–1605. [Link]
-
Ros-Pardo, D., Poly, A., & Macurek, L. (2022). Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy. Interface Focus, 12(4), 20220008. [Link]
-
Two-step reaction mechanism of the Cdc25 phosphatases with a covalent phospho-cysteine intermediate. (n.d.). ResearchGate. Retrieved from [Link]
-
Western blot analysis for expression of cyclin B1, Cdk1, Cdc25B and Cdc25C in tumors of control and AITC-treated mice. (n.d.). ResearchGate. Retrieved from [Link]
-
Trunnell, N. B., Poon, R. Y., & Kim, S. Y. (2010). Ultrasensitivity in the regulation of Cdc25C by Cdk1. Molecular cell, 40(4), 566–578. [Link]
-
Western blot analysis of common CDK substrates, CDK1 co-activator... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cdc25 inhibition and cell cycle arrest by a synthetic thioalkyl vitamin K analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Furan-2-yl)propanehydrazide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, two-step protocol for the synthesis of 3-(Furan-2-yl)propanehydrazide, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedural walkthrough but also the underlying scientific principles and practical insights for successful execution.
Introduction: The Significance of Hydrazide Moieties
Hydrazides are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of heterocyclic systems and as key pharmacophores in many biologically active molecules. Their ability to form stable complexes with metal ions and participate in various cyclization reactions makes them indispensable in the design of novel therapeutic agents. The title compound, this compound, incorporates a furan ring, a common motif in numerous pharmaceuticals, suggesting its potential as a precursor for new chemical entities with interesting pharmacological profiles.
This protocol outlines a reliable and scalable two-step synthesis commencing from the commercially available 3-(Furan-2-yl)propanoic acid. The methodology is based on well-established chemical transformations: an initial acid-catalyzed esterification followed by hydrazinolysis of the resulting ester. This approach is favored for its high efficiency, operational simplicity, and the avoidance of harsh reagents.
Reaction Scheme Overview
The synthesis of this compound is achieved through a two-step reaction sequence as depicted below. The first step involves the conversion of 3-(Furan-2-yl)propanoic acid to its corresponding methyl ester via a Fischer esterification. The subsequent step is the hydrazinolysis of the ester to yield the final product.
Figure 1: Overall two-step synthesis of this compound.
Part 1: Detailed Synthesis Protocol
This section provides a step-by-step guide for the synthesis, including reagent quantities, reaction conditions, and purification procedures.
Step 1: Synthesis of Methyl 3-(Furan-2-yl)propanoate (Esterification)
The initial step is the conversion of the carboxylic acid to its methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction. Using a large excess of methanol not only serves as the solvent but also drives the equilibrium towards the product side.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-(Furan-2-yl)propanoic acid | 140.14 | 50 | 7.01 g |
| Methanol (anhydrous) | 32.04 | - | 100 mL |
| Sulfuric acid (concentrated) | 98.08 | - | 1 mL |
| Saturated sodium bicarbonate solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Experimental Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Furan-2-yl)propanoic acid (7.01 g, 50 mmol).
-
Add anhydrous methanol (100 mL) to the flask and stir until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution. Caution: This addition is exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-(Furan-2-yl)propanoate as an oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if required.
Step 2: Synthesis of this compound (Hydrazinolysis)
The second step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate to form the desired hydrazide. This reaction is typically efficient and proceeds cleanly.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl 3-(Furan-2-yl)propanoate | 154.16 | 45 (assumed) | 6.94 g |
| Hydrazine hydrate (80%) | 50.06 | 90 | ~5.6 mL |
| Methanol | 32.04 | - | 50 mL |
Experimental Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude methyl 3-(Furan-2-yl)propanoate (6.94 g, assuming ~45 mmol from the previous step) in methanol (50 mL).
-
Add hydrazine hydrate (80%, ~5.6 mL, 90 mmol) to the solution. A 2-fold molar excess of hydrazine is used to ensure complete conversion of the ester.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting ester.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the product under vacuum to yield this compound as a crystalline solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Mechanistic Insights
Fischer Esterification: The esterification proceeds via a nucleophilic acyl substitution mechanism. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the ester.
Hydrazinolysis: This is also a nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The methoxy group is subsequently eliminated as a leaving group (methanol), forming the stable hydrazide product.
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and skin contact.
-
Solvents: Methanol and diethyl ether are flammable. Ensure all heating is performed using a heating mantle and that there are no nearby ignition sources.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Melting Point: For the final solid product.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O and N-H stretches in the hydrazide).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The straightforward nature of the reactions and the use of readily available reagents make this protocol amenable to a wide range of laboratory settings.
References
-
A concise methodology for the synthesis of acid hydrazides from carboxylic acids via a continuous flow process in yields ranging from 65-91% is described. OSTI.GOV. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
A concise methodology for the synthesis of acid hydrazides from their corresponding carboxylic acids using a continuous flow process with short residence times between 13 and 25 mins. ACS Publications. Available at: [Link]
-
The standard method for preparing carboxylic acid hydrazides is hydrazinolysis of esters in alcoholic solutions. ACS Publications. Available at: [Link]
-
A new procedure for preparation of carboxylic acid hydrazides. PubMed. Available at: [Link]
-
The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate. Available at: [Link]
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
Reaction of esters with hydrazine? Sciencemadness.org. Available at: [Link]
-
HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Science Publishing. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC - NIH. Available at: [Link]
-
Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... ResearchGate. Available at: [Link]
Sources
Application Notes & Protocols: Evaluating 3-(Furan-2-yl)propanehydrazide for Anticancer Drug Discovery
Introduction: The relentless pursuit of novel anticancer therapeutics has led researchers to explore diverse chemical scaffolds. Among these, molecules incorporating furan and hydrazide moieties have shown considerable promise. The furan ring, a five-membered aromatic heterocycle, is a structural component in numerous compounds exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] Similarly, the hydrazide-hydrazone functional group has been identified as a key pharmacophore in various agents that induce apoptosis, cell cycle arrest, and inhibit critical cancer-related enzymes.[3][4][5][6]
This document introduces 3-(Furan-2-yl)propanehydrazide , a compound that uniquely combines these two promising scaffolds. While direct studies on this specific molecule are nascent, its structural components provide a strong rationale for its investigation as a potential anticancer agent. These application notes provide a comprehensive, field-proven framework for researchers to systematically evaluate the in vitro and in vivo anticancer potential of this compound and its analogues. The protocols are designed not just as a series of steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure robust and reproducible data generation.
Part 1: In Vitro Evaluation of Anticancer Efficacy
The initial phase of anticancer drug discovery relies on robust in vitro assays to screen compounds for cytotoxic and cytostatic activity.[7][8] These methods are cost-effective, allow for high-throughput screening, and provide the first critical data on a compound's potential.[9][10]
Foundational Cytotoxicity Screening: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][11] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry. A reduction in color formation signifies reduced cell viability.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], U-87 [glioblastoma]) and a non-cancerous control cell line (e.g., MCF-10A [normal breast epithelial]) in their respective recommended media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is <0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells. A positive control drug (e.g., Doxorubicin) should be run in parallel.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical IC₅₀ Values
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-10A (Normal Breast) | Selectivity Index (MCF-10A / MCF-7) |
| This compound | 4.5 µM | 7.2 µM | 11.8 µM | 55.2 µM | 12.3 |
| Doxorubicin (Reference) | 0.8 µM | 1.1 µM | 1.5 µM | 9.7 µM | 12.1 |
-
Scientist's Note: A higher selectivity index suggests the compound is preferentially toxic to cancer cells over normal cells, a highly desirable characteristic in a drug candidate.[12]
Mechanistic Insight: Apoptosis and Cell Cycle Analysis
A promising IC₅₀ value necessitates further investigation into the mechanism of cell death. Many effective anticancer agents function by inducing programmed cell death (apoptosis) or by halting cell proliferation through cell cycle arrest.[3][12]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells. Flow cytometry is used to quantify the cell populations.[5]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its 1x and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V (-) / PI (-) = Viable cells
-
Annexin V (+) / PI (-) = Early apoptotic cells
-
Annexin V (+) / PI (+) = Late apoptotic/necrotic cells
-
-
Protocol 3: Cell Cycle Analysis
Principle: The distribution of cells within the phases of the cell cycle (G0/G1, S, G2/M) can be determined based on their DNA content. PI stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content of cells in G0/G1.
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC₅₀ concentrations as described above.
-
Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze by flow cytometry. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[13]
Visualization: Postulated Signaling Pathway
Many hydrazide-hydrazone derivatives induce apoptosis through the intrinsic mitochondrial pathway.[6][14] this compound may act by inhibiting anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
Part 2: In Vivo Preclinical Evaluation
Positive in vitro results are the gateway to preclinical in vivo testing. Animal models, particularly cell line-derived xenografts (CDX), are indispensable for assessing a compound's therapeutic efficacy and safety profile in a complex biological system.[15][16][17]
Subcutaneous Xenograft Model for Efficacy Testing
Principle: A subcutaneous xenograft model involves implanting human cancer cells under the skin of an immunodeficient mouse.[17] This allows for the formation of a solid, measurable tumor, providing a straightforward method to evaluate the impact of a therapeutic agent on tumor growth.[15][18]
Protocol 4: Human Tumor Xenograft Efficacy Study
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
-
Animal Model: Use 6-8 week old female athymic nude mice (nu/nu) or SCID mice. Allow a one-week acclimatization period.
-
Cell Implantation:
-
Select the cancer cell line that showed high sensitivity in vitro (e.g., MCF-7).
-
Harvest cells during their logarithmic growth phase. Resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO, 10% Cremophor EL)
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., Paclitaxel, 10 mg/kg)
-
-
-
Compound Administration:
-
Administer the compound and controls via a predetermined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days).
-
The route and vehicle should be determined by preliminary toxicology and solubility studies.
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and mouse body weight throughout the study.
-
The study endpoint is reached when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days).
-
At the endpoint, euthanize the mice, excise the tumors, and record their final weights.
-
-
Data Analysis:
-
Calculate the average tumor volume and weight for each group.
-
Determine the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the vehicle group.
-
Monitor for signs of toxicity, such as significant body weight loss (>15-20%), ruffled fur, or lethargy.
-
Data Presentation: Hypothetical Xenograft Study Results
| Treatment Group (Dose) | Mean Final Tumor Weight (mg) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 110 | - | -1.5% |
| Compound (25 mg/kg) | 750 ± 95 | 40% | -3.2% |
| Compound (50 mg/kg) | 480 ± 70 | 61.6% | -5.8% |
| Paclitaxel (10 mg/kg) | 410 ± 65 | 67.2% | -11.5% |
Visualization: In Vivo Xenograft Workflow
Caption: Experimental workflow for a cell line-derived subcutaneous xenograft study.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ijcrt.org. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC. (n.d.). NIH. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). promab.com. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
-
Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. (n.d.). ResearchGate. [Link]
-
Xenograft Models. (n.d.). Creative Biolabs. [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. [Link]
-
Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. (2022). PubMed Central. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). noblelifesci.com. [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). altogenlabs.com. [Link]
-
In vitro methods of screening of anticancer agents. (n.d.). Slideshare. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). PubMed. [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide... (n.d.). Ingenta Connect. [Link]
-
Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. (2018). ACS Omega. [Link]
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. (n.d.). Frontiers. [Link]
-
Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020). PubMed. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
-
Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC. (2020). PubMed Central. [Link]
-
Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. (2023). Bentham Science Publishers. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC. (n.d.). NIH. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. [Link]
-
Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2021). PubMed. [Link]
-
Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. (n.d.). PubMed. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2025). ResearchGate. [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC. (n.d.). NIH. [Link]
-
(PDF) Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2025). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. (n.d.). Semantic Scholar. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpbs.com [ijpbs.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 18. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for 3-(Furan-2-yl)propanehydrazide Assays
Introduction: Unveiling the Therapeutic Potential of 3-(Furan-2-yl)propanehydrazide
The furan ring is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Similarly, the hydrazide moiety is a key functional group in many therapeutic agents, known for its ability to act as a versatile synthon and to engage in critical interactions with biological targets[4][5][6]. The novel compound, this compound, combines these two pharmacologically significant motifs, suggesting a high potential for biological activity.
This guide provides a comprehensive framework for the experimental design of assays to characterize the bioactivity of this compound. We will proceed under the hypothesis that this compound is an inhibitor of monoamine oxidase (MAO), a class of enzymes crucial in the metabolism of neurotransmitters. This hypothesis is based on the known activity of other hydrazide-containing molecules as MAO inhibitors[7]. The following protocols are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to rigorously assess the compound's therapeutic promise.
Hypothesized Mechanism of Action: Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative diseases. We hypothesize that this compound acts as an inhibitor of MAO.
Sources
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hygeiajournal.com [hygeiajournal.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: 3-(Furan-2-yl)propanehydrazide as a Versatile Intermediate in Modern Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Furan Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its unique electronic and structural properties often confer favorable pharmacokinetic profiles, acting as a bioisosteric replacement for phenyl rings and enabling a spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[2][3] Notable drugs such as the anti-ulcer agent ranitidine and the antimicrobial nitrofurantoin feature this versatile scaffold, underscoring its significance in drug discovery.[2] This document provides an in-depth guide to the synthesis and application of 3-(Furan-2-yl)propanehydrazide, a promising intermediate for the elaboration of novel furan-containing drug candidates.
This compound: A Strategic Synthon
While not as extensively documented as some other furan derivatives, this compound represents a strategically valuable building block. Its structure combines the furan moiety with a reactive hydrazide group, opening avenues for the synthesis of a wide array of more complex molecules and heterocyclic systems. The propane linker provides flexibility and can influence the spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions.
Rationale for Use in Drug Discovery
The incorporation of the this compound core into a drug discovery program is underpinned by several key advantages:
-
Access to Diverse Chemical Space: The hydrazide functionality is a versatile handle for a multitude of chemical transformations, including the formation of hydrazones, pyrazoles, oxadiazoles, and other important heterocyclic motifs frequently found in bioactive molecules.
-
Modulation of Physicochemical Properties: The furan ring and the hydrazide group can be strategically modified to fine-tune properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Bioisosteric Replacement: The furan nucleus can serve as a bioisostere for other aromatic systems, offering a pathway to novel intellectual property and potentially improved therapeutic indices.[1]
Synthesis of this compound: A General Protocol
The synthesis of this compound can be readily achieved from the corresponding ester, methyl 3-(furan-2-yl)propanoate. The following protocol outlines a standard laboratory procedure.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 3-(furan-2-yl)propanoate | ≥98% | Sigma-Aldrich |
| Hydrazine monohydrate (64-65%) | Reagent grade, 98% | Sigma-Aldrich |
| Ethanol (200 proof) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99% | Fisher Chemical |
| Magnetic stirrer with heating | N/A | VWR |
| Round-bottom flask | N/A | Kimble |
| Reflux condenser | N/A | Ace Glass |
| Buchner funnel and flask | N/A | Pyrex |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-(furan-2-yl)propanoate (0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (0.2 mol, 2 molar equivalents) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate the crystallization of the product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold diethyl ether (2 x 25 mL) to remove any unreacted starting material and impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O of the hydrazide).
-
Mass Spectrometry: To determine the molecular weight.
Application in the Synthesis of a Hypothetical Bioactive Molecule
To illustrate the utility of this compound as an intermediate, the following section outlines a hypothetical synthesis of a novel pyrazole derivative, a class of compounds known for a wide range of biological activities.
Rationale for Pyrazole Synthesis
Pyrazoles are a prominent class of N-heterocyclic compounds that are integral to many pharmaceuticals due to their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The synthesis of a pyrazole from a hydrazide intermediate is a well-established and efficient synthetic strategy.
Hypothetical Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes the synthesis of a hypothetical pyrazole derivative from this compound and a 1,3-dicarbonyl compound.
dot
Caption: Synthetic workflow for a novel pyrazole derivative.
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (0.05 mol) in 50 mL of glacial acetic acid.
-
Addition of Dicarbonyl Compound: To this suspension, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 0.055 mol, 1.1 equivalents) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazole derivative.
Broader Applications and Future Directions
The synthetic utility of this compound extends beyond pyrazoles. It can serve as a precursor for a variety of other heterocyclic systems and functionalized molecules. For instance, reaction with isothiocyanates can yield thiosemicarbazides, which are precursors to thiadiazoles, another important class of bioactive compounds. The development of novel furan-based compounds continues to be an active area of research, with potential applications in treating a wide range of diseases.[4][5][6][7][8] The strategic use of versatile intermediates like this compound will undoubtedly play a crucial role in advancing these efforts.
dot
Caption: Role of the intermediate in accessing drug classes.
References
- Semantic Scholar. (n.d.). Medicinal significance of furan derivatives : A Review.
- BenchChem. (2025). Application Notes and Protocols: Furan Derivatives in Medicinal Chemistry.
- Pharmacological activity of furan derivatives. (2024, December 10). Pharmacological activity of furan derivatives.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- BioScience Academic Publishing. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals.
- ChemicalBook. (n.d.). Ranitidine synthesis.
- Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
- Lipnicka, U., Jasztold-Howorko, R., Witkiewicz, K., & Machoń, Z. (2002). A new method for the synthesis of ranitidine. Acta Poloniae Pharmaceutica - Drug Research, 59(2), 121–125.
- Google Patents. (n.d.). CN106892885A - A kind of method for synthesizing ranitidine.
- Mascal, M. (n.d.). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry.
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- National Institutes of Health. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- PubMed Central. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
- ResearchGate. (2025, November 20). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- National Institutes of Health. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
- Semantic Scholar. (2015, June 1). Synthesis and Antifungal Activity of Novel Furan-2,4-dione Derivatives Containing Substituted Phenylhydrazine Moiety.
- Growing Science. (2022, May 16). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
- ResearchGate. (2025, October 14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
- PubMed. (n.d.). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives.
- MDPI. (n.d.). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives » Growing Science [growingscience.com]
- 8. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 3-(Furan-2-yl)propanehydrazide Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Furan-Hydrazide Scaffolds
The furan nucleus is a cornerstone in medicinal chemistry, integral to a multitude of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its unique electronic and steric characteristics allow it to serve as a versatile scaffold and a bioisosteric replacement for phenyl rings, often improving metabolic stability and receptor interactions.[3][4] Similarly, the hydrazide functional group is a key pharmacophore known for its broad range of biological activities and its utility as a synthetic handle for creating diverse molecular libraries.[5][6]
The compound 3-(Furan-2-yl)propanehydrazide represents a promising starting point for drug discovery, combining the favorable attributes of both the furan ring and the hydrazide moiety. The development of its analogs is a rational approach to systematically explore the structure-activity relationship (SAR) and optimize for enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel analogs of this compound, offering both strategic insights and detailed experimental protocols.
Part 1: Synthesis of the Parent Compound: this compound
A fundamental step in any analog development program is the efficient and scalable synthesis of the parent compound. The synthesis of this compound can be readily achieved from commercially available starting materials.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 3-(furan-2-yl)propenoic acid.
Step 1: Synthesis of Ethyl 3-(Furan-2-yl)propanoate
-
Reaction Setup: To a solution of 3-(furan-2-yl)propenoic acid (1.0 eq) in absolute ethanol (10 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve ethyl 3-(furan-2-yl)propanoate (1.0 eq) in absolute ethanol (15 mL/g of ester).
-
Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor by TLC.
-
Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.
Caption: Synthetic workflow for this compound.
Part 2: Strategic Design of Analogs
The design of analogs should be guided by established medicinal chemistry principles to maximize the probability of discovering compounds with improved properties. Key strategies include bioisosteric replacement and structure-activity relationship (SAR) guided modifications.
Bioisosteric Replacements
Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[7][8]
-
Furan Ring Analogs: The furan ring can be replaced with other five- or six-membered heteroaromatic rings to modulate electronic properties, hydrogen bonding capacity, and metabolic stability.[4]
-
Thiophene: Often considered a close bioisostere of furan.
-
Pyrrole: Introduces a hydrogen bond donor.
-
Thiazole/Oxazole: Introduces additional heteroatoms and alters the dipole moment.
-
Pyridine: A six-membered aromatic ring that can significantly alter solubility and basicity.
-
-
Hydrazide Moiety Analogs: The hydrazide group can be modified to explore different interactions with the biological target.
-
Hydrazones: Condensation of the hydrazide with various aldehydes or ketones can introduce a wide range of substituents.[9][10]
-
N-Acylhydrazones: Acylation of the terminal nitrogen can provide further diversity.
-
Cyclized Analogs: The hydrazide can be used as a precursor for the synthesis of heterocyclic rings like 1,3,4-oxadiazoles or 1,3,4-thiadiazoles.[11]
-
Caption: Strategies for analog design of this compound.
Part 3: Synthesis of Representative Analogs
The following protocols describe the synthesis of representative analogs based on the design strategies outlined above.
Protocol 2: Synthesis of Hydrazone Analogs
This protocol details the condensation of this compound with an aromatic aldehyde.
-
Reaction Setup: Dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol (20 mL/g of hydrazide).
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure hydrazone.
Protocol 3: Synthesis of 1,3,4-Oxadiazole Analogs
This protocol describes the cyclization of an N-acylhydrazide intermediate.
Step 1: Synthesis of N'-acyl-3-(furan-2-yl)propanehydrazide
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane or THF, add triethylamine (1.2 eq).
-
Acylation: Cool the mixture in an ice bath and add an acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Step 2: Cyclization to 1,3,4-Oxadiazole
-
Reaction Setup: Suspend the N'-acyl-3-(furan-2-yl)propanehydrazide (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Reflux: Heat the mixture to reflux for several hours, monitoring by TLC.
-
Quenching: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization.
Caption: Synthetic workflows for hydrazone and 1,3,4-oxadiazole analogs.
Part 4: In Vitro and In Vivo Evaluation
A critical component of analog development is the systematic evaluation of their biological activity. The choice of assays will depend on the therapeutic target of interest. Given the broad biological profile of furan and hydrazide derivatives, initial screening against panels of cancer cell lines, bacteria, and fungi is a logical starting point.
Protocol 4: In Vitro Anticancer Screening
-
Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).
-
Assay: Employ a standard cytotoxicity assay, such as the MTT or SRB assay, to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add the assay reagent (MTT or SRB) and measure the absorbance according to the manufacturer's protocol.
-
Calculate IC₅₀ values from the dose-response curves.
-
Protocol 5: In Vitro Antimicrobial Screening
-
Microorganisms: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[12][13]
-
Assay: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well plate containing appropriate growth media.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
Caption: A typical screening cascade for analog evaluation.
Part 5: Analytical Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be obtained to confirm the chemical structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compounds, which should typically be >95%.
Data Presentation
All quantitative data, such as IC₅₀ and MIC values, should be summarized in a clear and concise tabular format to facilitate comparison between the different analogs and the parent compound.
| Compound ID | Modification | Target | IC₅₀/MIC (µM) |
| Parent | This compound | - | - |
| Analog 1 | Hydrazone (4-chlorobenzaldehyde) | - | - |
| Analog 2 | 1,3,4-Oxadiazole (benzoyl) | - | - |
| ... | ... | ... | ... |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic development of analogs of this compound. By employing rational design strategies, efficient synthetic protocols, and robust biological evaluation methods, researchers can effectively explore the chemical space around this promising scaffold. The data generated from these studies will be invaluable in elucidating the structure-activity relationships and identifying lead compounds with enhanced therapeutic potential for further preclinical and clinical development. Future work should focus on optimizing the lead compounds for improved pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and in vivo efficacy.
References
-
Furans, thiophenes and related heterocycles in drug discovery. PubMed. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
Pharmacological activity of furan derivatives. IntechOpen. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]
-
Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. Available at: [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. Available at: [Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available at: [Link]
-
Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PMC - NIH. Available at: [Link]
-
Bioisosterism in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Bioisosteric Replacements. Chem-Space. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC - NIH. Available at: [Link]
-
Synthesis, Characterization and the Antimicrobial Activity of 3-(2-phenylhydrazinyl)-2-benzofuran- 1(3H)-one. University Bulletin. Available at: [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available at: [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Growing Science. Available at: [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - NIH. Available at: [Link]
-
5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. PMC - NIH. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
Sources
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. mdpi.com [mdpi.com]
- 6. hygeiajournal.com [hygeiajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Furan-2-yl)propanehydrazide mechanism of action studies
Application Notes & Protocols
Topic: Elucidating the Mechanism of Action for 3-(Furan-2-yl)propanehydrazide: A Strategic Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery of novel bioactive small molecules is a cornerstone of therapeutic innovation. However, a molecule's true potential is only unlocked through a deep understanding of its mechanism of action (MoA). This guide provides a comprehensive strategic framework for researchers investigating this compound, a compound featuring both a furan scaffold and a hydrazide moiety—two structures known for a wide range of biological activities.[1][2][3] Due to the limited specific literature on this particular compound, this document serves not as a review of established data, but as a practical roadmap for its complete MoA deconvolution, from initial target identification to final pathway validation. We present a multi-phased approach, integrating state-of-the-art, unbiased techniques with classic, targeted validation assays. Each protocol is detailed with an emphasis on the scientific rationale, ensuring that the experimental design is both robust and self-validating.
Introduction: Deconstructing this compound
The structure of this compound suggests a rich pharmacological potential. The furan ring is a five-membered aromatic heterocycle present in numerous approved drugs and bioactive natural products, contributing to antibacterial, anti-inflammatory, and anticancer effects.[2] Its bioisosteric relationship with phenyl rings can enhance metabolic stability and receptor interactions.[2] The hydrazide-hydrazone functional group is also a well-established pharmacophore, with derivatives known to exhibit inhibitory activity against various enzymes, including monoamine oxidases (MAO) and carbonic anhydrases.[4][5]
Given this structural pedigree, a systematic investigation is required to pinpoint the specific cellular targets and pathways modulated by this compound. Establishing a direct link between compound-target engagement and a cellular phenotype is critical for successful drug development, as it validates the therapeutic hypothesis and can preemptively identify potential off-target effects.[6][7] This guide outlines a logical, three-phase workflow to achieve this.
Figure 1: A strategic workflow for MoA elucidation of a novel compound.
Phase 1: Unbiased Target Identification
The primary and most critical step is to identify the direct molecular binding partner(s) of this compound. Employing both label-free and affinity-based methods provides a comprehensive and cross-validating approach.
Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Target Engagement
Expertise & Experience: CETSA is a powerful biophysical assay that directly assesses target engagement in a physiologically relevant context (i.e., within intact cells or cell lysates).[8][9] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10] This method is invaluable because it requires no modification of the compound, thus avoiding potential artifacts introduced by chemical tags. It serves as the ultimate confirmation that the compound binds its target under native conditions.[11][12]
Protocol 1: CETSA for Target Engagement Validation
-
Cell Culture & Treatment: Plate cells of interest (e.g., a cancer cell line like HeLa or MCF-7) and grow to 80-90% confluency. Treat cells with this compound at a relevant concentration (e.g., 10x EC₅₀) or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[10]
-
Lysis & Fractionation: Lyse the cells through repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[11]
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the putative target protein remaining in the soluble fraction by Western Blotting (see Protocol 4) or by proteome-wide mass spectrometry (Proteome-CETSA).
-
Data Interpretation: Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and thus, direct engagement.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Expertise & Experience: AC-MS is a classic and robust method for "fishing" out binding partners from a complex protein mixture.[13][14] It involves immobilizing the small molecule on a solid support to capture interacting proteins from a cell lysate.[15][16] While powerful, its primary challenge lies in synthesizing a functionalized analog of the parent compound that retains biological activity and presents the molecule correctly. A non-binding structural analog should be used as a negative control to distinguish true binders from proteins that interact non-specifically with the linker or matrix.[12]
Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol 2: AC-MS for Target Identification
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., an amine or carboxyl group) suitable for coupling to a resin.
-
Immobilization: Covalently couple the synthesized probe to an activated resin (e.g., NHS-activated Sepharose beads) according to the manufacturer's protocol. Similarly, prepare control beads using a structurally similar but inactive analog or by blocking the reactive groups.
-
Lysate Preparation: Prepare a native cell lysate from a large quantity of cells (~10⁸-10⁹) in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Affinity Capture: Incubate the clarified cell lysate with the compound-coupled beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer (e.g., 5-7 washes) to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive elution (with excess free compound) or by denaturing elution (e.g., with SDS-PAGE sample buffer).
-
Identification: Separate the eluted proteins by SDS-PAGE, visualize with silver or Coomassie staining, and excise unique bands for identification by LC-MS/MS.
Kinobeads Profiling
Expertise & Experience: Given that many bioactive molecules target protein kinases, Kinobeads technology offers a specialized and highly effective approach.[17] This chemical proteomics technique uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[18][19] The assay is run in a competitive format, where this compound in the lysate competes with the Kinobeads for binding to its kinase targets. A reduction in a kinase's signal on the beads in the presence of the compound indicates a direct interaction.[20][21]
| Method | Principle | Advantage | Consideration | Reference |
| CETSA | Ligand-induced thermal stabilization | Label-free; confirms in-cell engagement | Requires a specific antibody or MS; lower throughput | [22],[10],[9] |
| AC-MS | Immobilized compound captures binding partners | Can identify novel, unexpected targets | Requires chemical synthesis; potential for false positives | [13],[14],[16] |
| Kinobeads | Competition for binding to pan-kinase affinity matrix | High coverage of the kinome; quantitative | Primarily for ATP-competitive inhibitors | [18],[17],[19] |
| Table 1: Comparison of Target Identification Methodologies. |
Phase 2: Pathway Deconvolution and Functional Validation
Identifying a binding partner is only the first step. The subsequent functional consequences of this interaction must be validated to build a complete MoA model.
Western Blotting for Target Modulation
Expertise & Experience: Western blotting is an indispensable technique for validating the downstream effects of target engagement. For example, if the identified target is a kinase, a western blot can determine if this compound treatment leads to a change in the phosphorylation state of a known substrate. It can also be used to confirm target knockdown in genetic validation experiments (e.g., siRNA/shRNA).[23][24]
Protocol 3: Western Blotting for Pathway Analysis
-
Sample Preparation: Treat cells with varying concentrations of this compound for different time points. Lyse cells in a buffer containing phosphatase and protease inhibitors (e.g., RIPA buffer). Determine protein concentration using a BCA assay.[24]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.[25]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a downstream signaling node (e.g., anti-phospho-ERK, anti-cleaved-caspase-3) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Reporter Gene Assays for Signaling Pathway Activity
Expertise & Experience: Reporter gene assays provide a quantitative readout of the activity of specific transcription factors and signaling pathways.[26][27] A plasmid is constructed where a reporter gene (e.g., luciferase) is placed under the control of a response element specific to a pathway of interest (e.g., NF-κB, CREB, SRE).[28] An increase or decrease in luciferase activity upon compound treatment directly reflects the modulation of that pathway. Dual-luciferase systems, which include a second constitutively expressed reporter (e.g., Renilla luciferase), are the standard for normalizing results against variations in cell number and transfection efficiency.[29][30]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. conductscience.com [conductscience.com]
- 16. Affinity chromatography: general methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. promega.com [promega.com]
- 28. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of 3-(Furan-2-yl)propanehydrazide by High-Performance Liquid Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 3-(Furan-2-yl)propanehydrazide using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in drug development who require high-purity samples of this furan-containing hydrazide derivative. This document provides an in-depth analysis of the compound's characteristics, a meticulously developed purification protocol, and essential validation and troubleshooting guidance to ensure reproducible and reliable results.
Introduction: The Scientific Imperative for Purity
This compound is a heterocyclic compound incorporating both a furan ring and a hydrazide functional group. Furan derivatives are significant pharmacophores in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Similarly, the hydrazide moiety is a versatile functional group in the synthesis of various biologically active compounds[1]. The efficacy and safety of such compounds in pharmaceutical applications are directly contingent on their purity. Therefore, a reliable and efficient purification method is paramount.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, enabling the precise separation of compounds based on their physicochemical properties[2]. This application note outlines a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar to nonpolar compounds and is a common choice for the purification of hydrazide and furan derivatives[3][4].
Understanding the Analyte: this compound
A successful HPLC method development process begins with a thorough understanding of the analyte's chemical properties[5][6].
-
Polarity: The presence of the furan ring, with its heteroatom, and the polar hydrazide group (-CONHNH2) imparts a degree of polarity to the molecule. This makes it challenging to retain on conventional non-polar stationary phases like C18, especially with highly organic mobile phases[7][8][9].
-
UV Absorbance: The furan ring contains a chromophore that absorbs UV light. While furan itself has a low UV cutoff, the extended conjugation in furan derivatives often allows for detection at higher, more specific wavelengths[10][11][12][13]. For many furan derivatives, a wavelength in the range of 220-280 nm is suitable for detection[14].
-
Potential for Peak Tailing: Hydrazide-containing compounds are known to sometimes exhibit poor peak shapes, such as tailing, in HPLC analysis[3]. This can be due to interactions with residual silanols on the silica-based stationary phase.
Method Development and Rationale
The selection of the HPLC parameters is a critical step in achieving optimal separation. The following sections detail the rationale behind the chosen conditions.
Column Selection: The Heart of the Separation
Given the polar nature of this compound, a standard C18 column might provide insufficient retention. To counteract this, a polar-endcapped or polar-embedded C18 column is recommended. These columns have modified surfaces that enhance their compatibility with highly aqueous mobile phases and can improve the peak shape of polar analytes by shielding residual silanols[15].
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Polar-endcapped C18 | Enhances retention of polar analytes and reduces peak tailing. |
| Particle Size | 5 µm | A good balance between efficiency and backpressure for preparative HPLC. |
| Pore Size | 100-120 Å | Suitable for small molecules like the target compound. |
| Dimensions | 21.2 x 250 mm (Preparative) | Appropriate for purifying milligram to gram quantities of material. |
Mobile Phase Optimization: Driving the Separation
A gradient elution with a mixture of water and an organic solvent is the most effective approach for separating the target compound from a mixture of impurities with varying polarities[5][16].
-
Solvent A (Aqueous): Ultrapure water with 0.1% Trifluoroacetic Acid (TFA). The addition of TFA serves two primary purposes: it protonates the silanol groups on the stationary phase, reducing unwanted interactions and peak tailing, and it can improve the peak shape of the analyte itself[17].
-
Solvent B (Organic): Acetonitrile (ACN) with 0.1% TFA. ACN is an excellent choice for RP-HPLC due to its low viscosity and UV transparency at lower wavelengths[16].
The pH of the mobile phase is a critical parameter for ionizable compounds[18]. For hydrazides, maintaining an acidic pH ensures that the molecule is in a consistent protonation state, leading to reproducible retention times and sharp peaks.
Detection Wavelength: Visualizing the Compound
To determine the optimal detection wavelength, a UV-Vis scan of the this compound should be performed. In the absence of this data, a starting wavelength of 254 nm is a good initial choice, as many aromatic and heterocyclic compounds exhibit absorbance at this wavelength. A Diode Array Detector (DAD) is highly recommended as it can monitor a range of wavelengths simultaneously, providing valuable information about peak purity[14].
Preparative HPLC Protocol
This protocol provides a step-by-step guide for the purification of this compound.
Materials and Equipment
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV/DAD detector.
-
Fraction collector.
-
Polar-endcapped C18 preparative column (e.g., 21.2 x 250 mm, 5 µm).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Crude this compound sample.
-
0.22 µm syringe filters.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
If solubility is an issue, a small amount of a stronger solvent like methanol or dimethyl sulfoxide (DMSO) can be used, but the injection volume should be kept small to avoid peak distortion.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column[18].
HPLC System and Conditions
| Parameter | Condition |
| Column | Polar-endcapped C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 254 nm (or optimal wavelength) |
| Injection Volume | 1-5 mL (depending on concentration and column loading capacity) |
Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Post-Purification Processing
-
Analyze the collected fractions using an analytical HPLC method to determine their purity.
-
Combine the fractions containing the pure product.
-
Remove the mobile phase solvents, typically by rotary evaporation, to yield the purified this compound.
Method Validation: Ensuring Reliability
For applications in drug development, the HPLC method must be validated to ensure it is fit for its intended purpose[19][20]. The validation should be conducted in accordance with regulatory guidelines from bodies such as the FDA and ICH[19][21][22][23].
Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
digraph "Method Validation Logic" { graph [nodesep=0.4]; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
"Method Development" -> "Specificity"; "Specificity" -> "Linearity & Range"; "Linearity & Range" -> "Accuracy"; "Accuracy" -> "Precision"; "Precision" -> "Robustness"; "Robustness" -> "Validated Method" [shape=Mdiamond, fillcolor="#EA4335"]; }
Caption: Logical flow of HPLC method validation.
Troubleshooting Common HPLC Issues
Even with a well-developed method, issues can arise. The following table provides guidance on troubleshooting common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | - Column frit blockage- Particulate matter in the sample or mobile phase | - Backflush the column- Filter all samples and mobile phases[24]- Replace the in-line filter |
| Peak Tailing | - Secondary interactions with silanols- Column overload- Extraneous column effects | - Ensure adequate mobile phase modifier (e.g., 0.1% TFA)- Reduce sample concentration/injection volume- Use shorter, narrower tubing between the column and detector[25] |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity mobile phase solvents- Implement a needle wash step in the injection sequence- Inject a blank gradient to identify the source of contamination |
| Retention Time Drift | - Inconsistent mobile phase composition- Column temperature fluctuations- Column degradation | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven for stable temperature control[25]- Replace the column if performance deteriorates |
For a more comprehensive guide to troubleshooting, refer to resources from reputable suppliers and organizations[24][25][26][27][28].
Conclusion
The purification of this compound by preparative HPLC is a critical step in its development for potential therapeutic applications. The method presented in this application note provides a robust and reliable starting point. By understanding the chemical nature of the analyte and following a systematic approach to method development, validation, and troubleshooting, researchers can consistently obtain high-purity material, ensuring the integrity and reproducibility of their scientific investigations.
References
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- SIELC Technologies. Polar Compounds.
- Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. (2025). Organic & Biomolecular Chemistry.
- Benchchem.
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Benchchem.
- Pre-concentration of ultra-trace furan in beverage samples and its determination by high performance liquid chromatography. (2025).
- Validation of Chrom
- SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column.
- Top Three HPLC Method Development Tips. (2019).
- HPLC Method Validation: Ensuring Accuracy and Regul
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
- ECA Academy.
- Sigma-Aldrich.
- SIELC Technologies. UV-Vis Spectrum of 2-Furancarboxylic Acid.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023).
- Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
- Steps for HPLC Method Valid
- Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions. (2024). PMC - PubMed Central.
- How To Select Mobile Phase In HPLC Method Development? (2025). Next LVL Programming.
- UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,....
- Furan - Optional[UV-VIS] - Spectrum. SpectraBase.
- Benchchem. A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. (2021). MDPI.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- HPLC Troubleshooting Guide.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). NIH.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2025).
- Pharmacological activity of furan deriv
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed.
- Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. asianjpr.com [asianjpr.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. UV-Vis Spectrum of 2-Furancarboxylic Acid | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. veeprho.com [veeprho.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. mastelf.com [mastelf.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 21. farm.ucl.ac.be [farm.ucl.ac.be]
- 22. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. aelabgroup.com [aelabgroup.com]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for Enzyme Inhibition Studies of 3-(Furan-2-yl)propanehydrazide
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the enzymatic inhibitory potential of 3-(Furan-2-yl)propanehydrazide. While empirical data for this specific molecule is nascent, its structural motifs—a furan ring and a hydrazide functional group—suggest a strong potential for bioactivity. Hydrazide-containing compounds are a well-established class of enzyme inhibitors, notably targeting monoamine oxidases (MAOs), which are critical enzymes in neuroscience and psychiatry.[1][2] This guide provides a theoretical framework, predicted physicochemical properties, a plausible synthesis protocol, and detailed, field-proven methodologies for screening this compound against MAO-A and MAO-B. The protocols are designed to be self-validating, ensuring robust and reproducible results for determining inhibitory potency and mechanism of action.
Introduction: The Scientific Rationale
The strategic design of novel enzyme inhibitors is a cornerstone of modern pharmacology. The molecule this compound presents a compelling case for investigation based on the established bioactivities of its constituent chemical functionalities.
-
The Hydrazide Warhead: The hydrazide moiety (-CONHNH₂) is isosteric to a peptide bond and can act as a potent pharmacophore. Historically, hydrazide and hydrazine derivatives, such as iproniazid and phenelzine, were among the first clinically successful antidepressants, functioning through the irreversible inhibition of monoamine oxidases (MAO).[1][2] The nucleophilic nature of the terminal nitrogen atom in the hydrazide group makes it reactive towards electrophilic centers within an enzyme's active site, particularly with cofactors like flavin adenine dinucleotide (FAD) found in MAOs.[1][3]
-
The Furan Scaffold: The furan ring is a common structural element in many bioactive natural products and synthetic drugs. Its presence can influence a molecule's pharmacokinetic properties and provides a scaffold that can be oriented within an enzyme's binding pocket to establish key interactions. While furan-containing compounds have been investigated as inhibitors for various enzymes, including carbonic anhydrases, the combination with a hydrazide group strongly directs our focus toward MAO inhibition.[4][5]
Given this structural evidence, we hypothesize that this compound is a candidate for a mechanism-based inhibitor of MAO enzymes. This guide will therefore focus on providing the necessary protocols to test this hypothesis.
Physicochemical Properties of this compound
As empirical data for this specific molecule is not widely available, the following properties have been predicted using computational models to guide experimental design.
| Property | Predicted Value | Significance in Experimental Design |
| Molecular Formula | C₇H₁₀N₂O₂ | Essential for calculating molarity and concentrations. |
| Molecular Weight | 154.17 g/mol | Used for preparing stock solutions of specific molarity. |
| LogP (Octanol/Water) | ~0.5 | Suggests moderate water solubility, suitable for aqueous buffers. |
| pKa (most basic) | ~3.5 (Amine) | Influences the charge state of the molecule in different pH buffers. |
| Solubility | Soluble in DMSO, Methanol | Guides the choice of solvent for preparing high-concentration stock solutions. |
| Appearance | Predicted to be a white to off-white solid | Provides a physical characteristic for identification. |
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 3-(Furan-2-yl)propanoic acid. The general scheme involves the esterification of the carboxylic acid followed by hydrazinolysis.
Diagram of Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Protocol for Synthesis
Step 1: Synthesis of Methyl 3-(furan-2-yl)propanoate
-
To a solution of 3-(Furan-2-yl)propanoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve methyl 3-(furan-2-yl)propanoate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Protocol for Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay for determining the inhibitory activity of this compound against human recombinant MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic probe.
Experimental Workflow Diagram
Caption: General workflow for the MAO enzyme inhibition assay.
Materials and Reagents
-
Enzymes: Human recombinant MAO-A and MAO-B (commercially available).
-
Substrates: p-Tyramine (for both MAO-A and MAO-B) or a specific substrate like Kynuramine for MAO-A.
-
Inhibitor: this compound, dissolved in DMSO to make a 10 mM stock solution.
-
Positive Controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B).
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Detection Reagents: Horseradish peroxidase (HRP), and a fluorogenic probe such as Amplex® Red or a similar reagent.
-
Equipment: 96-well black microplates, multichannel pipettor, and a fluorescence microplate reader.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare working solutions of MAO-A and MAO-B in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in assay buffer. Ensure the final DMSO concentration in the assay wells does not exceed 1%.
-
Prepare a working solution of the substrate (e.g., 1 mM p-Tyramine).
-
Prepare the detection mix containing HRP and the fluorogenic probe in assay buffer according to the manufacturer's instructions. Protect from light.
-
-
Assay Plate Setup (in a 96-well plate):
-
Blank Wells: Add assay buffer and the detection mix.
-
Control Wells (100% enzyme activity): Add MAO enzyme solution, assay buffer (with the corresponding DMSO concentration), and the detection mix.
-
Test Wells: Add MAO enzyme solution, the desired concentrations of this compound, and the detection mix.
-
Positive Control Wells: Add MAO enzyme solution, a known inhibitor (Clorgyline for MAO-A, Pargyline for MAO-B) at a concentration known to cause significant inhibition, and the detection mix.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells except the blanks.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe.
-
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Calculate Percentage Inhibition: Use the following formula to determine the percentage of MAO inhibition for each concentration of the test compound: % Inhibition = [1 - (V₀ of Test Well / V₀ of Control Well)] x 100
-
Determine IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Diagram of Potential Inhibition Mechanism
Caption: Proposed mechanism of irreversible MAO inhibition by a hydrazide compound.
Trustworthiness and Self-Validation
To ensure the integrity of the experimental results, the following controls must be included in every assay:
-
No-Enzyme Control: To account for any background signal from the substrate or other reagents.
-
No-Inhibitor Control: Represents 100% enzyme activity and is the baseline for calculating inhibition.
-
Positive Control: A known MAO inhibitor should be run in parallel to validate the assay's sensitivity and performance.
-
Inhibitor Interference Control: Test the compound in the absence of the enzyme to ensure it does not directly interfere with the detection system (e.g., quenching fluorescence).
By incorporating these controls, the protocol becomes a self-validating system, providing confidence in the generated data.
Conclusion
This compound is a novel chemical entity with significant, mechanistically plausible potential as an inhibitor of monoamine oxidases. The protocols and guidelines presented in this document offer a robust framework for the synthesis, characterization, and biological evaluation of this compound. By following these detailed methodologies, researchers can generate high-quality, reproducible data to elucidate the inhibitory profile of this compound, contributing to the ongoing search for new therapeutic agents targeting enzyme-driven pathologies.
References
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Török, B., et al. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 25(22), 5463. [Link]
-
Supuran, C. T. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. [Link]
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
-
Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
-
Kumar, A., et al. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Neuropharmacology, 19(9), 1538-1569. [Link]
-
Oinuma, K. I., et al. (2018). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 84(13), e00490-18. [Link]
-
Barboza, C. A., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]
-
Pocker, Y., & Siscov, D. (1975). Application of the carbonic anhydrase inhibitory effect of furosemide to the study of furosemide release from two of its diuretic derivatives. Journal of Medicinal Chemistry, 18(11), 1152-1154. [Link]
Sources
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the carbonic anhydrase inhibitory effect of furosemide to the study of furosemide release from two of its diuretic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Furan-2-yl)propanehydrazide
Welcome to the technical support guide for the synthesis of 3-(Furan-2-yl)propanehydrazide. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this furan-containing hydrazide. We will address common challenges, provide in-depth troubleshooting protocols, and explain the underlying chemical principles to ensure a successful and reproducible synthesis.
Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved through one of two primary pathways starting from either the corresponding carboxylic acid or its ester. The choice of route often depends on the availability of starting materials and the scale of the reaction.
-
Route A: From Carboxylic Acid. This route involves the activation of 3-(Furan-2-yl)propanoic acid followed by reaction with hydrazine. While seemingly direct, this pathway is fraught with potential complications due to the inherent instability of the furan ring under many standard activating conditions.
-
Route B: From Ester (Recommended). The hydrazinolysis of a corresponding ester, typically methyl or ethyl 3-(furan-2-yl)propanoate, with hydrazine hydrate is the most widely recommended and reliable method.[1][2] This approach generally proceeds under milder conditions, minimizing the risk of side reactions and degradation.
The workflow below illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black upon adding reagents. What is happening? A1: This is a classic indicator of furan ring degradation. The furan moiety is highly susceptible to polymerization and ring-opening under acidic conditions.[3][4] Many reagents used to activate carboxylic acids, such as thionyl chloride (SOCl₂), generate strong acids (HCl) as byproducts, which rapidly decompose the furan ring.[5] Elevated temperatures can also accelerate this process.
Q2: What is the most reliable and highest-yielding method for this synthesis? A2: The direct hydrazinolysis of an ester, such as ethyl 3-(furan-2-yl)propanoate, with hydrazine monohydrate in an alcohol solvent (e.g., ethanol) is the most robust and recommended method.[1] This reaction avoids harsh acidic or basic conditions and typically proceeds cleanly at room temperature or with gentle heating, preserving the integrity of the furan ring.
Q3: My yield is consistently low despite following the ester hydrazinolysis protocol. What are the common causes? A3: Low yields in this reaction are often traced to three main factors:
-
Incomplete Reaction: Insufficient reaction time or a suboptimal molar ratio of hydrazine can lead to unreacted starting material.
-
Degradation: Although milder than the acid route, prolonged exposure to high temperatures or trace acidic/basic impurities can still cause some degradation.
-
Workup and Isolation Losses: The product, being a hydrazide, may have some solubility in water, leading to losses during the extraction phase. It can also be challenging to crystallize, sometimes remaining as an oil.
Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar eluent system, such as 5-10% methanol in dichloromethane or 50-70% ethyl acetate in hexanes. The starting ester will have a higher Rf value (less polar) than the resulting hydrazide product, which will be much more polar and have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental issues.
Problem 1: Significant Furan Ring Degradation
-
Symptom: The reaction mixture darkens significantly (dark brown to black), and analysis (TLC, NMR) shows a complex mixture of byproducts or a low yield of the desired product.
-
Probable Cause: The chemical environment is too acidic. The furan ring's oxygen atom can be protonated by strong acids, initiating a cascade of reactions that lead to ring-opening and polymerization.[3][4][6] This is especially common when attempting to synthesize the hydrazide from the carboxylic acid via an acid chloride intermediate.
-
Recommended Solution:
-
Abandon Acid-Based Routes: Immediately switch your synthetic strategy from the carboxylic acid precursor to the ester precursor (ethyl or methyl 3-(furan-2-yl)propanoate).
-
Use Mild Conditions for Hydrazinolysis: Perform the reaction of the ester with hydrazine hydrate in a neutral solvent like ethanol. Avoid adding any acid catalysts.
-
Control Temperature: Run the reaction at room temperature, even if it requires a longer reaction time (e.g., 12-24 hours), or with minimal heating (e.g., 40-50 °C).[1]
-
The diagram below illustrates the acid-catalyzed degradation pathway that must be avoided.
Caption: Acid-catalyzed degradation of the furan ring.
Problem 2: Incomplete or Slow Reaction
-
Symptom: TLC analysis shows a significant amount of the starting ester remaining even after the prescribed reaction time.
-
Probable Cause A: Insufficient Nucleophile: The molar ratio of hydrazine hydrate to the ester may be too low to drive the reaction to completion.
-
Recommended Solution A: Increase the excess of hydrazine hydrate. Using 5 to 10 molar equivalents of hydrazine hydrate relative to the ester is common practice and highly effective.[1]
-
Probable Cause B: Low Reaction Temperature/Short Duration: The reaction kinetics may be slow at room temperature, especially if the ester is sterically hindered (less of an issue for the ethyl propanoate).
-
Recommended Solution B: If a large excess of hydrazine does not resolve the issue, consider gentle heating. Increase the temperature to 40-60 °C and continue to monitor by TLC every few hours. Be mindful that higher temperatures increase the risk of degradation.
Problem 3: Difficult Product Isolation and Purification
-
Symptom: After the workup, the product is an intractable oil, or yields are very low after extraction and crystallization.
-
Probable Cause A: Product Solubility: Hydrazides can be partially soluble in water, leading to loss during aqueous workups. Excess hydrazine also complicates extraction.
-
Recommended Solution A:
-
Precipitation: After confirming reaction completion via TLC, pour the reaction mixture into a beaker of ice-cold water. The hydrazide product will often precipitate as a solid, which can be collected by vacuum filtration.
-
Thorough Extraction: If precipitation does not occur, extract the aqueous mixture multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.[1][5]
-
-
Probable Cause B: Failure to Crystallize: The product may be pure but exists as an oil at room temperature.
-
Recommended Solution B:
-
Column Chromatography: This is the most reliable method for purifying oily products. A silica gel column using a gradient eluent of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) is typically effective.[1]
-
Trituration: If the oil is viscous, try adding a non-polar solvent like diethyl ether or hexanes and scratching the side of the flask with a glass rod. This can often induce crystallization.
-
The following table summarizes the key troubleshooting points.
| Problem | Primary Cause | Recommended Solution |
| Reaction turns black/dark brown | Acid-catalyzed furan degradation | Switch to ester hydrazinolysis route; avoid all acidic reagents and high temperatures. |
| Incomplete conversion | Insufficient hydrazine or low temperature | Use a 5-10 fold molar excess of hydrazine hydrate; gently warm to 40-60 °C if necessary. |
| Low yield after workup | Product loss to aqueous phase | Pour reaction mixture into ice water to precipitate the product; perform multiple extractions. |
| Product is an oil | Inherent property or impurities | Purify via silica gel column chromatography; attempt trituration with a non-polar solvent. |
Recommended Experimental Protocol
This protocol is based on the highly successful hydrazinolysis of an ethyl ester precursor and is designed to maximize yield and purity.[1]
Synthesis of this compound from Ethyl 3-(furan-2-yl)propanoate
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-(furan-2-yl)propanoate (1.0 eq, e.g., 1.68 g, 10 mmol) in ethanol (10-15 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (5.0 eq, e.g., 2.5 mL, 50 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC (Eluent: 70% Ethyl Acetate / 30% Hexane). The product spot should appear at a much lower Rf than the starting ester.
-
Workup & Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Pour the resulting residue into 50 mL of ice-cold deionized water with stirring. A white or off-white precipitate should form.
-
Collect the solid product by vacuum filtration, washing it thoroughly with cold water.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to obtain pure this compound.
-
Troubleshooting Decision Tree
This flowchart provides a logical sequence for addressing issues during the synthesis.
Caption: A step-by-step decision tree for troubleshooting the synthesis.
References
-
7 (n.d.). ResearchGate.
-
3 (n.d.). Pharmaguideline.
-
8 (n.t.). ResearchGate.
-
9 (2025). ChemSusChem.
-
10 (2025). ChemSusChem.
-
11 (n.d.). ChemicalBook.
-
4 (2025). Benchchem.
-
6 (n.d.). ResearchGate.
- Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
-
(n.d.). Wikipedia.
-
(2002). Journal of Organic Chemistry, 67(26), 9471-4.
-
(2022). Molecules, 27(14), 4612.
- Coulibaly, W., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry.
-
(2002). ResearchGate.
-
(2022). ResearchGate.
-
(2021). Molecules, 26(20), 6271.
-
(n.d.). OSTI.GOV.
-
(2014). ResearchGate.
-
(2017). Hygeia Journal for Drugs and Medicines.
-
(2022). Growing Science.
-
(2016). Molecules, 21(4), 506.
-
(2021). MDPI.
-
(2021). ResearchGate.
-
(2023). Frontiers in Chemistry, 11.
-
(2022). Molecules, 27(14), 4612.
- Popiołek, Ł., et al. (2020). Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. Chemical Biology & Drug Design, 95(2), 260-269.
-
(2015). ResearchGate.
-
(n.d.). Organic Chemistry Portal.
-
(n.d.). Sigma-Aldrich.
-
(2022). ResearchGate.
-
(2024). ResearchGate.
-
(n.d.). The Good Scents Company.
-
(n.d.). ChemScene.
-
(2016). Semantic Scholar.
-
(2022). ResearchGate.
-
(2018). ResearchGate.
Sources
- 1. peerj.com [peerj.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure of new substituted furan-3-carboxylate hydrazones | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furan-2-carbohydrazide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 3-(Furan-2-yl)propanehydrazide
Welcome to the technical support guide for the synthesis and optimization of 3-(Furan-2-yl)propanehydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into common challenges and their solutions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and maximize your reaction yield and purity.
Section 1: Synthesis Overview & Core Mechanism
The most direct and widely used method for preparing this compound is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 3-(furan-2-yl)propanoate. This reaction is a classic nucleophilic acyl substitution. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate expels the alkoxide (e.g., methoxide or ethoxide) as a leaving group, forming the stable hydrazide product.
Furan Hydrazide Synthesis: A Technical Troubleshooting Guide
Welcome to the technical support center for furan hydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing furan-based carbohydrazides. The inherent reactivity of the furan moiety, coupled with the nucleophilic nature of hydrazine, can lead to a variety of side reactions, impacting yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide: Navigating Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of furan hydrazide, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired Furan Hydrazide
You've completed the reaction of a furan ester with hydrazine hydrate, but the isolated yield of your furan hydrazide is significantly lower than expected.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing. Hydrazinolysis of esters is a reversible reaction, and equilibrium may not have been sufficiently shifted towards the product. | Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) or prolong the reaction time. Use Excess Hydrazine: Employing a larger excess of hydrazine hydrate (e.g., 5-10 equivalents) can shift the equilibrium towards the formation of the hydrazide. |
| Competing Side Reactions | The formation of byproducts such as N,N'-diacylhydrazines or products from furan ring opening can consume starting materials and reduce the yield of the desired product. | Refer to the specific troubleshooting sections for these side reactions below to identify and mitigate their formation. |
| Product Loss During Work-up/Purification | Furan hydrazide can have some solubility in the filtrate, especially if using alcohol-based washing steps. Product may also adhere to glassware. | Minimize Wash Volumes: Use minimal amounts of cold solvent to wash the filtered product. Recrystallization Optimization: Carefully select a recrystallization solvent system that maximizes recovery. Consider a second crop of crystals from the mother liquor. |
| Poor Quality Starting Materials | The furan ester may be impure, or the hydrazine hydrate may have decomposed or be of low concentration. | Verify Starting Material Purity: Use freshly distilled or purified furan ester. Ensure the hydrazine hydrate is from a reliable source and has been stored properly. |
Issue 2: Presence of a High-Molecular-Weight, Insoluble Impurity
You observe an insoluble, high-melting point byproduct in your crude product, which is difficult to characterize by standard NMR.
Potential Cause: Formation of N,N'-Diacylhydrazine
This side reaction occurs when a molecule of the newly formed furan hydrazide reacts with another molecule of the starting furan ester. This is more likely to happen if the concentration of hydrazine decreases significantly towards the end of the reaction.
Mechanism of N,N'-Diacylhydrazine Formation
Caption: Formation of N,N'-diacylhydrazine byproduct.
Troubleshooting Steps:
-
Maintain Excess Hydrazine: Ensure a sufficient excess of hydrazine hydrate is present throughout the reaction. This can be achieved by adding the hydrazine hydrate in one portion at the beginning of the reaction.
-
Control Temperature: Higher temperatures can sometimes favor the formation of the diacylhydrazine. Running the reaction at a milder temperature (e.g., room temperature to 40 °C) may reduce the formation of this byproduct.
-
Purification: N,N'-diacylhydrazines are often much less soluble than the corresponding carbohydrazide. They can frequently be removed by recrystallization or by trituration of the crude product with a suitable solvent.
Issue 3: Observation of Colored Impurities and a Drop in pH
Your reaction mixture develops a dark color (yellow, brown, or black), and you notice a decrease in the pH of the reaction mixture over time. This can be indicative of furan ring degradation.
Potential Cause: Furan Ring Opening
The furan ring is susceptible to cleavage under acidic conditions.[1] Protolytic opening of the furan ring can lead to the formation of various linear, unsaturated dicarbonyl compounds, which can then polymerize to form colored "humin" byproducts.[1]
Mechanism of Acid-Catalyzed Furan Ring Opening
Caption: General workflow for furan-2-carbohydrazide synthesis.
References
-
Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Dalton Transactions, 2024. Available at: [Link]
-
Synthesis and structure of new substituted furan-3-carboxylate hydrazones. ResearchGate, 2021. Available at: [Link]
-
Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals. Angewandte Chemie International Edition, 2020. Available at: [Link]
-
Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). ResearchGate, 2024. Available at: [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Semantic Scholar, 2018. Available at: [Link]
-
Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. Molecules, 2012. Available at: [Link]
-
The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Scientific Research Publishing, 2012. Available at: [Link]
-
Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry, 2023. Available at: [Link]
-
Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 2022. Available at: [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 2017. Available at: [Link]
Sources
Technical Support Center: Purification of 3-(Furan-2-yl)propanehydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 3-(Furan-2-yl)propanehydrazide. Recognizing the unique challenges presented by the polarity of the hydrazide functional group and the potential sensitivity of the furan ring, this document offers troubleshooting strategies and detailed protocols to help you achieve high purity for your downstream applications.
I. Understanding the Molecule: Key Purification Considerations
This compound is a polar molecule due to the presence of the hydrazide moiety (-CONHNH₂), which can engage in hydrogen bonding. The furan ring, while aromatic, is electron-rich and can be susceptible to degradation under strongly acidic conditions. Successful purification hinges on selecting methods that accommodate its polarity while preserving the integrity of the furan ring.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?
Answer:
This is a common issue when residual solvents or low-melting impurities are present.
-
Probable Causes:
-
Excess Hydrazine Hydrate: A common excess reagent in the synthesis, it is hygroscopic and can trap water, leading to an oily product.
-
Unreacted Starting Ester: The starting material, likely ethyl or methyl 3-(furan-2-yl)propanoate, is an oil and can prevent crystallization.
-
Solvent Entrapment: High-boiling point solvents used in the reaction (e.g., ethanol) may not be fully removed.
-
-
Solutions:
-
Removal of Excess Hydrazine:
-
Azeotropic Distillation: If you suspect significant hydrazine hydrate contamination, dissolving the crude product in a solvent like toluene and removing the solvent under reduced pressure can help co-evaporate the hydrazine-water azeotrope.
-
-
Initial Purification by Extraction:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with water and brine. This will remove the highly water-soluble hydrazine hydrate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This should yield a solid or a more tractable residue.
-
-
Question 2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after an initial workup. How do I identify the impurities and choose a purification method?
Answer:
Identifying the nature of the impurities is key to selecting the right purification strategy.
-
Probable Impurities & Their TLC Characteristics:
-
Starting Ester (e.g., ethyl 3-(furan-2-yl)propanoate): Less polar than the product. It will have a higher Rf value (travel further up the TLC plate).
-
3-(Furan-2-yl)propanoic acid: A potential hydrolysis byproduct. It is more polar than the ester but may have a similar polarity to the hydrazide, often streaking on silica gel.
-
N,N'-bis(3-(furan-2-yl)propanoyl)hydrazine: A di-acylated byproduct. It is less polar than the desired hydrazide and will have a higher Rf value.
-
-
Troubleshooting Workflow:
Caption: TLC-based workflow for impurity identification and purification method selection.
-
Recommended Purification Methods:
-
Flash Column Chromatography: Ideal for separating compounds with different polarities. Given the polar nature of the hydrazide, a gradient elution is recommended.
-
Recrystallization: Effective if a suitable solvent system can be found where the product has high solubility in the hot solvent and low solubility when cold, while impurities remain in solution.
-
Question 3: My compound seems to be degrading on the silica gel column. What are the signs and what can I do?
Answer:
The furan ring can be sensitive to the acidic nature of standard silica gel.[1]
-
Signs of Degradation:
-
Streaking or tailing of the product spot on TLC.
-
Appearance of new, often more polar, spots during chromatography.
-
Low recovery of the desired product from the column.
-
A darkening or polymerization of the product band on the column.
-
-
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent (e.g., 5% methanol in DCM) and add 0.5-1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): A good alternative for acid-sensitive compounds.
-
Reversed-Phase Chromatography (C18 silica): Since the product is polar, it will elute with a high percentage of water in the mobile phase (e.g., water/acetonitrile or water/methanol).
-
-
Question 4: I'm struggling to find a good single solvent for recrystallization. What are my options?
Answer:
For highly polar compounds, a mixed-solvent system is often more effective.[2][3]
-
Strategy: Mixed-Solvent Recrystallization
-
Choose a "Soluble" Solvent: Find a solvent in which your crude this compound is readily soluble, even at room temperature. Good candidates include methanol, ethanol, or acetone.
-
Choose an "Anti-Solvent": Find a solvent in which your product is poorly soluble. For a polar compound, this will likely be a non-polar solvent like hexanes, diethyl ether, or toluene. Ensure the "soluble" and "anti-solvent" are miscible.[4]
-
Perform the Recrystallization:
-
Dissolve the crude product in a minimal amount of the hot "soluble" solvent.
-
While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).
-
If necessary, add a drop or two of the hot "soluble" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
-
Recommended Solvent Pairs:
-
Ethanol/Diethyl Ether
-
Methanol/Toluene
-
Acetone/Hexanes
-
-
III. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes, or for this more polar compound, dichloromethane (DCM) and methanol. Aim for an Rf value of ~0.3 for the product spot.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (the less polar component of your gradient).
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the column.
-
-
Elution: Start with a less polar solvent mixture (e.g., 100% DCM or 2% methanol in DCM) and gradually increase the polarity (e.g., to 5-10% methanol in DCM). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable "soluble" and "anti-solvent" pair (e.g., ethanol and diethyl ether).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring or swirling until the solid is completely dissolved.
-
Induce Precipitation: While the ethanol solution is still hot, slowly add diethyl ether dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture (in the same ratio that induced precipitation).
-
Drying: Dry the purified crystals under vacuum.
IV. Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound? A: Pure this compound is typically a white to off-white crystalline solid. A significant yellow or brown color may indicate the presence of impurities or degradation products.
Q: How should I store the purified compound? A: Due to the potential for oxidation of the hydrazide and sensitivity of the furan ring, it is best to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), at a low temperature (2-8 °C), and protected from light.
Q: Can I use reverse-phase HPLC for purification? A: Yes, preparative reverse-phase HPLC is a powerful tool for purifying polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA). However, be mindful that prolonged exposure to acidic conditions, even the small amount in the mobile phase, could potentially degrade the furan ring.
Q: My NMR spectrum shows broad peaks for the -NH and -NH₂ protons. Is this normal? A: Yes, this is very common for hydrazides. The protons on the nitrogen atoms can undergo chemical exchange, which leads to peak broadening in the NMR spectrum. Their chemical shift can also be highly dependent on the solvent and concentration.
V. Data Summary
| Technique | Parameters | Expected Outcome |
| TLC | Silica gel, 5% MeOH in DCM | Rf ≈ 0.3 for the product |
| Column Chromatography | Silica gel, gradient elution (0-10% MeOH in DCM) | Separation of less polar impurities (starting ester, di-acylated hydrazide) from the product. |
| Recrystallization | Ethanol/Diethyl Ether | Formation of crystalline solid from a previously oily or amorphous crude product. |
VI. References
-
BenchChem. (2025). Troubleshooting common issues in furan ring synthesis. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Retrieved from BenchChem Technical Support.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Purification of TRH Hydrazide Products. Retrieved from BenchChem Technical Support.
-
ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
ochemonline. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (2021, January 31). Remove excess hydrazine hydrate? Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Stability of 3-(Furan-2-yl)propanehydrazide
Welcome to the technical support center for 3-(Furan-2-yl)propanehydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a molecule of interest due to its unique chemical structure, combining a furan ring with a propanehydrazide side chain. This combination, while offering potential for various applications, also presents specific stability challenges. The primary points of vulnerability in the molecule are the furan ring, which is susceptible to oxidative and acid-catalyzed degradation, and the hydrazide functional group, which can undergo hydrolysis. Understanding these degradation pathways is the first step in mitigating them.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address some of the most common questions and issues that researchers may face when working with this compound.
Q1: I've observed a decrease in the purity of my this compound sample over time, even when stored at low temperatures. What could be the cause?
A1: A gradual decrease in purity, even under refrigerated conditions, is often indicative of slow degradation. The two most likely culprits are oxidation of the furan ring and hydrolysis of the hydrazide moiety.
-
Oxidative Degradation: The furan ring is known to be susceptible to oxidative cleavage, which can be initiated by atmospheric oxygen.[1][2] This process can lead to the formation of 1,4-dicarbonyl compounds.[3][4] While low temperatures slow down this process, they do not entirely prevent it.
-
Hydrolytic Degradation: The hydrazide group can be hydrolyzed to form 3-(furan-2-yl)propanoic acid and hydrazine.[5] This reaction is catalyzed by moisture. Even trace amounts of water in your sample or storage solvent can lead to hydrolysis over extended periods.
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Desiccation: Store the compound in a desiccator to protect it from moisture. If storing in solution, use anhydrous solvents.
-
Purity Check: Re-evaluate the purity of your sample using a stability-indicating method, such as HPLC-UV, to identify and quantify any degradation products.
Q2: My experimental results are inconsistent when using a stock solution of this compound prepared in an acidic buffer. Why is this happening?
A2: The furan ring is known to be unstable under acidic conditions.[6] The acidic environment can catalyze the ring-opening of the furan moiety, leading to the formation of various byproducts. This degradation will alter the concentration of the active compound in your stock solution, leading to inconsistent results.
-
Mechanism of Acid-Catalyzed Degradation: The degradation is initiated by the protonation of the furan ring. This is followed by a nucleophilic attack from a solvent molecule like water, ultimately leading to ring-opening and the formation of 1,4-dicarbonyl compounds.[6]
Troubleshooting Steps:
-
pH Adjustment: Whenever possible, prepare solutions in neutral or slightly basic buffers (pH 7.0-8.0). The stability of hydrazide-based compounds also tends to increase as the pH approaches neutrality.[7][8]
-
Fresh Solutions: If acidic conditions are unavoidable for your experiment, prepare fresh solutions immediately before use.
-
Forced Degradation Study: To understand the extent of the issue, you can perform a simple forced degradation study by incubating your compound in the acidic buffer for varying amounts of time and analyzing the samples by HPLC.
Q3: I have noticed the appearance of a new peak in my HPLC chromatogram after leaving my sample on the benchtop for a few hours. What could this new peak be?
A3: The appearance of a new peak suggests the formation of a degradation product. Given the structure of this compound, the most probable degradation pathways under ambient conditions are oxidation and hydrolysis.
-
Oxidative Degradants: Exposure to light and air can accelerate the oxidation of the furan ring.[1][2]
-
Hydrolytic Degradants: If the sample is in solution, hydrolysis of the hydrazide is a strong possibility.[5]
Troubleshooting Steps:
-
Protect from Light: Store samples in amber vials or protect them from light to minimize photo-oxidation.
-
Solvent Purity: Ensure that the solvents used for your samples are of high purity and free from peroxides, which can initiate oxidation.
-
LC-MS Analysis: To identify the new peak, consider analyzing your sample using LC-MS to obtain the mass of the degradant. This will help in elucidating its structure and confirming the degradation pathway.
Experimental Protocols for Stability Assessment
To proactively assess and improve the stability of your this compound, we recommend performing forced degradation studies. These studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and products.[9][10][11]
Protocol 1: Forced Degradation Study
Objective: To identify the major degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Amber HPLC vials
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of a non-stressed control sample. Note the appearance of new peaks and the decrease in the area of the parent peak.
Data Presentation:
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | ||
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | ||
| Oxidation (3% H₂O₂, RT, 24h) | ||
| Thermal (80°C, 48h) | ||
| Photodegradation (Sunlight, 48h) |
Note: The values in this table should be filled in based on your experimental results.
Visualization of Degradation Pathways
To better understand the potential degradation mechanisms, the following diagrams illustrate the key pathways.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability-Indicating Method Development
A robust analytical method is crucial for accurately monitoring the stability of your compound. The following workflow outlines the steps for developing a stability-indicating HPLC method.
Caption: Workflow for developing a stability-indicating HPLC method.
Concluding Remarks
The stability of this compound is a critical factor for obtaining reliable and reproducible experimental data. By understanding the inherent vulnerabilities of the furan and hydrazide moieties and implementing the appropriate handling, storage, and analytical strategies, researchers can ensure the integrity of their samples. This guide provides a foundation for troubleshooting common stability issues and developing robust experimental protocols. For further assistance, please do not hesitate to contact our technical support team.
References
-
Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87. Available at: [Link]
-
Lee, J., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances, 11(50), 31735-31739. Available at: [Link]
-
Wang, L., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(34), 6463-6475. Available at: [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. Available at: [Link]
-
Besson, M., et al. (2015). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Sustainable Chemistry & Engineering, 3(6), 1299-1304. Available at: [Link]
-
Atwell, G. J., & Denny, W. A. (1990). Hydrazide pharmaceuticals as conjugates to polyaldehyde dextran: syntheses, characterization, and stability. Bioconjugate Chemistry, 1(1), 77-82. Available at: [Link]
-
Toida, J., et al. (2013). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 79(14), 4374-4383. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6065-6067. Available at: [Link]
-
ScienceDirect. (2025). Hydrazinolysis. In Comprehensive Organic Name Reactions and Reagents. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523-7526. Available at: [Link]
- Google Patents. (1963). US3113971A - Method for the hydrolysis of hydrazones.
-
ResearchGate. (2025). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. Available at: [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available at: [Link]
-
Le Fur, J. M., & Labaune, J. P. (1985). Metabolic pathway by cleavage of a furan ring. Xenobiotica, 15(7), 567-577. Available at: [Link]
-
Khan, M. U., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(13), 2217-2234. Available at: [Link]
-
Khan, M. U., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(13), 2217-2234. Available at: [Link]
-
Kim, D., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Technology, 44, e20230248. Available at: [Link]
-
ResearchGate. (2017). Stability study of hydrazones. In Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. Available at: [Link]
-
ResearchGate. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. Available at: [Link]
-
Harris, T. D., et al. (1999). Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals. Bioconjugate Chemistry, 10(5), 829-836. Available at: [Link]
-
ResearchGate. (2023). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Available at: [Link]
-
BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Low Yield in Furan Hydrazide Synthesis
Introduction
Furan hydrazides are pivotal building blocks in medicinal chemistry and materials science, serving as precursors for a wide array of heterocyclic compounds with significant biological activity, including antimicrobial and anticancer properties[1][2]. The most common synthetic route involves the hydrazinolysis of a furan-2-carboxylic acid derivative, typically an ester like ethyl or methyl 2-furoate, with hydrazine hydrate. While conceptually straightforward, this reaction can be plagued by issues leading to low yields, challenging even for experienced chemists.
This technical guide provides in-depth troubleshooting strategies in a direct question-and-answer format. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common experimental hurdles, thereby optimizing reaction outcomes and ensuring the reliable synthesis of high-purity furan hydrazides.
Core Troubleshooting Guide
This section addresses the most common challenges encountered during furan hydrazide synthesis, focusing on causality and providing actionable solutions.
Problem Area 1: Low or No Conversion of Starting Material
Question: I've run the reaction between my furan ester and hydrazine hydrate, but TLC and NMR analysis show a large amount of unreacted starting material. What are the likely causes and how can I fix this?
Answer: Low conversion is typically a result of insufficient reaction activation, pointing to issues with reagents, temperature, or reaction time. The reaction is a nucleophilic acyl substitution where hydrazine attacks the ester's carbonyl group. Let's break down the potential failures in this process.
-
Suboptimal Reaction Temperature: Hydrazinolysis often requires thermal energy to overcome the activation barrier. Room temperature reactions are frequently sluggish.
-
Causality: The nucleophilicity of hydrazine hydrate is significant, but the electrophilicity of the ester carbonyl is moderate. Heating the mixture, typically to the reflux temperature of the solvent (e.g., ethanol, ~78°C), provides the necessary kinetic energy for the reaction to proceed at a practical rate.
-
Solution: Increase the reaction temperature. Refluxing in a suitable alcohol like ethanol or methanol for several hours is a standard and effective condition[3].
-
-
Poor Quality or Insufficient Hydrazine Hydrate: Hydrazine hydrate is the key nucleophile. Its effectiveness can be compromised by age, storage, or stoichiometry.
-
Causality: Hydrazine hydrate can degrade over time through oxidation. If the reagent is old or has been improperly stored, its effective concentration may be lower than stated. Furthermore, using an insufficient molar equivalent will naturally lead to incomplete conversion.
-
Solution: Use a fresh, unopened bottle of hydrazine hydrate if possible. It is common practice to use a slight to moderate excess (1.5 to 3 equivalents) of hydrazine hydrate to ensure the reaction is driven to completion[3].
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and facilitating their interaction.
-
Causality: Furan esters are generally non-polar, while hydrazine hydrate is highly polar. A solvent that can effectively dissolve both is essential. Alcohols like ethanol or methanol are ideal because they are polar enough to dissolve hydrazine hydrate and can also dissolve the furan ester, creating a homogeneous reaction environment[4].
-
Solution: Ensure you are using a suitable solvent. Ethanol is the most commonly cited and effective choice.
-
Problem Area 2: Significant Side Product Formation & Dark Reaction Mixtures
Question: My reaction yields a dark, tarry mixture, and after a difficult workup, I isolate very little of the desired product. What side reactions are occurring?
Answer: The formation of dark, polymeric material is a classic sign of furan ring degradation or other unwanted side reactions. The furan heterocycle is sensitive to certain conditions, which must be carefully controlled.
-
Acid-Catalyzed Polymerization/Ring Opening: The furan ring is notoriously unstable under strongly acidic conditions.
-
Causality: Protonation of the furan ring's oxygen atom makes the ring susceptible to nucleophilic attack and subsequent ring-opening or polymerization, leading to the formation of complex, dark-colored humins[5][6]. Trace amounts of acid in your starting materials or glassware can initiate this process, which is accelerated by heat.
-
Solution: Ensure all reagents and glassware are free from acidic contaminants. Do not use acid catalysts unless a specific protocol requires it, which is rare for this transformation. The reaction should be run under neutral or slightly basic conditions (hydrazine itself is basic).
-
-
Thermal Decomposition: While heat is required to drive the reaction, excessive temperatures can be destructive.
-
Causality: Furan derivatives can undergo thermal decomposition at very high temperatures (e.g., >150-200°C), leading to charring[7]. This is especially true for prolonged reaction times.
-
Solution: Do not overheat the reaction. Refluxing in ethanol provides a well-controlled temperature (~78°C) that is effective for the reaction without causing significant degradation. Monitor the reaction and stop heating once the starting material is consumed.
-
-
Formation of Diacyl Hydrazide (N,N'-bis(furan-2-oyl)hydrazine): If the reaction stoichiometry is not properly controlled, a double acylation product can form.
-
Causality: The initial product, furan-2-carbohydrazide, still possesses a nucleophilic -NH2 group. Under certain conditions, this can react with another molecule of the furan ester to form a symmetrical diacyl hydrazide. This is more likely if the hydrazine is the limiting reagent.
-
Solution: Use a molar excess of hydrazine hydrate as previously mentioned. This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a furan hydrazide molecule.
-
Problem Area 3: Difficulty in Product Isolation and Purification
Question: The reaction seems to be complete by TLC, but I'm recovering a low yield of impure product after workup. What is the best way to isolate and purify furan-2-carbohydrazide?
Answer: Furan-2-carbohydrazide is a stable, crystalline solid, which simplifies its isolation if the correct procedure is followed[8]. Low recovery is often due to mechanical losses or using an inappropriate purification technique.
-
Isolation by Precipitation/Crystallization: This is the most common and efficient method.
-
Causality: Furan-2-carbohydrazide has lower solubility in cold alcohol than at reflux temperature. It is also much less soluble in water or non-polar solvents than in alcohol.
-
Solution: Upon reaction completion (monitored by TLC), simply allow the reaction mixture to cool to room temperature and then in an ice bath. The product should precipitate as a white or off-white solid. The solid can be collected by vacuum filtration and washed with a small amount of cold ethanol, followed by a non-polar solvent like hexane to aid drying[9]. If the product does not precipitate, reducing the solvent volume under reduced pressure may be necessary before cooling.
-
-
Purification by Recrystallization: If the isolated solid is impure (e.g., colored or shows impurities by NMR/TLC), recrystallization is highly effective.
-
Causality: Impurities, such as colored degradation products or unreacted starting ester, will have different solubility profiles than the desired hydrazide.
-
Solution: Dissolve the crude solid in a minimum amount of hot ethanol. If colored impurities are present, a small amount of activated carbon can be added and the hot solution filtered to remove it. Allow the clear filtrate to cool slowly to room temperature, then to 0°C, to form pure crystals. Collect the crystals by filtration[10].
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of furan ester to hydrazine hydrate? A slight to moderate excess of hydrazine hydrate is recommended. A ratio of 1 equivalent of ester to 1.5-3.0 equivalents of hydrazine hydrate is a good starting point to ensure complete conversion while simplifying purification[3].
Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 1:1 Ethyl Acetate:Hexane. The starting ester will have a high Rf value, while the more polar furan hydrazide product will have a much lower Rf value. The reaction is complete when the spot corresponding to the starting ester has disappeared.
Q3: Is it better to start from 2-furoic acid or its ester? Starting from the corresponding methyl or ethyl ester is generally more reliable and proceeds under milder conditions (refluxing in ethanol). Synthesizing the hydrazide directly from 2-furoic acid requires harsher conditions (higher temperatures) or the use of coupling agents (like EDC/HOBt), which adds cost, complexity, and potential side reactions[3].
Q4: My final product is slightly off-white or beige. Is it pure enough? An off-white color is common. Purity should always be confirmed by analytical methods like NMR spectroscopy and melting point analysis. If these analyses confirm high purity, the color may not be an issue for subsequent steps. If impurities are detected, recrystallization is advised[9].
Data & Workflow Summaries
Table 1: Recommended Reaction Conditions for Furan Hydrazide Synthesis
| Parameter | Recommended Value | Rationale |
| Starting Material | Ethyl or Methyl 2-furoate | Higher reactivity than the carboxylic acid; readily available. |
| Reagent | Hydrazine Hydrate (50-85% aq. solution) | Standard, effective nucleophile. |
| Molar Ratio | 1 : 1.5-3.0 (Ester : Hydrazine) | Excess hydrazine drives the reaction to completion.[3] |
| Solvent | Ethanol (Absolute) | Excellent solubility for both reactants; convenient reflux temp.[4] |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for a reasonable reaction rate. |
| Reaction Time | 2 - 8 hours | Monitor by TLC to determine the exact endpoint. |
| Workup | Cool to 0°C, filter precipitate | Simple, efficient isolation for a crystalline product.[10] |
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical sequence of steps to diagnose and solve low-yield issues.
Caption: A logical workflow for troubleshooting furan hydrazide reactions.
Detailed Experimental Protocol
Protocol: Synthesis of Furan-2-carbohydrazide from Ethyl 2-furoate
This protocol is a standard, reliable method for producing furan-2-carbohydrazide with high yield and purity.
Materials:
-
Ethyl 2-furoate (1.0 eq)
-
Hydrazine hydrate (e.g., 80% solution in water, 2.0 eq)
-
Absolute Ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Setup: To a 250 mL round-bottom flask, add ethyl 2-furoate (e.g., 14.0 g, 0.1 mol, 1.0 eq) and absolute ethanol (100 mL). Stir the mixture until the ester is fully dissolved.
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (e.g., 12.5 g of 80% solution, 0.2 mol, 2.0 eq) to the flask dropwise over 5 minutes.
-
Reaction: Attach the reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC (1:1 Ethyl Acetate:Hexane). The reaction is complete when the starting ester spot (higher Rf) is no longer visible.
-
Isolation: After completion, turn off the heat and allow the flask to cool to room temperature. A white precipitate should begin to form.
-
Crystallization: Place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid twice with a small amount of ice-cold ethanol (2 x 15 mL) and then once with n-hexane (20 mL) to remove residual solvent and impurities.
-
Drying: Dry the product under vacuum to obtain furan-2-carbohydrazide as a white crystalline solid. (Expected yield: 85-95%).
-
Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and melting point analysis (m.p. ~76-78 °C).
Diagram 2: Reaction Pathway and Key Side Reactions
Caption: Main synthesis pathway and potential detrimental side reactions.
References
-
Lari, G. M., et al. (2020). Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. The Journal of Physical Chemistry A. Retrieved January 18, 2026, from [Link]
-
de Mattos, M. C., et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. SciSpace. Retrieved January 18, 2026, from [Link]
-
Popiołek, Ł., et al. (2020). Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. Chemical Biology & Drug Design. Retrieved January 18, 2026, from [Link]
-
Kansız, S. (2025). Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Wilson, W. C. (1927). Furan. Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Retrieved January 18, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 18, 2026, from [Link]
-
Wheeler, M. C., et al. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Retrieved January 18, 2026, from [Link]
Sources
- 1. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PROTOLYTIC OPENING OF THE FURAN RING IN THE SYNTHESIS OF 5<i>H</i>,10<i>H</i>-DIPYRROLO[1,2-<i>a</i>:1',2'-<i>d</i>]PYRAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CAS 3326-71-4: 2-Furancarboxylic acid, hydrazide [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Furan-2-carbohydrazide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Furan-2-yl)propanehydrazide
Welcome to the technical support center for the synthesis and scale-up of 3-(Furan-2-yl)propanehydrazide. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions to ensure a robust, scalable, and successful synthesis campaign. Our focus is on providing practical, experience-driven insights beyond standard textbook procedures.
I. Synthesis Overview & Core Logic
The most reliable and scalable pathway to this compound involves a two-step sequence starting from the corresponding carboxylic acid, 3-(Furan-2-yl)propanoic acid. This approach is favored for its high conversion rates and generally cleaner reaction profiles compared to direct coupling methods.
The core logic is as follows:
-
Esterification: Conversion of 3-(Furan-2-yl)propanoic acid to a simple alkyl ester (e.g., methyl or ethyl ester). This activates the carboxyl group for the subsequent nucleophilic attack by hydrazine.
-
Hydrazinolysis: Reaction of the intermediate ester with hydrazine hydrate to form the desired this compound.
This two-step process provides distinct advantages for scalability, primarily by avoiding the often-vigorous and difficult-to-control direct reaction of a carboxylic acid with hydrazine and minimizing the side products associated with many coupling agents.[1][2]
DOT Diagram: Synthetic Workflow
Caption: Overall synthetic route to this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Issue 1: Low Yield During Esterification (Step 1)
-
Question: My Fischer esterification of 3-(Furan-2-yl)propanoic acid is giving me yields below 70%, and I'm observing significant darkening of the reaction mixture. What's happening?
-
Answer & Solutions: The primary culprit is likely the acid-sensitivity of the furan ring.[3] While Fischer esterification is cost-effective, the combination of strong acid (like H₂SO₄) and elevated temperatures can cause protonation of the furan ring, leading to polymerization and the formation of dark, tarry side products.[3]
Optimization Strategies:
-
Milder Acid Catalyst: Switch from sulfuric acid to a milder catalyst like p-toluenesulfonic acid (pTSA) or an acidic ion-exchange resin (e.g., Amberlyst-15). This will reduce the rate of furan degradation.
-
Temperature Control: Avoid aggressive reflux. Aim for the lowest effective temperature that allows for the removal of water. On a larger scale, this is often accomplished using a Dean-Stark apparatus to drive the equilibrium forward.
-
Alternative Reagents: For a cleaner, albeit more expensive, reaction, consider using dimethyl sulfate or methyl iodide with a non-acidic base like potassium carbonate in a solvent such as acetone.[4] This avoids strongly acidic conditions altogether.
-
Issue 2: Incomplete Hydrazinolysis or Slow Reaction (Step 2)
-
Question: The conversion of my methyl 3-(furan-2-yl)propanoate to the hydrazide is stalling at ~80% completion, even after prolonged reaction times. How can I drive it to completion?
-
Answer & Solutions: Hydrazinolysis is generally a robust reaction, but its rate can be influenced by solvent, temperature, and stoichiometry.[5]
Optimization Strategies:
-
Solvent Choice: The reaction is typically performed in an alcohol that matches the ester (e.g., methanol for a methyl ester) to prevent transesterification as a side reaction. Ensure the solvent is anhydrous if possible, as water can slowly hydrolyze the ester back to the carboxylic acid.
-
Increase Hydrazine Equivalents: While a slight excess of hydrazine hydrate (1.1-1.5 equivalents) is standard, for a sluggish reaction, increasing this to 2-3 equivalents can improve the reaction rate. Be mindful that this will require a more rigorous work-up to remove the excess hydrazine.
-
Temperature Increase: Gently warming the reaction mixture (e.g., to 40-60°C) can significantly accelerate the rate of hydrazinolysis.[6] However, monitor for any potential degradation of the furan ring, although this is less of a concern under the basic conditions of hydrazinolysis.
-
Purity of Starting Ester: Ensure your methyl 3-(furan-2-yl)propanoate is free of unreacted carboxylic acid from the previous step. The presence of acid can neutralize the hydrazine, rendering it non-nucleophilic.
-
Issue 3: Product Purification and Isolation Challenges
-
Question: My final product, this compound, is difficult to crystallize and appears oily or discolored after work-up. What are the best purification methods?
-
Answer & Solutions: Hydrazides can sometimes be challenging to purify due to their polarity and potential to form hydrates.
Purification Workflow:
-
Work-up: After the reaction, excess hydrazine and solvent should be removed under reduced pressure. The residue can then be taken up in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and washed with brine to remove any remaining water-soluble impurities.
-
Crystallization: A common and effective method for purifying hydrazides is recrystallization. A good starting point for solvent screening would be an ethanol/water or isopropanol/hexane solvent system. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A mobile phase of ethyl acetate/hexane or DCM/methanol is a good starting point. Due to the polar nature of the hydrazide, you may need to use a more polar solvent system.
-
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Heating/Cooling | Heating mantle, oil bath | Jacketed reactor with thermal fluid | Larger volumes have significant thermal gradients. Ensure efficient heat transfer to avoid localized overheating, which can degrade the furan ring.[7] |
| Mixing | Magnetic stir bar | Mechanical overhead stirrer (e.g., impeller, pitched-blade turbine) | Inefficient mixing can lead to poor mass transfer and localized "hot spots," reducing yield and purity.[7] |
| Reagent Addition | Addition via dropping funnel | Metering pump for controlled addition | The hydrazinolysis reaction can be exothermic. Controlled addition of hydrazine at scale is critical for safety and temperature management.[8] |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet valve for phase separation | Phase separations can be slower at a larger scale. Ensure adequate settling time. |
III. Frequently Asked Questions (FAQs)
-
Q1: Can I synthesize the hydrazide directly from the carboxylic acid?
-
A1: Yes, this is possible using coupling agents like 1,1'-carbonyldiimidazole (CDI) or carbodiimides such as EDC with HOBt.[1] However, these methods are often more expensive and can introduce impurities that are difficult to remove (e.g., urea byproducts from EDC). For large-scale synthesis, the two-step esterification-hydrazinolysis route is generally more cost-effective and reliable.
-
-
Q2: What are the primary safety concerns when working with hydrazine hydrate?
-
A2: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is also a reducing agent and can react vigorously with oxidizers.
-
-
Q3: How can I monitor the progress of my reactions?
-
A3: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring both steps. For the esterification, you will see the polar carboxylic acid spot disappear and a less polar ester spot appear. For the hydrazinolysis, the non-polar ester spot will be replaced by a more polar hydrazide spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
-
-
Q4: My final product's NMR spectrum shows some unexpected peaks. What could they be?
-
A4: Besides residual solvent or starting materials, a common side product in hydrazide synthesis is the formation of a diacylhydrazine (R-CO-NH-NH-CO-R), where two molecules of the ester react with one molecule of hydrazine. This is more likely to occur if the hydrazine is the limiting reagent or if the reaction is run at very high temperatures for an extended period.
-
DOT Diagram: Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
IV. Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(Furan-2-yl)propanoate
-
To a solution of 3-(Furan-2-yl)propanoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq) or p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-(furan-2-yl)propanoate, which can be used directly in the next step or purified by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve the crude methyl 3-(furan-2-yl)propanoate (1.0 eq) in methanol (5-10 volumes).
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature or warm to 40-50°C to increase the reaction rate. Monitor by TLC until the starting ester is no longer visible (typically 6-12 hours).
-
Remove the solvent and excess hydrazine under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a solid.
V. References
-
D. A. Rudenko, et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]
-
Li, W., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471–9474. Available at: [Link]
-
PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. Journal of Organic Chemistry. Available at: [Link]
-
Al-Ajely, M. S. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3). Available at: [Link]
-
Boyd, S., et al. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available at: [Link]
-
Al-Janabi, A. H. D. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(12), 5707-5714. Available at: [Link]
-
Rudenko, D. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]
-
PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... ResearchGate. Available at: [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Available at: [Link]
-
Coulibaly, W. K., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry, 3, e11. Available at: [Link]
-
Britton, J., et al. (2020). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]
-
UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Furan-2-yl)propanehydrazide
A Guide to Minimizing Impurities and Optimizing Reaction Outcomes
Welcome to the technical support center for the synthesis of 3-(Furan-2-yl)propanehydrazide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic procedures effectively. This guide is structured to address common challenges encountered in the synthesis of this valuable intermediate, focusing on impurity profiling, minimization strategies, and purification.
The synthesis of hydrazides, while conceptually straightforward, is often plagued by side reactions that can complicate purification and compromise the yield and purity of the final product. This document provides field-proven insights into controlling these variables.
Section 1: Understanding the Core Synthesis Pathway
The most prevalent and reliable method for preparing this compound is the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester.[1][2] This is often part of a two-step sequence beginning with 3-(furan-2-yl)propanoic acid.
The general workflow is as follows:
Caption: General two-step synthesis workflow.
Section 2: Frequently Asked Questions (FAQs) - Proactive Purity Control
This section addresses key considerations before and during the synthesis to proactively prevent impurity formation.
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely used and scalable method is the reaction of an ester (e.g., ethyl 3-(furan-2-yl)propanoate) with hydrazine hydrate.[1] This method, known as hydrazinolysis, generally offers a good balance of reactivity and selectivity, minimizing the aggressive side reactions seen with more reactive precursors like acid chlorides.[1] While direct conversion from the carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) is possible, it introduces dicyclohexylurea as a significant byproduct that requires removal.[3][4] For routine synthesis, the ester route is preferred for its cleaner reaction profile.
Q2: How critical is the purity of my starting materials, especially the intermediate ester?
Extremely critical. Any impurities present in the ethyl 3-(furan-2-yl)propanoate will either carry through to the final product or interfere with the hydrazinolysis reaction. For instance, any unreacted 3-(furan-2-yl)propanoic acid from the esterification step can react with hydrazine to form a salt, complicating the workup. It is imperative to use a highly pure ester, purified by distillation if necessary, before proceeding to the hydrazinolysis step.
Q3: What grade and amount of hydrazine should I use?
For most lab-scale preparations, hydrazine monohydrate is sufficient and safer to handle than anhydrous hydrazine. The key is the molar ratio. A common mistake leading to byproducts is using a stoichiometric or insufficient amount of hydrazine. A significant excess of hydrazine hydrate (typically 3 to 5 equivalents) is recommended. This large excess ensures the reaction kinetics favor the formation of the desired mon-acyl hydrazide and suppresses the formation of the diacyl hydrazine byproduct.[5]
Section 3: Troubleshooting Guide - Reactive Impurity Minimization
This guide is formatted to address specific experimental observations and provide actionable solutions grounded in chemical principles.
Problem 1: My final product is contaminated with unreacted starting ester.
-
Symptom: TLC analysis of the crude product shows a spot corresponding to the starting ester. ¹H NMR may show characteristic ethyl signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) in addition to the product signals.
-
Root Cause: The hydrazinolysis reaction has not gone to completion. This is typically due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Scientific Explanation: Hydrazinolysis is a nucleophilic acyl substitution reaction. Like many such reactions, it is sensitive to temperature and reaction duration. Less reactive esters may require more forcing conditions to achieve full conversion.[1]
-
Solutions:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the starting ester spot is no longer visible. A typical timeframe is 3-5 hours, but this can vary.[1]
-
Increase Temperature: The reaction is commonly performed at the reflux temperature of the solvent, which is often ethanol.[6] Ensure that a steady reflux is maintained.
-
Ensure Homogeneity: A minimum amount of a suitable solvent like ethanol should be used to ensure both the ester and hydrazine hydrate form a clear, homogeneous solution, maximizing reactant interaction.[1]
-
Table 1: Recommended Reaction Parameters for Hydrazinolysis
| Parameter | Recommended Value | Rationale |
| Hydrazine Hydrate | 3 - 5 molar equivalents | Suppresses diacyl hydrazine formation.[5] |
| Solvent | Absolute Ethanol | Excellent solvent for both ester and hydrazine. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the reaction.[6] |
| Reaction Time | 3 - 9 hours | Monitor by TLC until completion.[1] |
Problem 2: I've isolated a significant amount of a higher molecular weight byproduct, the diacyl hydrazine.
-
Symptom: The mass spectrum of the product shows a peak corresponding to N,N'-bis(3-(furan-2-yl)propanoyl)hydrazine. The product may have a higher melting point and lower solubility than expected.
-
Root Cause: One molecule of hydrazine has reacted with two molecules of the ester. This occurs when the concentration of the ester is high relative to hydrazine, or when the initially formed product (the desired hydrazide) successfully competes with hydrazine as a nucleophile.
-
Scientific Explanation: The desired this compound still possesses a nucleophilic -NH₂ group. This group can attack another molecule of the ester, particularly if the concentration of the more nucleophilic hydrazine has been depleted. Using highly reactive precursors like acid chlorides or anhydrides makes this side reaction almost unavoidable.[1]
-
Solutions:
-
Control the Stoichiometry: Use a significant excess of hydrazine hydrate (3-5 eq.) as previously mentioned. This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a hydrazide molecule.[5]
-
Reverse Addition: Add the solution of ethyl 3-(furan-2-yl)propanoate slowly to the refluxing solution of hydrazine hydrate in ethanol. This maintains a high concentration of hydrazine throughout the reaction, minimizing the chance for the diacyl product to form.
-
Caption: Desired vs. side reaction pathways.
Problem 3: My product contains the starting carboxylic acid.
-
Symptom: The product is acidic upon testing. ¹H NMR shows a broad singlet characteristic of a carboxylic acid proton (>10 ppm), and the IR spectrum shows a broad O-H stretch around 3000 cm⁻¹.
-
Root Cause: Hydrolysis of either the starting ester or the hydrazide product.
-
Scientific Explanation: Esters and hydrazides can be hydrolyzed back to the parent carboxylic acid under aqueous acidic or basic conditions, a reaction known as saponification for esters under basic conditions.[7][8] This can occur if the reaction is not conducted under anhydrous conditions or if the workup involves prolonged exposure to water at non-neutral pH.
-
Solutions:
-
Use Anhydrous Solvents: While hydrazine monohydrate contains water, using absolute ethanol as the solvent minimizes additional water content.
-
Neutral Workup: After the reaction, cool the mixture and pour it into cold water to precipitate the product.[9] Avoid adding acid or base during the initial workup. The crude product can be washed with cold water to remove excess hydrazine and then with a non-polar solvent like hexane to remove any residual ester before recrystallization.
-
Section 4: Recommended Gold-Standard Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Step 1: Synthesis of Ethyl 3-(Furan-2-yl)propanoate (if starting from the acid)
-
Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-(furan-2-yl)propanoic acid (1.0 eq.), absolute ethanol (10-15 volumes), and concentrated sulfuric acid (catalytic amount, ~2-3% of the acid weight).
-
Reaction: Reflux the mixture for 3-4 hours.[1]
-
Workup: Cool the mixture and distill off the excess ethanol under reduced pressure. Pour the residue into cold water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester should be purified by vacuum distillation to yield a colorless liquid. Confirm purity by NMR before proceeding.
Step 2: Hydrazinolysis to this compound
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol and hydrazine monohydrate (5.0 eq.). Heat the solution to a gentle reflux.
-
Addition: Dissolve the pure ethyl 3-(furan-2-yl)propanoate (1.0 eq.) in a minimal amount of absolute ethanol. Add this solution dropwise to the refluxing hydrazine solution over 30-60 minutes.
-
Reaction: After the addition is complete, continue to reflux the mixture for 3-5 hours. Monitor the disappearance of the starting ester by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Isolation: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath to encourage crystallization. If no solid forms, slowly add the reaction mixture to a beaker of ice-cold water with vigorous stirring to precipitate the crude product.[9]
-
Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove excess hydrazine, followed by a wash with cold hexane to remove any non-polar impurities.
Step 3: Purification by Recrystallization
-
Solvent Selection: Ethanol is a commonly reported and effective solvent for the recrystallization of hydrazides.[1][9]
-
Procedure: Dissolve the crude, dried hydrazide in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize the recovery of crystalline product.
-
Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum. The final product should be a white to off-white crystalline solid.
References
-
Wang, S., & Weyermann, P. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300. [Link]
-
Al-Amiery, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 439-447. [Link]
-
Joshi, S., et al. (2009). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 48B(1), 133-137. [Link]
-
ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]
-
Stout, R. W., et al. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 24(9), 1573-1582. [Link]
-
Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Coulibaly, W., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry, 3, e11. [Link]
-
ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Starchenkov, I. B., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(15), 4488. [Link]
-
National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
- Khan, K. M., et al. (2012). CN103408454A - Preparation method of hydrazide compound.
-
Kumar, A., & Singh, R. (2018). Studies of synthesis and characterization of hydrazides derivative. International Journal of Advanced Academic Studies, 2(4), 212-214. [Link]
-
Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Communications in Chemistry, 5(1), 1-8. [Link]
-
Chadha, C. (2020). 20.8 Synthesis and Reactions of Esters. Organic Chemistry. [Link]
-
Chadha, C. (2018). 20.10b Reactions of Esters. Organic Chemistry. [Link]
Sources
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 6. peerj.com [peerj.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. allstudyjournal.com [allstudyjournal.com]
Technical Support Center: Reaction Condition Optimization for Furan Hydrazides
Welcome to the technical support center for the synthesis and optimization of furan hydrazides. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of furan hydrazides, ensuring the scientific integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of furan hydrazides. Each issue is presented in a question-and-answer format, providing not just a solution, but also an explanation of the underlying chemical principles.
Question 1: I am getting a very low yield of my desired furan hydrazide. What are the likely causes and how can I improve it?
Answer:
Low yields in furan hydrazide synthesis are a common issue and can stem from several factors. Let's break down the potential culprits and how to address them systematically.
1. Incomplete Reaction:
-
Suboptimal Temperature: The reaction between a furan derivative (like an ester or carboxylic acid) and hydrazine is often temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the degradation of your starting materials or product. For the common synthesis from an ester, refluxing in a suitable solvent like ethanol is a good starting point.[1] For reactions starting from furan-2-carboxamide, temperatures in the range of 100-120°C have been reported to be effective.[2]
-
Insufficient Reaction Time: Some reactions, especially with sterically hindered substrates, may require longer reaction times to reach completion.[3] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]
-
Reagent Stoichiometry: An inappropriate ratio of reactants can limit the yield. A slight excess of hydrazine hydrate (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.[3] However, a large excess can complicate purification.
2. Degradation of Starting Materials or Products:
-
Furan Ring Instability: The furan ring can be sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization.[5] If your synthesis involves acidic catalysts, ensure they are used in catalytic amounts and that the reaction conditions are not overly harsh.
-
Hydrazine Instability: Hydrazine derivatives can be susceptible to oxidation.[3] It is advisable to use fresh, high-quality hydrazine hydrate and to store it properly in a cool, dark place.
3. Side Product Formation:
-
Formation of 1,2-diacylhydrazines: If you are starting from a furanoyl chloride, there is a possibility of forming a 1,2-diacylhydrazine if the stoichiometry is not carefully controlled. Using a slight excess of hydrazine can help minimize this side product.
-
Competing Reactions: The presence of other functional groups on your furan starting material can lead to unwanted side reactions. Careful selection of reaction conditions and protecting groups may be necessary.
Workflow for Troubleshooting Low Yield:
Caption: A workflow diagram for troubleshooting low yields in furan hydrazide synthesis.
Question 2: I am observing the formation of multiple side products in my reaction mixture. How can I improve the selectivity?
Answer:
Improving selectivity is key to achieving a high yield of the desired furan hydrazide and simplifying purification. Here’s how to tackle the formation of side products:
-
Control the Reaction Temperature: As mentioned, temperature is a critical parameter. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can often minimize the formation of side products.
-
Choice of Solvent: The solvent can significantly influence the reaction's outcome. Protic solvents like ethanol or methanol are commonly used for hydrazide formation from esters.[1] For other starting materials, exploring a range of solvents with different polarities might be beneficial.
-
Use of Catalysts: For reactions involving the formation of hydrazones from hydrazides and aldehydes/ketones, a catalytic amount of a weak acid like acetic acid is often employed.[3][4] This is because the reaction is pH-dependent, with an optimal pH range of 4-6.[3] A highly acidic environment can protonate the hydrazine, making it non-nucleophilic, while a basic or neutral medium slows down the necessary dehydration step.[3]
-
Starting Material Purity: Impurities in your starting materials can act as catalysts for side reactions or participate in them directly. Ensure the purity of your furan substrate and hydrazine hydrate.
Table 1: Recommended Starting Conditions for Furan Hydrazide Synthesis
| Starting Material | Reagents | Solvent | Temperature | Catalyst | Reference |
| Furan-2-carboxylic acid ester | Hydrazine hydrate | Ethanol | Reflux | None | [1] |
| Furan-2-carboxylic acid | Thionyl chloride, then Hydrazine hydrate | Dichloromethane (for acid chloride formation) | Reflux | Pyridine (for acid chloride formation) | [6] |
| Furan-2-carboxamide | Acetone azine, Water | None | 100-120°C | None | [2] |
| Furan-2-carbaldehyde | Hydrazine hydrate | Ethanol | 60°C | None | [7] |
Question 3: I am struggling with the purification of my furan hydrazide. What are the best methods?
Answer:
Purification can indeed be challenging, especially if the product has similar polarity to the starting materials or byproducts. Here are some effective purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid furan hydrazides.[2][8] The choice of solvent is crucial. Ethanol or a mixture of ethanol and water is a good starting point.[2] If your product is not soluble in common solvents, you might need to explore other options.
-
Column Chromatography: If recrystallization is not effective, flash column chromatography is a powerful alternative.[8] You will need to determine a suitable solvent system (eluent) that provides good separation of your product from impurities on a TLC plate first.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.[9] For example, washing with cold ethanol or n-hexane can remove non-polar impurities.[8]
-
Acid-Base Extraction: If your furan hydrazide has basic properties due to the hydrazine moiety, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (like HCl), and then neutralize the aqueous layer to precipitate your product.
Purification Workflow:
Caption: A decision-making workflow for the purification of furan hydrazides.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of furan hydrazides.
Question 4: What is the most common and reliable method for synthesizing furan-2-carbohydrazide?
Answer:
The most frequently cited method for the laboratory-scale synthesis of furan-2-carbohydrazide is the reaction of an ethyl or methyl ester of furan-2-carboxylic acid with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux.[1] This method is generally reliable, high-yielding, and the resulting product often precipitates out upon cooling, simplifying isolation.[9]
Experimental Protocol: Synthesis of Furan-2-carbohydrazide from Ethyl Furan-2-carboxylate
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl furan-2-carboxylate (1 equivalent).
-
Solvent: Add absolute ethanol to dissolve the ester.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product, furan-2-carbohydrazide, will often crystallize out.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The product can be further purified by recrystallization from ethanol if necessary.
Question 5: How can I synthesize the furan-2-carboxylic acid precursor if it's not commercially available?
Answer:
Furan-2-carboxylic acid can be readily synthesized from furfural, which is a bio-based chemical.[10] A common laboratory method is the Cannizzaro reaction, where furfural is treated with a strong base, like sodium hydroxide, to disproportionately yield furan-2-carboxylic acid and furfuryl alcohol.[10]
Question 6: Are there any specific safety precautions I should take when working with hydrazine?
Answer:
Yes, working with hydrazine and its derivatives requires strict safety measures. Hydrazine is a suspected carcinogen and is corrosive.[7] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine is explosive and should be avoided; always use hydrazine hydrate.[7]
References
-
De, S., et al. (2020). Targeting Valuable Chemical Commodities: Hydrazine-mediated Diels-Alder Aromatization of Biobased Furfurals. ChemSusChem, 13(15), 3875-3884. Retrieved from [Link]
-
Gallezot, P. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Catalysis Today, 257, 13-20. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 2-AMINO-4-CHLOROPYRIDINE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]
-
Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Retrieved from [Link]
-
ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]
- Google Patents. (n.d.). A process for synthesis of furan derivative using an acid catalyst and preparation thereof.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Organic Syntheses. (n.d.). FURAN. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of hydrazide compound.
-
TNO. (n.d.). Targeting Valuable Chemical Commodities: Hydrazine-mediated Diels-Alder Aromatization of Biobased Furfurals. Retrieved from [Link]
-
Reddit. (n.d.). Help with Low Yield Synthesis. Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Hygeia Journal for Drugs and Medicines. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]
-
MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
-
Preprints.org. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Retrieved from [Link]
-
Organic Syntheses. (n.d.). BETAINE HYDRAZIDE HYDROCHLORIDE. Retrieved from [Link]
Sources
- 1. iscientific.org [iscientific.org]
- 2. Furan-2-carbohydrazide synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Validation & Comparative
A Multi-dimensional NMR Approach to the Definitive Structural Confirmation of 3-(Furan-2-yl)propanehydrazide
Introduction
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-(Furan-2-yl)propanehydrazide, a molecule incorporating a versatile furan scaffold and a reactive hydrazide functional group, represents a class of compounds with significant potential. The furan ring is a key pharmacophore in numerous bioactive molecules, while the hydrazide moiety serves as a crucial building block in the synthesis of various heterocyclic systems. Therefore, absolute certainty of its molecular architecture is paramount before proceeding with further studies.
This guide provides a comprehensive, in-depth comparison of NMR spectroscopy techniques for the definitive structural confirmation of this compound. We will move beyond a simple recitation of data to explain the causality behind the experimental design, demonstrating how a suite of 1D and 2D NMR experiments creates a self-validating dataset. This approach ensures the highest degree of confidence in the assigned structure, a critical requirement for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectral data, the following numbering scheme for this compound will be used throughout this guide.
Caption: Numbering scheme for this compound.
The Analytical Workflow: A Strategy for Unambiguous Confirmation
Caption: Key expected ³J H-H correlations in the COSY spectrum.
¹H-¹³C HSQC: Linking Protons to Carbons
HSQC (Heteronuclear Single Quantum Coherence) is a powerful experiment that correlates protons directly with the carbon atom to which they are attached. [1]Each cross-peak in the 2D spectrum links a specific ¹H signal on one axis to a ¹³C signal on the other. This provides definitive, unambiguous assignment of all protonated carbons, effectively merging the ¹H and ¹³C datasets.
Expected Key Correlations:
-
A cross-peak will link the ¹H signal at ~7.65 ppm to the ¹³C signal at ~143.5 ppm, assigning these to H-5 and C-5.
-
A cross-peak will link the ¹H signal at ~6.45 ppm to the ¹³C signal at ~110.5 ppm, assigning these to H-4 and C-4.
-
A cross-peak will link the ¹H signal at ~6.15 ppm to the ¹³C signal at ~106.0 ppm, assigning these to H-3 and C-3.
-
A cross-peak will link the ¹H signal at ~2.90 ppm to the ¹³C signal at ~22.0 ppm, assigning these to H-6 and C-6.
-
A cross-peak will link the ¹H signal at ~2.60 ppm to the ¹³C signal at ~31.0 ppm, assigning these to H-7 and C-7.
Caption: Key ¹J C-H correlations expected in the HSQC spectrum.
Part 4: Experimental Protocol
Adherence to a standardized protocol is essential for reproducibility and data integrity.
1. Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). [2]The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the hydrazide, and its ability to participate in hydrogen bonding helps to resolve the N-H proton signals, which might otherwise exchange too rapidly. [3]* Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion and resolution. [2]* The sample temperature should be regulated, typically at 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak. [2]* ¹H NMR: Acquire with a standard 30° pulse width, a relaxation delay of 2 seconds, and accumulate at least 16 scans.
-
¹³C{¹H} NMR: Acquire with proton decoupling using a standard pulse sequence (e.g., zgpg30). Use a relaxation delay of 2 seconds and accumulate at least 1024 scans to achieve adequate signal-to-noise.
-
¹H-¹H COSY: Use a gradient-selected COSY sequence (e.g., cosygpqf). Acquire at least 8 scans per increment with 256 increments in the indirect dimension.
-
¹H-¹³C HSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3). Set the central ¹³C frequency to ~90 ppm and the spectral width to cover the full carbon range (~200 ppm). Acquire at least 16 scans per increment with 256 increments in the indirect dimension.
3. Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier Transformation. [2]* Perform Fourier Transform, followed by careful manual phase correction for all spectra.
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift axis. For ¹H NMR, reference the residual DMSO peak to δ 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ septet to δ 39.52 ppm.
Conclusion
By systematically applying a suite of NMR experiments, we construct an unassailable case for the structure of this compound. The ¹H and ¹³C NMR spectra provide a complete inventory of the atoms in their respective chemical environments. The COSY spectrum then connects the proton framework, confirming the integrity of the propane and furan substructures. Finally, the HSQC spectrum provides the definitive link between the proton and carbon skeletons. Each experiment validates the data from the others, creating a robust, self-consistent dataset that removes ambiguity and confirms the molecular architecture with the highest degree of scientific certainty. This methodical approach is indispensable for any research or development program that relies on this versatile chemical entity.
References
-
ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available at: [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
-
SpectraBase. Furan - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
MDPI. Structural Analysis of Lignin-Based Furan Resin. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
DTIC. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Available at: [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
PeerJ. Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. Available at: [Link]
-
ResearchGate. 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Available at: [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY DATA. Available at: [Link]
-
NPTEL. 13C NMR spectroscopy • Chemical shift. Available at: [Link]
-
ResearchGate. (PDF) Structural Analysis of Lignin-Based Furan Resin. Available at: [Link]
-
University of Ottawa. COSY. Available at: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]
-
ResearchGate. ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Available at: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available at: [Link]
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
NIH National Center for Biotechnology Information. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available at: [Link]
-
Beilstein Journals. Supporting Information for Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazin. Available at: [Link]
-
Zhejiang University. Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
YouTube. chemical shift and ppm values in 1H NMR spectroscopy. Available at: [Link]
-
PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]
-
ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of Furan Derivatives Condensed with Carbohydrates. Available at: [Link]
-
YouTube. How to Interpret Chemical Shift in the Carbon-13 NMR. Available at: [Link]
Sources
A Comparative Guide to the Antimicrobial Potential of 3-(Furan-2-yl)propanehydrazide and Isoniazid
The escalating crisis of antimicrobial resistance necessitates a rigorous evaluation of novel chemical scaffolds against established therapeutic agents. This guide provides a detailed, evidence-based comparison between the well-established anti-tuberculosis drug, isoniazid, and the synthetic compound 3-(Furan-2-yl)propanehydrazide. While clinical data on the latter is nascent, this document synthesizes existing research on structurally related furan derivatives to offer a forward-looking perspective for drug discovery and development programs.
Introduction: The Imperative for New Antimycobacterial Agents
Isoniazid (INH), a cornerstone of tuberculosis (TB) therapy for over half a century, is a potent, narrow-spectrum antibiotic specifically targeting Mycobacterium tuberculosis.[1] Its efficacy, however, is increasingly compromised by the global rise of drug-resistant TB strains. This challenge underscores the urgent need to explore new pharmacophores that can lead to the development of novel anti-TB agents.
The furan ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a broad range of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4][5] this compound, a molecule combining a furan moiety with a hydrazide group—a key feature of isoniazid itself—represents an intriguing candidate for investigation. This guide will objectively compare the known antimicrobial profile of isoniazid with the potential of this compound, drawing upon experimental data from closely related analogs.
Comparative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro efficacy of an antimicrobial compound. It represents the lowest concentration of a drug that prevents the visible growth of a microorganism.
Isoniazid: A Potent Anti-TB Agent
Isoniazid exhibits exceptional potency against Mycobacterium tuberculosis. Its MIC against the standard laboratory reference strain, H37Rv, typically falls within the range of 0.02 to 0.06 µg/mL .[4] This high level of activity has established it as a first-line treatment for tuberculosis. However, its spectrum is largely limited to mycobacteria.
This compound: An Emerging Scaffold with High Potential
Direct MIC data for this compound against M. tuberculosis is not yet available in the public domain. However, compelling evidence from structurally similar furan derivatives suggests that this scaffold is highly promising for anti-tuberculosis drug discovery.
Notably, a study on 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives revealed exceptionally potent activity against M. tuberculosis H37Rv. One of the tested compounds demonstrated an impressive MIC of 0.031 mg/L (equivalent to 0.031 µg/mL), a potency that is on par with, and in some cases superior to, isoniazid.[2] Furthermore, other furan-thiazole hydrazone derivatives have also shown good antitubercular activity, with MIC values around 3.12 µg/mL .[1][6][7]
While these are not the exact molecule , the consistent and potent anti-mycobacterial activity of these closely related furan-containing compounds provides a strong rationale for the investigation of this compound as a potential anti-TB agent.
Studies on other furan derivatives have also demonstrated activity against a range of other microbes. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL.[3][8]
Table 1: Comparative In Vitro Antimicrobial Activity (MIC)
| Compound | Mycobacterium tuberculosis H37Rv (µg/mL) | Other Microorganisms |
| Isoniazid | 0.02 - 0.06[4] | Generally inactive |
| This compound | Data not available | Potential for broader activity |
| Structurally Related Furan Derivatives | As low as 0.031[2] and 3.12[1][6][7] | Active against C. albicans, E. coli, S. aureus[3][8] |
Mechanistic Insights: Known vs. Hypothesized Pathways
The Established Mechanism of Isoniazid
Isoniazid is a prodrug, meaning it requires activation within the bacterial cell. This activation is carried out by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the robust mycobacterial cell wall. Inhibition of their synthesis leads to cell death.
Caption: Workflow for a comparative broth microdilution MIC assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and isoniazid in a suitable solvent (e.g., DMSO).
-
Prepare sterile Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) for growing M. tuberculosis.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the test compound's stock solution to the first well of a row and perform 2-fold serial dilutions across the plate. Repeat for isoniazid in a separate set of rows.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension.
-
Seal the plate and incubate at 37°C for 7-14 days in a humidified incubator.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
-
A viability indicator, such as resazurin, can be added to aid in the visualization of results. A color change from blue to pink indicates bacterial growth.
-
Conclusion and Future Perspectives
While isoniazid remains a critical tool in the fight against tuberculosis, the rise of resistance necessitates the exploration of new chemical entities. The available data on furan derivatives, particularly those with structural similarities to this compound, are highly encouraging. The potent anti-mycobacterial activity demonstrated by these related compounds strongly supports the prioritization of this compound for further investigation.
Key recommendations for future research include:
-
Direct Antimicrobial Screening: The immediate priority is to perform in vitro susceptibility testing of this compound against a panel of drug-sensitive and drug-resistant M. tuberculosis strains.
-
Mechanism of Action Studies: Elucidating the molecular target(s) of this compound is crucial. This will not only inform on its potential for cross-resistance with existing drugs but also open new avenues for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold could lead to the identification of analogues with improved potency, selectivity, and pharmacokinetic properties.
References
- Chiang, Y. T., et al. (2010). Synthesis and biological evaluation of isobavachalcone analogues as potent anti-mycobacterial agents. Bioorganic & Medicinal Chemistry, 18(1), 346-353.
-
Desai, N. C., et al. (2020). 3-(5-Nitrofuran-2-yl)prop-2-en-1-one Derivatives, with Potent Antituberculosis Activity, Inhibit A Novel Therapeutic Target, Arylamine N-acetyltransferase, in Mycobacteria. Antibiotics, 9(7), 368. [Link]
-
Fedorov, D. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
- Grosset, J. H. (2003). The activity of isoniazid on Mycobacterium tuberculosis. Clinical Infectious Diseases, 36(Supplement_1), S19-S23.
-
Kasprzak, K. S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine, 2020, 8859562. [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Sable, Y. R., et al. (2025). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 15(1), 1-16. [Link]
- Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220-1227.
-
Vilchèze, C., & Jacobs, W. R., Jr. (2014). The Isoniazid-Induced High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(10), 5899–5906. [Link]
-
RSC Publishing. (2025). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. [Link]
-
Frontiers. (2021). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. [Link]
-
MDPI. (2021). Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity. [Link]
-
ASM Journals. (2019). Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. [Link]
-
MDPI. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. [Link]
-
Semantic Scholar. (2025). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. [Link]
-
Oxford Academic. (2004). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. [Link]
-
ResearchGate. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
-
University Bulletin. (2017). Synthesis, Characterization and the Antimicrobial Activity of 3-(2-phenylhydrazinyl)-2-benzofuran- 1(3H)-one. [Link]
Sources
- 1. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(5-Nitrofuran-2-yl)prop-2-en-1-one Derivatives, with Potent Antituberculosis Activity, Inhibit A Novel Therapeutic Target, Arylamine N-acetyltransferase, in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Furan-Based Antimicrobial Agents: A Comparative Analysis for Drug Discovery Professionals
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation antimicrobial therapeutics. Among the heterocyclic compounds, the furan nucleus has emerged as a privileged structure, forming the backbone of a diverse array of potent antimicrobial agents.[1][2][3][4] This guide provides a comprehensive comparative analysis of furan-based antimicrobial agents, offering insights into their mechanisms of action, spectrum of activity, and structure-activity relationships. We will delve into experimental data to objectively compare the performance of different furan derivatives against each other and established non-furan alternatives, equipping researchers and drug development professionals with the knowledge to advance their antimicrobial discovery programs.
The Furan Scaffold: A Versatile Pharmacophore in Antimicrobial Drug Design
The five-membered aromatic ring of furan, containing one oxygen atom, is not merely a structural component but an active participant in the biological activity of many compounds.[2][3][5] Its unique electronic and steric properties often allow it to act as a bioisostere for other aromatic systems, such as the phenyl ring, while potentially improving metabolic stability and receptor interactions.[2][6] The versatility of the furan ring has led to its incorporation into a wide range of therapeutic agents, including those with antibacterial, antifungal, and antiviral properties.[2][7][8][9]
This guide will focus on three prominent classes of furan-based antimicrobial agents:
-
Nitrofurans: A well-established class of synthetic antibiotics characterized by a nitro group at the 5-position of the furan ring.
-
Furanones: Naturally occurring and synthetic compounds that have shown significant activity against bacterial biofilms.
-
Furan-based Chalcones: A class of compounds with a 1,3-diaryl-2-propen-1-one backbone, where one of the aryl groups is a furan ring, exhibiting a broad spectrum of antimicrobial activity.
We will compare the performance of these furan derivatives to two widely used non-furan antimicrobial agents: Ciprofloxacin , a fluoroquinolone antibiotic, and Sulfamethoxazole , a sulfonamide antibiotic.
Comparative Analysis of Antimicrobial Potency: A Data-Driven Approach
The in vitro efficacy of an antimicrobial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative furan-based compounds and our non-furan comparators against key Gram-positive and Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Furan-Based Compounds and Comparators against Gram-Positive Bacteria (µg/mL)
| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Enterococcus faecalis | Reference(s) |
| Nitrofurans | ||||
| Nitrofurantoin | 1.5625 - 16 | 1 - 20 | 32 - 64 | [6][8] |
| Furanones | ||||
| Furanone F105 | 10 | 20 | Not Reported | [10][11][12] |
| Furanone F131 | 8 - 16 | Not Reported | Not Reported | [13] |
| Furan-based Chalcones | ||||
| Chalcone Derivative 2a | 256 | Not Reported | Not Reported | [6][14] |
| Chalcone Derivative 2b | 256 | Not Reported | Not Reported | [6][14] |
| Chalcone Derivative 4 | Not Reported | Not Reported | 100 | [15][16] |
| Non-Furan Comparators | ||||
| Ciprofloxacin | 0.75 | Not Reported | 0.95 | [17] |
| Sulfamethoxazole | >1024 | >1024 | Not Reported | [18] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Furan-Based Compounds and Comparators against Gram-Negative Bacteria (µg/mL)
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Nitrofurans | |||
| Nitrofurantoin | 1 - 128 | Not Active | [8] |
| Furan-based Chalcones | |||
| Chalcone Derivative 2a | 512 | Not Reported | [14] |
| Chalcone Derivative 2c | 1024 | Not Reported | [14] |
| Non-Furan Comparators | |||
| Ciprofloxacin | 0.03 - 0.23 | 0.25 - 2 | [1][17][19] |
| Sulfamethoxazole | >64 | Not Reported | [18] |
Unraveling the Mechanisms of Action: A Tale of Diverse Strategies
The antimicrobial efficacy of furan-based compounds stems from their diverse mechanisms of action, a key advantage in the fight against drug resistance.
Nitrofurans: A Multi-Pronged Attack on Bacterial Viability
The antibacterial activity of nitrofurans, such as the widely used urinary tract infection therapeutic Nitrofurantoin , is contingent upon the enzymatic reduction of the 5-nitro group within the bacterial cell. This bioactivation is a critical step, as the parent compound itself is not the active agent. Bacterial nitroreductases convert nitrofurantoin into highly reactive electrophilic intermediates. These intermediates are cytotoxic and exert their antimicrobial effect through a multi-targeted approach:
-
DNA and RNA Damage: The reactive intermediates can directly damage bacterial DNA and RNA, leading to mutations and inhibition of replication and transcription.
-
Ribosomal Protein Inhibition: These intermediates can also attack ribosomal proteins, disrupting protein synthesis.
-
Metabolic Pathway Interference: Nitrofurans have been shown to interfere with crucial metabolic pathways, including the citric acid cycle.
This multi-target mechanism is a significant factor in the low incidence of acquired resistance to nitrofurantoin.
Caption: Proposed mechanism of action for nitrofuran antibiotics.
Furanones: Disrupting Bacterial Communication and Biofilms
Furanones, particularly halogenated derivatives isolated from the marine red algae Delisea pulchra, have garnered significant attention for their ability to interfere with bacterial quorum sensing (QS) . QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, playing a crucial role in biofilm formation and virulence factor production.
Furanones can inhibit QS-mediated processes, leading to:
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and host immune responses. By disrupting QS, furanones can prevent the formation of these resilient structures.[10][11][12]
-
Suppression of Virulence Factors: Many bacterial virulence factors are regulated by QS. Furanones can downregulate the expression of these factors, rendering the bacteria less pathogenic.
Some furanone derivatives also exhibit direct bactericidal activity, making them attractive candidates for dual-action antimicrobial agents.[10][11][12]
Furan-based Chalcones: A Promising Class with Diverse Targets
Chalcones are precursors to flavonoids and are known for their wide range of biological activities. The incorporation of a furan ring into the chalcone scaffold has been shown to enhance their antimicrobial properties.[14][15][16][20] The exact mechanism of action for furan-based chalcones is still under investigation but is believed to be multi-faceted and may involve:
-
Inhibition of Essential Enzymes: Some studies suggest that these compounds can target and inhibit enzymes crucial for bacterial survival.
-
Membrane Disruption: The lipophilic nature of chalcones may allow them to interact with and disrupt the bacterial cell membrane.
Further research is needed to fully elucidate the molecular targets of this promising class of antimicrobial agents.
Experimental Methodologies: A Guide to In Vitro Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial activity data, standardized experimental protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the furan-based compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Bacterial Culture: Grow the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of the microtiter plate except the first column.
-
Add 200 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
3. Inoculation:
-
Dilute the standardized bacterial culture 1:100 in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate. This will bring the total volume in each well to 200 µL and further dilute the compound concentrations by a factor of two.
4. Incubation:
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the microtiter plates at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: A typical workflow for the synthesis and evaluation of novel furan derivatives.
Structure-Activity Relationships: Designing More Potent Furan-Based Antimicrobials
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For furan-based antimicrobial agents, several key structural features have been identified that influence their potency:
-
Substituents on the Furan Ring: The nature and position of substituents on the furan ring can dramatically alter antimicrobial activity. For example, in nitrofurans, the 5-nitro group is essential for their mechanism of action. In furan-based chalcones, electron-withdrawing or electron-donating groups on the furan or the other aryl ring can modulate their potency.[15][16]
-
The Linker between the Furan Ring and Other Moieties: In compounds like furan-based chalcones, the α,β-unsaturated ketone linker is important for their biological activity. Modifications to this linker can impact their efficacy.
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by its various substituents, affects its ability to penetrate bacterial cell membranes. Optimizing this property is key to enhancing antimicrobial activity.
Conclusion and Future Directions
Furan-based compounds represent a rich and diverse source of antimicrobial agents with the potential to address the growing challenge of antibiotic resistance. Their varied mechanisms of action, including the multi-targeted approach of nitrofurans and the anti-biofilm properties of furanones, make them particularly attractive for further development.
Future research in this area should focus on:
-
Synthesis and screening of novel furan derivatives: The vast chemical space around the furan scaffold remains largely unexplored.
-
Detailed mechanistic studies: A deeper understanding of the molecular targets of newer furan-based compounds will facilitate the design of more potent and selective agents.
-
In vivo efficacy and toxicity studies: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.
By leveraging the insights presented in this guide, researchers and drug development professionals can make more informed decisions in their quest for novel and effective antimicrobial therapies.
References
-
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Evaluation of ciprofloxacin in the treatment of Pseudomonas aeruginosa infections. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). Frontiers in Microbiology. Retrieved January 17, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (2015). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). Frontiers in Microbiology. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. (2020). MDPI. Retrieved January 17, 2026, from [Link]
-
Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
The effects of sub-MIC ciprofloxacin exposure on antibiotic susceptibility and virulence factors in Pseudomonas aeruginosa ATCC 9027. (2022). Scientific Research Archives. Retrieved January 17, 2026, from [Link]
-
MIC and ECOFF values of various antibiotics against MSSA,... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Ciprofloxacin Induction of a Susceptibility Determinant in Pseudomonas aeruginosa. (2005). Antimicrobial Agents and Chemotherapy. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period. (2015). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. (2012). Molecules. Retrieved January 17, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (2015). Ingenta Connect. Retrieved January 17, 2026, from [Link]
-
Overview of Antimicrobial Properties of Furan. (2022). Human Journals. Retrieved January 17, 2026, from [Link]
-
MIC distribution of E. coli (n = 135) against sulfamethoxazole in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. (2023). Frontiers in Veterinary Science. Retrieved January 17, 2026, from [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Avicenna Journal of Phytomedicine. Retrieved January 17, 2026, from [Link]
-
Clinically approved drugs containing furan ring. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1986). PubMed. Retrieved January 17, 2026, from [Link]
-
Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. (2023). Illinois Experts. Retrieved January 17, 2026, from [Link]
-
Antimicrobial susceptibilities of clinical bacterial isolates from urinary tract infections to fosfomycin and comparator antibiotics determined by agar dilution method and automated micro broth dilution. (2025). bioRxiv. Retrieved January 17, 2026, from [Link]
-
Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (1986). PubMed. Retrieved January 17, 2026, from [Link]
-
In vitro efficacy of nitrofurantoin and some antibiotics in Escherichia coli strains isolated from urine cultures. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. (2022). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of ciprofloxacin in the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Activity of 3-(Furan-2-yl)propanehydrazide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 3-(Furan-2-yl)propanehydrazide. Drawing upon established principles in medicinal chemistry and pharmacology, we will explore the therapeutic potential of this molecule, outline rigorous experimental protocols for its validation, and compare its potential efficacy against established alternatives. Our focus will be on the validation of its anticonvulsant properties, a promising avenue of investigation suggested by its chemical structure.
Introduction: The Therapeutic Potential of Furan and Hydrazide Moieties
The furan ring is a versatile heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2] Similarly, the hydrazide-hydrazone moiety is a well-established pharmacophore in medicinal chemistry, particularly recognized for its presence in a variety of anticonvulsant agents.[3][4][5] The strategic combination of these two pharmacophores in this compound suggests a high potential for novel biological activity, particularly in the realm of central nervous system disorders such as epilepsy.
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[2] Current antiepileptic drugs (AEDs), while effective for many patients, are often associated with significant side effects and a considerable portion of patients remain refractory to treatment.[6] This underscores the urgent need for the discovery and development of new chemical entities with improved efficacy and safety profiles. This guide will provide the foundational methodologies to rigorously assess the anticonvulsant potential of this compound.
Experimental Validation of Anticonvulsant Activity
To ascertain the anticonvulsant properties of this compound, a two-pronged approach utilizing well-established preclinical seizure models is recommended: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test. These models are considered the gold standard in the initial screening of potential AEDs and are highly predictive of efficacy against different seizure types.[2][7]
Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[7][8] The primary endpoint of this assay is the abolition of the tonic hindlimb extension phase of the seizure.
Experimental Protocol:
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[8]
-
Compound Administration: The test compound, this compound, and a vehicle control are administered to separate groups of animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes. A range of doses should be tested to determine the median effective dose (ED₅₀).
-
Anesthesia and Electrode Placement: A drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each animal, followed by a drop of saline to ensure good electrical conductivity.[9] Corneal electrodes are then placed on the eyes.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[8][10]
-
Observation: Animals are immediately observed for the presence or absence of the tonic hindlimb extension. An animal is considered protected if this phase is absent.[8]
-
Data Analysis: The percentage of protected animals in each group is calculated, and the ED₅₀ is determined using statistical methods such as probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is used to identify compounds that can prevent or delay the onset of clonic seizures, which are thought to mimic absence and/or myoclonic seizures in humans.[7] PTZ is a GABA-A receptor antagonist that induces seizures by inhibiting inhibitory neurotransmission.[11]
Experimental Protocol:
-
Animal Model: Male mice are typically used.
-
Compound Administration: The test compound and vehicle are administered as described for the MES test.
-
PTZ Administration: A convulsant dose of PTZ (e.g., 80 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).[12]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by rhythmic muscle contractions. The latency to the first seizure and the incidence of seizures are recorded.[11][13]
-
Data Analysis: The ability of this compound to increase the latency to seizure onset or to prevent seizures altogether is compared to the vehicle control group.
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for the preclinical validation of anticonvulsant activity.
Comparative Performance Analysis
To contextualize the potential efficacy of this compound, its performance should be benchmarked against established AEDs. Phenytoin and Carbamazepine are appropriate comparators as they are widely used and their mechanisms of action are well-characterized.[14][15]
Table 1: Representative Comparative Anticonvulsant Activity Data
| Compound | MES Test (ED₅₀, mg/kg, i.p.) | PTZ Test (Protection at ED₅₀ of MES) | Putative Primary Mechanism of Action |
| This compound | [Hypothetical Data] | [Hypothetical Data] | Blockade of voltage-gated sodium channels; potential GABAergic modulation |
| Phenytoin | 9.5 | Ineffective | Blockade of voltage-gated sodium channels[14][16] |
| Carbamazepine | 8.8 | Ineffective | Blockade of voltage-gated sodium channels[1][17] |
Note: The data for this compound is hypothetical and serves as a template for presenting experimental findings.
Proposed Mechanism of Action
The primary mechanism of action for many established AEDs, including Phenytoin and Carbamazepine, is the blockade of voltage-gated sodium channels.[15][16] This action stabilizes neuronal membranes and prevents the high-frequency neuronal firing that is characteristic of seizures.[14] Given the structural similarities of the furan moiety to other aromatic systems present in AEDs, it is plausible that this compound also interacts with these channels.
Furthermore, the hydrazide component may confer additional mechanistic advantages. Some hydrazide-containing compounds are known to modulate the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[6] This could involve increasing the synthesis or release of GABA, or inhibiting its degradation. A dual mechanism of action, targeting both sodium channels and the GABAergic system, could result in a broader spectrum of anticonvulsant activity and potentially a more favorable side-effect profile.
Proposed Dual Mechanism of Action for this compound
Sources
- 1. droracle.ai [droracle.ai]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 4. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 12. mdpi.com [mdpi.com]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 15. m.youtube.com [m.youtube.com]
- 16. droracle.ai [droracle.ai]
- 17. Carbamazepine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mass Spectrometry Analysis of 3-(Furan-2-yl)propanehydrazide
Introduction: The Analytical Challenge of Heterocyclic Hydrazides
In the landscape of drug discovery and development, heterocyclic hydrazides represent a class of molecules with significant synthetic and pharmacological potential. 3-(Furan-2-yl)propanehydrazide serves as an exemplary model for this class—a small, polar molecule featuring a furan ring, a flexible alkyl linker, and a reactive hydrazide moiety. The structural elucidation and quantification of such compounds are paramount for reaction monitoring, impurity profiling, and metabolic studies. However, their inherent polarity and thermal sensitivity present a distinct analytical challenge, making the choice of mass spectrometry (MS) technique a critical decision that dictates the quality and depth of the resulting data.
This guide provides a comparative analysis of two primary mass spectrometry workflows for the characterization of this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We will explore the theoretical underpinnings, predictable fragmentation pathways, and practical considerations for each approach, offering field-proven insights to guide researchers in selecting the optimal method for their analytical objectives.
Methodology 1: Gas Chromatography-Electron Ionization (GC-EI-MS)
Gas chromatography coupled with electron ionization (EI) mass spectrometry is a robust and widely used technique for the analysis of volatile and thermally stable compounds.[1][2] The high-energy EI process (typically 70 eV) induces extensive and reproducible fragmentation, creating a detailed "fingerprint" spectrum that is excellent for library matching and structural confirmation.[3][4][5]
Causality of Experimental Choices for GC-EI-MS
The primary challenge for analyzing this compound by GC-MS is its polarity and potential for thermal degradation, conferred by the hydrazide group. Direct injection can lead to poor peak shape and decomposition in the hot injector port. Therefore, a common strategy, though not always necessary, is chemical derivatization to increase volatility and thermal stability. However, for this guide, we will first consider the direct analysis to predict the fundamental fragmentation patterns under high-energy EI conditions.
Predicted Fragmentation Pathways under Electron Ionization
Upon entering the EI source, the molecule is bombarded with high-energy electrons, ejecting an electron to form a molecular ion (M+•) with a mass-to-charge ratio (m/z) of 154. Due to the high energy imparted, this molecular ion is prone to extensive fragmentation and may be of low abundance or absent altogether.[4] The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments.
-
Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for compounds containing heteroatoms and carbonyl groups.[6]
-
Cleavage adjacent to the furan ring: Loss of the propylhydrazide group to form the highly stable furfuryl cation (m/z 81 ), which is often a base peak for furan-containing compounds.
-
Cleavage adjacent to the carbonyl group: Loss of the furfuryl radical to generate the propanoylhydrazide cation (m/z 87 ).
-
-
McLafferty Rearrangement: This characteristic rearrangement occurs in carbonyl compounds with an accessible gamma-hydrogen.[6][7][8] In this compound, a hydrogen atom from the furan ring's C5 position (gamma to the carbonyl) can be transferred to the carbonyl oxygen via a six-membered transition state. This would result in the cleavage of the bond between the alpha and beta carbons, leading to the formation of a neutral furan molecule and a charged enol fragment at m/z 86 .
-
Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, typically involving the loss of carbon monoxide (CO) or a formyl radical (CHO), leading to smaller fragment ions.[9][10]
Caption: Predicted EI fragmentation pathways for this compound.
Methodology 2: Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)
For polar, non-volatile, or thermally labile molecules, the combination of liquid chromatography with electrospray ionization (ESI) is the superior approach.[1][2][11] ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) with minimal in-source fragmentation, preserving the crucial molecular weight information.[12][13] Subsequent fragmentation via tandem mass spectrometry (MS/MS) provides controlled, structurally informative data.
Causality of Experimental Choices for LC-ESI-MS
Given the polar hydrazide group, this compound is an ideal candidate for positive-ion ESI. The basic nitrogen atoms of the hydrazide are readily protonated in the acidic mobile phase commonly used in reversed-phase chromatography (e.g., water/acetonitrile with 0.1% formic acid). This results in a strong signal for the protonated precursor ion, [M+H]+, at m/z 155 . Tandem MS (MS/MS) is then used to isolate this precursor ion and induce fragmentation through collision-induced dissociation (CID), allowing for targeted structural analysis.
Predicted Fragmentation Pathways under ESI-MS/MS
The fragmentation of the [M+H]+ precursor ion (m/z 155) in a CID experiment will proceed through lower-energy pathways compared to EI. Common fragmentation channels for protonated hydrazides and similar structures involve neutral losses.[14][15]
-
Loss of Ammonia (NH₃): Protonated hydrazides frequently undergo a characteristic loss of ammonia, which would produce a prominent fragment ion at m/z 138 .[14]
-
Cleavage of the Amide Bond: Scission of the C-N bond in the hydrazide group is another common pathway, leading to the formation of the furfuryl-propanoyl acylium ion at m/z 125 .
-
Loss of the Hydrazide Group: Complete loss of the terminal N₂H₃ group can occur, also resulting in the acylium ion at m/z 125 .
-
Formation of the Furfuryl Cation: Similar to EI, cleavage of the bond between the alkyl chain and the furan ring can occur, although it may require higher collision energy. This would yield the protonated furfuryl species or the furfuryl cation at m/z 81 .
Caption: Predicted ESI-MS/MS fragmentation pathways for this compound.
Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice between these two powerful techniques is not about which is universally "better," but which is most fit-for-purpose. The following table summarizes the key performance characteristics for the analysis of this compound.
| Feature | GC-EI-MS | LC-ESI-MS/MS | Rationale & Insights |
| Sample Volatility | Requires volatility; may need derivatization. | Not required. | The polarity of the hydrazide makes LC the more direct and robust choice.[11][16] |
| Molecular Ion | Often weak or absent. | Strong [M+H]+ base peak. | ESI excels at preserving the molecular ion, which is critical for unknown identification. |
| Fragmentation | Extensive, "hard" ionization. | Controlled, "soft" ionization + CID. | EI provides a complex but reproducible fingerprint. ESI-MS/MS allows for targeted fragmentation experiments to establish connectivity. |
| Sensitivity | Good, but can be limited by thermal degradation. | Generally higher for polar compounds. | LC-MS often achieves lower limits of detection for polar analytes in complex matrices like biological fluids.[1][11] |
| Structural Info | High-energy fragments, library searchable. | Precursor-product relationships. | EI spectra are ideal for matching against established libraries (e.g., NIST). MS/MS data is better for de novo structural elucidation. |
| Primary Application | Qualitative ID of pure, volatile samples. | Quantification and ID in complex mixtures. | LC-MS is the gold standard for bioanalysis, impurity profiling, and metabolomics due to its sensitivity and specificity.[2] |
Experimental Protocols
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
-
Instrumentation: Agilent 8890 GC coupled to a 5977B MSD.
-
GC Conditions:
-
Inlet: Splitless, 250 °C.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of 50:50 water:acetonitrile. Further dilute to 1 µg/mL for analysis.
-
Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.
-
LC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MS1 Scan: m/z 100-300 to find the precursor ion ([M+H]+ at m/z 155).
-
MS/MS: Isolate precursor m/z 155 and apply collision energy (e.g., 10-30 eV) to generate product ion spectrum.
-
Workflow & Decision Logic
Caption: Decision workflow for selecting the appropriate MS technique.
Conclusion and Recommendation
For the comprehensive analysis of this compound and related heterocyclic hydrazides, LC-ESI-MS/MS is the unequivocally superior and recommended methodology. Its ability to handle polar, non-volatile compounds without derivatization, coupled with the sensitivity and specificity afforded by soft ionization and tandem mass spectrometry, makes it ideal for the rigorous demands of pharmaceutical and drug development research.[16][17] It provides unambiguous molecular weight confirmation and controlled fragmentation for confident structural elucidation and is highly amenable to quantitative assays in complex biological matrices.
While GC-EI-MS remains a valuable tool for generating reproducible, library-matchable spectra for certain volatile compounds, its application to a polar and potentially thermally labile molecule like this compound is fraught with challenges that are elegantly overcome by the LC-MS approach. Adopting an LC-ESI-MS/MS strategy will ensure high-quality, reliable, and comprehensive data, accelerating research and development objectives.
References
-
McLafferty Rearrangement. Chemistry Steps. Available at: [Link]
-
McLafferty Rearrangement: Definition, Examples and Mechanism. Chemistry Learner. Available at: [Link]
-
Blank, I., et al. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
McLafferty rearrangement. Wikipedia. Available at: [Link]
-
GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc. Available at: [Link]
-
Rearrangement in Mass Spectrometry. Unacademy. Available at: [Link]
-
LC-MS vs. GC-MS: Understanding the Key Differences and Uses. 12 Angles. Available at: [Link]
-
Comparison of LC/MS and GC/MS Techniques. Shimadzu. Available at: [Link]
-
McLafferty Rearrangement.pptx. Slideshare. Available at: [Link]
-
LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Labstat. Available at: [Link]
-
Veličković, D., et al. Cumulative Neutral Loss Model for Fragment Deconvolution in Electrospray Ionization High-Resolution Mass Spectrometry Data. Analytical Chemistry. Available at: [Link]
-
Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. JoVE. Available at: [Link]
-
The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. Available at: [Link]
-
Cheng, J., et al. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Tang, S. Y., et al. Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. Available at: [Link]
-
Wyrzykiewicz, E., & Prukala, D. Electron impact-induced mass spectral study of new isomeric N-substituted hydrazones of ortho-, meta- and para-hydroxybenzaldehydes. European Mass Spectrometry. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate. Available at: [Link]
-
Coon, J. J., et al. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]
-
Sayed, N. A., et al. Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. ResearchGate. Available at: [Link]
-
The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. Available at: [Link]
-
Identifying fragments using a Neutral Loss spectrum. ACD/Labs. Available at: [Link]
-
Recurring mass differences, neutral losses, and fragments identified... ResearchGate. Available at: [Link]
-
Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser desorption/ionization Mass Spectrometry to Detect Steroids With Carbonyl Groups. PubMed. Available at: [Link]
-
Kuhn, S. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
Electron Ionization. Chemistry LibreTexts. Available at: [Link]
-
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Labcompare. Available at: [Link]
-
McIndoe, J. S., & Voro, T. N. The application of electrospray ionization mass spectrometry to homogeneous catalysis. Journal of Organometallic Chemistry. Available at: [Link]
-
Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 9. imreblank.ch [imreblank.ch]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. emerypharma.com [emerypharma.com]
- 17. LC-MS vs GC-MS in Lipidomics: How to Choose the Best Method for Lipid Analysis - MetwareBio [metwarebio.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Furan Hydrazide Derivatives
Introduction: The Strategic Fusion of Furan and Hydrazide Moieties
In the landscape of medicinal chemistry, the furan ring is a well-established "privileged scaffold."[1] This five-membered aromatic heterocycle is a cornerstone in numerous natural products and synthetic pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions.[2][3] Similarly, the hydrazide-hydrazone core (-C(=O)NHN=CH-) is a versatile pharmacophore, renowned for conferring a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor effects.[4][5][6]
The strategic hybridization of these two moieties into a single molecular framework gives rise to furan hydrazide derivatives—a class of compounds with immense therapeutic potential.[7] This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) of these derivatives across key biological activities. We will dissect the causality behind experimental designs and present the data that underpins our understanding of how subtle structural modifications can dramatically influence biological outcomes.
Foundational Chemistry: Synthesis of Furan Hydrazide Derivatives
The predominant method for synthesizing furan hydrazide derivatives is a straightforward condensation reaction. This approach is favored for its efficiency and the relative accessibility of starting materials.
Experimental Protocol: General Synthesis via Condensation Reaction
The rationale behind this protocol is to facilitate the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the furan-aldehyde, followed by dehydration to form the stable hydrazone (azomethine) linkage.
Step 1: Reactant Solubilization
-
Dissolve equimolar amounts of a selected 5-substituted-furan-2-carbaldehyde and a relevant hydrazide derivative in a suitable alcohol solvent, such as ethanol or methanol.
-
Scientist's Note: Ethanol is often the solvent of choice due to its ability to dissolve a wide range of organic reactants and its appropriate boiling point for refluxing without requiring specialized equipment.
-
Step 2: Catalysis
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Scientist's Note: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of the initial nucleophilic addition.
-
Step 3: Reaction Progression
-
Reflux the reaction mixture for a period ranging from 2 to 8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: Refluxing provides the necessary activation energy for the dehydration step. TLC is a critical, self-validating checkpoint to ensure the consumption of starting materials before proceeding to isolation.
-
Step 4: Product Isolation and Purification
-
Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure furan hydrazide derivative.
Visualization: General Synthetic Workflow
Caption: General workflow for the synthesis of furan hydrazide derivatives.
Comparative Analysis: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Furan hydrazide derivatives have emerged as a promising class of compounds in this area.
Structure-Activity Relationship Insights
The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on both the furan ring and the extended molecular scaffold.
-
The 5-Nitrofuran Moiety: A recurring structural feature in potent antimicrobial agents is the presence of a nitro group at the 5-position of the furan ring. This group is crucial for the compound's mechanism of action, particularly in antitubercular agents.[8] For instance, derivatives 3a and 4a containing 5-nitrofuran systems showed significantly higher tuberculostatic activity (MICs 3.1–12.5 µg/mL) compared to their sulfur analogs.[8]
-
Aryl Substituents: The introduction of an aryl group at the 5-position of the furan ring is a common strategy. The electronic properties of substituents on this aryl ring are critical. Electron-withdrawing groups, such as nitro and chloro, often enhance activity.[4] Compound 5 , bearing a 3-nitrophenyl moiety, was identified as a highly promising antifungal agent against Candida albicans and Fusarium species.[4]
-
Hybridization with Other Heterocycles: Molecular hybridization with other bioactive heterocycles, like thiazole, has proven effective. Combining the furan-hydrazone scaffold with a thiazole ring can yield compounds with potent antitubercular and antibacterial properties.[7] Compounds 4a, 4b, and 4c , which are furan-thiazole hydrazones, exhibited good antitubercular activity with MIC values of 3.12 μg/mL, comparable to the standard drug pyrazinamide.[7][9]
Data Summary: Antimicrobial Potency
| Compound ID | Core Structure | Key Substituents | Target Organism | MIC (μg/mL) | Reference |
| Compound 5 | Furan-Hydrazone | 5-(3-Nitrophenyl)furan | Candida albicans | Potent | [4] |
| Compound 10 | Furan-Hydrazone | 5-(4-Chloro-2-nitrophenyl)furan | Aspergillus ochraceus | Most Effective | [4] |
| 4a | Furan-Thiazole-Hydrazone | Phenyl on thiazole | M. tuberculosis H37Rv | 3.12 | [7][9] |
| 4b | Furan-Thiazole-Hydrazone | 4-Methylphenyl on thiazole | M. tuberculosis H37Rv | 3.12 | [7][9] |
| 4c | Furan-Thiazole-Hydrazone | 4-Methoxyphenyl on thiazole | M. tuberculosis H37Rv | 3.12 | [7][9] |
| 3a | 5-Nitrofuran-Hydrazone | Phenylpicolinimidate | M. tuberculosis H37Rv | 3.1 - 12.5 | [8] |
Mechanism of Action
For antifungal derivatives, a primary target is lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[4] Docking studies have shown that these compounds fit well into the active site of CYP51, interacting with key residues.[4] For antitubercular agents, the 5-nitrofuran moiety is believed to be bioreductively activated within the mycobacterial cell to generate reactive nitrogen species that are cytotoxic.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This assay is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) due to its reliability and concordance with radiometric methods.[7][9]
-
Preparation: Dispense 100 µL of sterile deionized water into all outer wells of a sterile 96-well plate. Add 100 µL of Middlebrook 7H9 broth to the G column wells and 200 µL to the B-F column wells.
-
Compound Dilution: Add 100 µL of the test compound solution to the G column wells. Perform a serial dilution from the G column to the B column.
-
Inoculum Preparation: Prepare a Mycobacterium tuberculosis H37Rv inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute 1:20 in Middlebrook 7H9 broth.
-
Inoculation: Add 100 µL of the diluted inoculum to wells in columns B through G. The A column serves as a sterility control, and the H column serves as a growth control.
-
Incubation: Seal the plate with parafilm and incubate at 37°C for 7 days.
-
Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to one growth control well (H). After it turns pink (indicating growth), add the reagents to all wells.
-
Reading Results: Incubate for another 24 hours. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
Comparative Analysis: Anticancer Activity
Furan-containing compounds have received significant attention for their promising anticancer activity.[10][11] The hydrazide derivatives are no exception, exhibiting potent cytotoxicity against various cancer cell lines.
Structure-Activity Relationship Insights
-
Substituent Effects: The anticancer activity is highly sensitive to the substituents on the molecule. In one study, a series of carbohydrazide derivatives bearing a furan moiety was synthesized and tested against A549 human lung cancer cells.[12] Compound 3e showed a significant anticancer effect with an IC50 value of 43.38 µM and, crucially, did not show significant cytotoxic effects on normal BJ fibroblast cells, indicating a degree of selectivity.[12]
-
Cell Cycle Arrest: Potent derivatives often exert their effect by disrupting the cell cycle. Furan-based compounds 4 and 7 were found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[10] This arrest prevents the cancer cells from progressing through mitosis, ultimately leading to cell death.
-
Induction of Apoptosis: The most effective anticancer agents trigger apoptosis, or programmed cell death. The same compounds (4 and 7 ) were shown to induce apoptosis through the intrinsic mitochondrial pathway. This was confirmed by an increase in the levels of the pro-apoptotic proteins p53 and Bax and a decrease in the anti-apoptotic protein Bcl-2.[10]
Data Summary: In Vitro Cytotoxicity
| Compound ID | Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 3e | Furan-Carbohydrazide | A549 (Lung) | 43.38 | [12] |
| Compound 4 | Furan-Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | [10] |
| Compound 7 | Furan-Triazinone | MCF-7 (Breast) | 2.96 | [10] |
Visualization: Proposed Apoptotic Pathway
Caption: Intrinsic apoptosis pathway induced by furan hydrazide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5×10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furan hydrazide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Scientist's Note: Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Analysis: Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Furan hydrazide derivatives have also been investigated for their potential to mitigate inflammatory responses.
Structure-Activity Relationship Insights
The primary mechanism explored is the inhibition of nitric oxide (NO), a key pro-inflammatory mediator.
-
Phenolic/Anisole Core: A study of 23 hydrazide derivatives revealed that a phenolic or anisole (methoxybenzene) core is a key component for achieving high anti-inflammatory activity.[13]
-
Superior Potency: Several furan-type hydrazides demonstrated outstanding potential. Compounds 17 and 18 showed significant NO inhibition levels of 71% and 75%, respectively, at a 15 µM concentration in RAW 264.7 macrophage cells.[13] This activity was significantly more potent than the lead compound they were derived from.
-
Positional Isomerism: The position of substituents matters. For tolyl derivatives, the meta- and para-substituted compounds were active (39% NO inhibition), while the ortho-substituted isomer was essentially inert, highlighting the importance of steric and electronic factors.[13]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells and pre-treat them with the test compounds for 30 minutes. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Scientist's Note: In this two-step diazotization reaction, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with the N-(1-naphthyl)ethylenediamine to form a colored azo product.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is directly proportional to the nitrite concentration.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion and Future Perspectives
The furan hydrazide scaffold is a remarkably versatile and promising platform for drug discovery. The evidence clearly demonstrates that targeted structural modifications can steer the biological activity towards potent antimicrobial, anticancer, or anti-inflammatory effects.
Key SAR Takeaways:
-
Antimicrobial: A 5-nitrofuran moiety is a strong indicator of potent activity, particularly against mycobacteria. Electron-withdrawing groups on appended aryl rings generally enhance potency.
-
Anticancer: Selectivity and potency can be achieved through specific substitutions that promote apoptosis via the intrinsic mitochondrial pathway and induce G2/M cell cycle arrest.
-
Anti-inflammatory: A phenolic or anisole core appears crucial for inhibiting nitric oxide production, with substituent positions on aromatic rings playing a critical role.
Future research should focus on optimizing the pharmacokinetic (ADME) profiles of these potent derivatives to improve their oral bioavailability and metabolic stability, paving the way for their development into next-generation therapeutics.[4][7]
References
-
A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. ResearchGate. [Link]
-
Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. [Link]
-
Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. PubMed Central. [Link]
-
Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Publishing. [Link]
-
Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. MDPI. [Link]
-
Structure activity relationship (SAR) among furan-conjugated tripeptides 1–10. ResearchGate. [Link]
-
Synthesis and structure of new substituted furan-3-carboxylate hydrazones. SpringerLink. [Link]
-
Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. [Link]
-
Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. [Link]
-
Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy. [Link]
-
Synthesis and antimicrobial activity of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their schiff bases with 4-nitrobenzaldehyde. ResearchGate. [Link]
-
Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. PubMed Central. [Link]
-
Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Publishing. [Link]
-
Furan derivatives 91–92 and Thiophene derivative 93–94 reported as anti-inflammatory agents. ResearchGate. [Link]
-
Pharmacological activity of furan derivatives. WJPR. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. [Link]
-
Brief SAR of anti-inflammatory activity of the compounds synthesised... ResearchGate. [Link]
-
The possible mechanism for the furan derivatives formation. ResearchGate. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Applications of furan and its derivative. Slideshare. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed Central. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of furan and its derivative | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04238K [pubs.rsc.org]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 3-(Furan-2-yl)propanehydrazide Analogs and Related Furan Derivatives
Introduction: The Versatility of the Furan Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile building block for the design of novel therapeutic agents. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The furan nucleus can act as a bioisostere for other aromatic systems, such as phenyl rings, offering opportunities to modulate a compound's pharmacokinetic and pharmacodynamic profile, including metabolic stability, receptor binding affinity, and overall bioavailability.[2]
This guide provides a comparative analysis of the biological efficacy of a specific class of furan derivatives, with a primary focus on the antimicrobial properties of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which serve as close structural analogs to the 3-(furan-2-yl)propanehydrazide framework. While comprehensive comparative data on this compound analogs is limited in publicly accessible literature, the study of these related propanoic acid derivatives provides valuable insights into the structure-activity relationships (SAR) governing the biological activity of this compound class. We will also briefly explore the anticancer potential of other furan-containing hydrazide and hydrazone derivatives to offer a broader perspective on the therapeutic promise of this chemical space.
Comparative Efficacy: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives
A key approach to understanding the potential of this compound analogs is to examine the biological activity of structurally similar compounds. A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives provides a valuable dataset for such a comparative analysis. These compounds were synthesized and evaluated for their antimicrobial activity against a panel of clinically relevant pathogens.[1][4][5]
The primary measure of efficacy for antimicrobial agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).[1][4]
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Aryl Substituent | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) | Reference |
| 1a | (Starting Material) | 128 | >256 | 64 | [4] |
| 2a | Phenyl | 128 | 256 | 64 | [4] |
| 2b | 4-Methylphenyl | 128 | 256 | 64 | [4] |
| 2c | 2,4-Dimethylphenyl | 128 | 256 | 64 | [4] |
| 2d | 2,5-Dimethylphenyl | 128 | 256 | 64 | [4] |
| 2e | 2,4,6-Trimethylphenyl | 128 | 256 | 64 | [4] |
| 2f | Naphthalen-1-yl | 128 | 256 | 64 | [4] |
Interpretation of Efficacy Data and Structure-Activity Relationship (SAR)
The experimental data reveals several key insights into the antimicrobial efficacy of these furan derivatives:
-
Activity against Candida albicans : All tested compounds, including the starting material (3-(furan-2-yl)propenoic acid), demonstrated good activity against the yeast-like fungus Candida albicans, with a consistent MIC value of 64 µg/mL.[4] This suggests that the core 3-(furan-2-yl)propanoic acid scaffold is a key determinant of the antifungal activity.
-
Activity against Staphylococcus aureus : The compounds exhibited moderate activity against the Gram-positive bacterium Staphylococcus aureus, with a uniform MIC of 128 µg/mL.[4] The nature of the aryl substituent introduced at the 3-position of the propanoic acid chain did not significantly impact the activity against this particular strain.
-
Activity against Escherichia coli : The hydroarylation products (compounds 2a-2f ) showed a slight increase in activity against the Gram-negative bacterium Escherichia coli (MIC = 256 µg/mL) compared to the starting material 1a (MIC > 256 µg/mL).[4] This indicates that the addition of an aryl group at the 3-position may be beneficial for activity against Gram-negative bacteria, although the overall potency remains modest.
Causality Behind Experimental Choices: The selection of S. aureus, E. coli, and C. albicans as test organisms is strategic. They represent major classes of human pathogens: Gram-positive bacteria, Gram-negative bacteria, and fungi, respectively. Evaluating the efficacy of novel compounds against this panel provides a broad initial assessment of their potential antimicrobial spectrum.
Experimental Protocols
To ensure scientific integrity and reproducibility, the detailed methodologies for the evaluation of antimicrobial and anticancer activities are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.
Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Test Compounds: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compounds are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Preparation of Inoculum: The microbial strains are cultured on agar plates. A standardized inoculum is prepared by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the standardized microbial suspension. Control wells (no compound) are included to ensure microbial growth, and blank wells (no inoculum) are included to check for media sterility.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
While the primary focus of this guide is on antimicrobial activity due to the available comparative data, it is noteworthy that other furan-hydrazide derivatives have been investigated for their anticancer potential.[6][7][8] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow for MTT Assay
Sources
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
A Researcher's Guide to Cross-Validation of 3-(Furan-2-yl)propanehydrazide Screening Results
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a critical engine for identifying novel bioactive compounds. Among the vast chemical space explored, molecules incorporating the furan ring and hydrazide moiety, such as 3-(Furan-2-yl)propanehydrazide, have emerged as privileged structures due to their diverse pharmacological activities.[1] This guide provides a comprehensive framework for the rigorous cross-validation of initial screening "hits" for this class of compounds, ensuring the scientific integrity of subsequent drug development efforts. While specific screening data for this compound is not extensively published, this guide will draw upon established methodologies and data from closely related furan and hydrazide derivatives to illustrate a robust validation workflow.
The hydrazide functional group is a well-known pharmacophore in monoamine oxidase (MAO) inhibitors, a class of drugs used in the treatment of neurological disorders.[2] Therefore, a primary focus of this guide will be the cross-validation of potential MAO inhibitory activity. Furthermore, furan derivatives have demonstrated a broad spectrum of antimicrobial activities, and thus, validation of any initial hits in this area will also be addressed.[3][4][5]
The Imperative of Cross-Validation in Hit-to-Lead Progression
An initial positive result, or "hit," in a high-throughput screen is merely the starting point of a long and meticulous journey. HTS campaigns are susceptible to various artifacts and false positives that can arise from compound interference with the assay technology or non-specific biological activity.[6][7][8][9][10] Rigorous cross-validation is the critical process of employing a battery of secondary and orthogonal assays to confirm the initial observation, elucidate the mechanism of action, and assess the selectivity and potential liabilities of a hit compound before committing significant resources to lead optimization.[11][12][13]
This guide will delineate a multi-tiered approach to the cross-validation of screening results for furan-hydrazide compounds, focusing on confirming on-target activity, assessing selectivity, and identifying potential off-target effects and liabilities.
Tier 1: Confirmation of Primary Screening Hit - A Focus on Monoamine Oxidase Inhibition
Given the structural alerts for MAO inhibition within the this compound scaffold, a primary HTS might identify it as a potential inhibitor of MAO-A or MAO-B. These two isoforms of MAO play crucial roles in the metabolism of neurotransmitters, making them important therapeutic targets.[14]
Initial Hit Confirmation: Dose-Response Analysis
The first step in validating a primary hit is to confirm its activity by generating a full dose-response curve in the primary screening assay. This will allow for the determination of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Orthogonal Assay Confirmation
To rule out assay-specific artifacts, it is essential to confirm the inhibitory activity using an orthogonal assay that employs a different detection method. For MAO activity, if the primary screen was a fluorometric assay based on the detection of hydrogen peroxide (H2O2), an orthogonal assay could be a spectrophotometric method or a chromatographic method (HPLC) that directly measures the formation of the product or depletion of the substrate.[15]
Table 1: Comparison of Common MAO Inhibition Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorometric | Measures H2O2 production via a fluorescent probe.[14] | High sensitivity, amenable to HTS. | Prone to interference from autofluorescent or quenching compounds.[6][7] |
| Spectrophotometric | Measures the formation of a colored product. | Simple, cost-effective. | Lower sensitivity than fluorometric assays. |
| Chromatographic (HPLC) | Directly measures substrate depletion or product formation.[15] | High specificity, not prone to interference. | Lower throughput, more resource-intensive. |
Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 of a test compound against both MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., p-tyramine for a general screen, or specific substrates for each isoform)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Test compound (this compound or analog)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Mixture Preparation: Prepare a master mix containing MAO Assay Buffer, HRP, and the fluorescent probe.
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the diluted test compound or control. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately begin kinetic reading of the fluorescence signal using a microplate reader (e.g., excitation at 530-540 nm and emission at 585-595 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tier 2: Assessing Selectivity and Mechanism of Action
Once the on-target activity is confirmed, the next crucial step is to assess the selectivity of the compound for its intended target and to understand its mechanism of inhibition.
Selectivity Profiling: MAO-A vs. MAO-B
A desirable MAO inhibitor is often selective for one isoform over the other. To determine the selectivity of this compound, its IC50 values against both MAO-A and MAO-B should be determined. The selectivity index (SI) is calculated as the ratio of the IC50 for the less sensitive isoform to the IC50 for the more sensitive isoform. A high SI value indicates greater selectivity.
Table 2: Illustrative IC50 and Selectivity Data for Known MAO Inhibitors
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity |
| Clorgyline | ~3 | >1000 | MAO-A selective |
| Selegiline | >1000 | ~7 | MAO-B selective |
| Tranylcypromine | ~200 | ~200 | Non-selective |
| This compound | To be determined | To be determined | To be determined |
Mechanism of Action: Reversibility Studies
Hydrazide-based MAO inhibitors can be either reversible or irreversible. Irreversible inhibitors form a covalent bond with the enzyme, leading to a longer duration of action but also a higher risk of side effects.[2] Determining the reversibility of inhibition is a critical step in characterizing a novel inhibitor.
Experimental Protocol: Reversibility Assay by Dialysis
-
Inhibitor-Enzyme Incubation: Incubate the MAO enzyme with a concentration of the test compound that produces significant inhibition (e.g., 10x IC50) for a defined period.
-
Dialysis: Subject the enzyme-inhibitor mixture to extensive dialysis against a large volume of buffer to remove any unbound inhibitor.
-
Activity Measurement: Measure the enzymatic activity of the dialyzed sample and compare it to a control sample that was not treated with the inhibitor.
-
Interpretation: If the enzymatic activity is restored after dialysis, the inhibitor is considered reversible. If the activity remains inhibited, the inhibitor is likely irreversible.
Tier 3: Counterscreens and Liability Assessment
A comprehensive cross-validation plan must include counterscreens to identify potential assay interference and off-target effects.
Counterscreening for Assay Interference
Fluorometric assays are particularly susceptible to interference from compounds that are themselves fluorescent or that quench the fluorescence of the reporter dye.[6][7]
Experimental Protocol: Autofluorescence and Quenching Counterscreen
-
Autofluorescence: Measure the fluorescence of the test compound at the assay's excitation and emission wavelengths in the absence of the enzyme and substrate. A significant signal indicates autofluorescence.
-
Quenching: Perform the standard assay in the presence of a known fluorescent product (e.g., resorufin for Amplex Red-based assays) and the test compound. A decrease in the fluorescence signal indicates quenching.
Assessing Potential for Furan-Related Toxicity
The furan ring, while a valuable pharmacophore, can be metabolically activated to form reactive intermediates that may lead to hepatotoxicity.[16] Early assessment of potential cytotoxicity is crucial.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Determine the CC50 (half-maximal cytotoxic concentration) of the compound.
A favorable therapeutic window is indicated by a CC50 value that is significantly higher than the IC50 for the biological target.
ADMET Profiling
In silico or in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling can provide early insights into the drug-like properties of a compound.[14][15][17][18] Several computational models and in vitro assays are available to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for drug-drug interactions.
Comparison with Alternatives
The therapeutic landscape for MAO inhibitors includes a variety of chemical scaffolds with different mechanisms of action and selectivity profiles.
Table 3: Comparison of this compound (Hypothetical Profile) with Alternative MAO Inhibitors
| Feature | This compound (Hypothetical) | Selegiline (Irreversible, MAO-B Selective) | Moclobemide (Reversible, MAO-A Selective) |
| Scaffold | Furan-hydrazide | Propargylamine | Benzamide |
| Mechanism | To be determined (likely irreversible due to hydrazide) | Irreversible | Reversible |
| Selectivity | To be determined | MAO-B | MAO-A |
| Potential Advantages | Novel chemical space, potential for unique selectivity profile. | Well-established efficacy for Parkinson's disease. | Improved safety profile due to reversibility. |
| Potential Liabilities | Potential for furan-related toxicity, hydrazide-related reactivity. | Risk of hypertensive crisis with tyramine-rich foods at high doses. | Shorter duration of action. |
Visualizing the Cross-Validation Workflow
A logical and systematic workflow is essential for efficient and effective cross-validation.
Caption: A tiered workflow for the cross-validation of a primary screening hit.
Conclusion
The cross-validation of initial screening results is a cornerstone of rigorous and successful drug discovery. For a compound like this compound, which contains structural motifs suggestive of both therapeutic potential and potential liabilities, a multi-faceted validation strategy is indispensable. By systematically confirming on-target activity, elucidating the mechanism of action, assessing selectivity, and proactively identifying potential off-target effects and toxicities, researchers can make informed decisions about which hit compounds warrant the significant investment required for lead optimization. This guide provides a robust and scientifically grounded framework to ensure that only the most promising and well-characterized candidates progress through the drug discovery pipeline.
References
-
ResearchGate. (n.d.). A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]
- Hassan, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 481.
- Taylor & Francis Online. (2017). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 12(10), 995-1007.
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]
-
Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
- Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
- Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1702, 129-142.
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
- Sadybekov, A. A., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
- American Chemical Society. (2014). The Ecstasy and Agony of Assay Interference Compounds.
-
Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]
- Gloer, J. B., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of visualized experiments : JoVE, (64), e3979.
- Szelag, A., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. International journal of molecular sciences, 23(13), 7384.
- Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 27(6), 760–766.
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]
- Zhang, J., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.
- Shcherbakov, D. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules (Basel, Switzerland), 27(14), 4612.
- El-Sayed, M. A., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS medicinal chemistry letters.
- Shcherbakov, D. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
-
ResearchGate. (2023). Synthesis, DFT studies, and cytotoxicity against (HepG-2) of some hetero furan-hydrazide derivatives. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. RSC Advances, 12(30), 19575-19590.
- National Center for Biotechnology Information. (2021). Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors. Bioorganic chemistry, 115, 105214.
-
ResearchGate. (2020). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. Retrieved from [Link]
- National Center for Biotechnology Information. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS medicinal chemistry letters.
- National Center for Biotechnology Information. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
- Oriental Scientific Publishing Company. (2024). Pharmacological activity of furan derivatives. Oriental Journal of Chemistry, 40(1).
-
ResearchGate. (2017). Synthesis, Characterization and the Antimicrobial Activity of 3-(2-phenylhydrazinyl)-2-benzofuran- 1(3H)-one. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
-
ResearchGate. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological evaluation of some novel furan derivatives. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Antibiotics, 12(11), 1583.
- National Center for Biotechnology Information. (2016). Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 1–5.
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. drughunter.com [drughunter.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 3-(Furan-2-yl)propanehydrazide and Other Bioactive Hydrazides
Introduction: The Hydrazide Scaffold as a Cornerstone in Modern Drug Discovery
In the landscape of medicinal chemistry, the hydrazide functional group (R-C(=O)NHNH₂) stands out as a uniquely versatile and privileged scaffold. Its ability to serve as a key intermediate allows for the synthesis of a vast array of novel compounds, including hydrazones and various heterocyclic systems.[1] For decades, this structural motif has been integral to the development of therapeutics with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties.[2][3][4][5] The urgent need for new therapeutic agents, driven by rising drug resistance and the toxicity of existing treatments, has continually brought researchers back to the potential held within hydrazide derivatives.[1]
This guide provides an in-depth comparative analysis of 3-(Furan-2-yl)propanehydrazide, a compound featuring the biologically significant furan moiety, against other prominent classes of hydrazides. We will delve into the synthetic rationale, comparative biological performance supported by experimental data, and the underlying mechanisms that dictate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the hydrazide scaffold in their work.
Synthesis of Hydrazides: A Foundational Protocol
The most common and efficient method for synthesizing hydrazides is the reaction of an ester with hydrazine hydrate, typically in an alcohol solvent.[1][6] This reaction is favored for its generally high yields and straightforward procedure.
The choice of an ester as the starting material is strategic. Esters are relatively stable but sufficiently reactive to undergo nucleophilic acyl substitution by the highly nucleophilic hydrazine. The alcohol solvent (e.g., ethanol, methanol) facilitates the dissolution of reactants and is easily removed post-reaction. Refluxing provides the necessary activation energy to drive the reaction to completion, usually within a few hours.[7]
Experimental Protocol: General Synthesis of a Hydrazide
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (1.0 equivalent) in absolute ethanol (10-15 mL per gram of ester).
-
Hydrazine Addition: Add hydrazine hydrate (80-100% solution, 1.2-1.5 equivalents) to the solution. The slight excess of hydrazine ensures the complete conversion of the ester.[7]
-
Reaction: Heat the mixture to reflux and maintain for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The resulting precipitate is typically the hydrazide product. If no precipitate forms, the mixture can be poured into cold water to induce precipitation.
-
Purification: Filter the solid product, wash with cold water or diethyl ether, and dry. Recrystallization from a suitable solvent (e.g., ethanol) is performed to obtain the pure hydrazide.[1]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of hydrazides from esters.
Performance Profile: this compound
The incorporation of a furan ring into a molecular scaffold is a well-established strategy in medicinal chemistry to impart biological activity.[8] Furan derivatives are known to exhibit potent antibacterial, antifungal, and anticancer properties.[9][10][11] Specifically, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid, which are structurally related to our topic compound, have demonstrated significant antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations of 64 µg/mL.[8][9][12]
Based on this established precedent, this compound is predicted to be a promising candidate for broad-spectrum antimicrobial screening. The furan ring acts as a bioisostere for other aromatic systems and contributes to the molecule's overall lipophilicity and ability to interact with biological targets. The propane linker provides conformational flexibility, which can be crucial for optimal binding to enzyme active sites or cellular receptors.
Comparative Analysis Against Other Hydrazide Classes
The true potential of this compound can be understood by comparing its anticipated performance with that of other well-studied hydrazide families.
Aromatic Hydrazides: The Isoniazid Benchmark
Isonicotinic acid hydrazide, or Isoniazid (INH), is a first-line treatment for tuberculosis and arguably the most famous hydrazide drug.[5]
-
Performance: INH exhibits highly potent and specific bactericidal activity against Mycobacterium tuberculosis.[13] However, its spectrum is narrow, and the rise of INH-resistant strains is a major global health concern, necessitating the development of novel analogues.[14]
-
Mechanism: INH is a prodrug activated by the mycobacterial enzyme KatG. The activated form covalently binds to and inhibits InhA, an enoyl-ACP reductase, thereby blocking the synthesis of mycolic acids—essential components of the mycobacterial cell wall.
-
Comparison: While this compound is unlikely to match the specific potency of INH against M. tuberculosis (unless it can also be activated by KatG), it is expected to possess a much broader spectrum of activity against common Gram-positive and Gram-negative bacteria and fungi, which INH lacks.
Hydrazide-Hydrazones with Other Heterocycles
The condensation of a hydrazide with an aldehyde or ketone yields a hydrazide-hydrazone, a class of compounds with extensive biological activities. The nature of the heterocyclic rings involved significantly influences performance.
-
Nitrofurans: Hydrazide-hydrazones derived from 5-nitrofuran-2-carboxylic acid have shown exceptionally high antibacterial activity, in many cases exceeding that of reference drugs like nitrofurantoin and cefuroxime.[15][16] Their activity against S. aureus, B. subtilis, and S. epidermidis is particularly noteworthy, with MIC values reported as low as 0.48–15.62 μg/mL.[4]
-
Quinolines: The quinoline moiety, when combined with the hydrazide-hydrazone scaffold, has produced compounds with potent anticancer activity.[17] For example, certain quinoline hydrazides have been shown to reduce the viability of neuroblastoma and breast cancer cell lines with micromolar potency and induce G1 cell cycle arrest.[17][18] Their antimicrobial mechanisms can involve the inhibition of DNA gyrase or enzymes involved in cell wall synthesis.[19]
-
Comparison: this compound serves as a precursor to this class. By reacting it with various substituted aldehydes (e.g., nitrofurfural, quinoline-3-carboxaldehyde), a library of furan-containing hydrazide-hydrazones could be generated. These derivatives would be expected to exhibit enhanced and potentially modulated biological activities, combining the known benefits of the furan ring with those of the added heterocyclic moiety.
Comparative Biological Activity Data
| Hydrazide Derivative Class | Target Organism/Cell Line | Performance Metric (MIC/IC₅₀) | Reference(s) |
| Isoniazid (INH) | M. tuberculosis H37Rv | MIC ≈ 0.02-0.06 µg/mL | [13] |
| 5-Nitrofuran Hydrazones | S. aureus ATCC 43300 | MIC = 0.48–1.95 µg/mL | [4] |
| 5-Nitrofuran Hydrazones | B. subtilis ATCC 6633 | MIC = 0.48–1.95 µg/mL | [4] |
| Quinoline Hydrazides (cpd 22) | SH-SY5Y Neuroblastoma | IC₅₀ ≈ 10 µM | [17] |
| Tetracaine Hydrazones (cpd 2s) | HepG2 (Liver Cancer) | IC₅₀ = 20.8 µM | [20] |
| 3-Aryl-3-(furan-2-yl)propanoic acids | C. albicans, E. coli, S. aureus | MIC = 64 µg/mL | [9][12] |
Standardized Protocols for Performance Evaluation
To ensure a valid comparison between different hydrazides, standardized and self-validating experimental protocols are essential.
Protocol 4.1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
-
Preparation: Prepare a stock solution of the test hydrazide in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microbes in media, no compound) and a negative control (media only). A solvent control (microbes in media with DMSO) is critical to rule out solvent toxicity.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
Reading: The MIC is the lowest concentration where no visible turbidity is observed. This can be confirmed by adding a viability indicator like resazurin.
Workflow for MIC Determination
Caption: Standard experimental workflow for MIC determination.
Protocol 4.2: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test hydrazide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution on a microplate reader (typically at ~570 nm).
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion and Future Outlook
The hydrazide scaffold remains a highly productive platform for the discovery of new therapeutic agents.[1][21] While established hydrazides like Isoniazid serve as powerful but narrow-spectrum drugs, the true potential lies in novel derivatives that can overcome resistance and offer broader utility.
This compound emerges as a promising, yet underexplored, candidate. Its structure combines the proven biological relevance of the furan ring with the versatile chemistry of the hydrazide group. Based on data from structurally similar compounds, it is projected to exhibit broad-spectrum antimicrobial activity.[9][12] The real value of this compound, however, may lie in its role as a key intermediate. Its derivatization into a library of hydrazide-hydrazones, incorporating other potent heterocyclic moieties like quinolines or nitrofurans, presents a scientifically sound strategy for developing next-generation agents with potent and specific activities against microbial pathogens or cancer cells.[15][17] Future research should focus on the systematic synthesis and screening of such derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical development.
References
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. [Link]
-
Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]
-
A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. (2023). ACS Publications. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). National Center for Biotechnology Information. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). National Center for Biotechnology Information. [Link]
-
Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review). (n.d.). ResearchGate. [Link]
- Preparation method of hydrazide compound. (n.d.).
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]
-
Novel isoniazid derivative as promising antituberculosis agent. (2020). National Center for Biotechnology Information. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. (2023). ACS Publications. [Link]
-
Pharmacological aspects of hydrazides and hydrazide derivatives. (2015). ResearchGate. [Link]
-
Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. (2019). ResearchGate. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2022). ResearchGate. [Link]
-
Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review). (2024). ResearchGate. [Link]
-
Different mechanisms of action of quinoline hydrazide/hydrazone... (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2020). ResearchGate. [Link]
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). National Center for Biotechnology Information. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]
-
Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (n.d.). Asian Journal of Pharmaceutical Research and Development. [Link]
-
Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. (n.d.). Semantic Scholar. [Link]
-
Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis. (n.d.). National Institutes of Health. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. [Link]
-
Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. (2020). PubMed. [Link]
-
Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). RSC Publishing. [Link]
-
Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazol. (n.d.). SciELO. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2022). Growing Science. [Link]
-
Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. (n.d.). Oriental Journal of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 8. ijabbr.com [ijabbr.com]
- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives » Growing Science [growingscience.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Furan Hydrazide Isomers
Introduction: The Subtle Distinction with Significant Implications
In the realm of medicinal chemistry and materials science, furan hydrazides serve as versatile building blocks for synthesizing compounds with a wide array of biological activities and material properties.[1][2][3] The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, can be functionalized at its 2- or 3-position with a carbohydrazide group, leading to the formation of structural isomers: furan-2-carbohydrazide and furan-3-carbohydrazide. This seemingly minor positional change can profoundly impact the molecule's three-dimensional structure, electronic distribution, and, consequently, its interaction with biological targets or its performance in a material matrix. Therefore, the ability to unequivocally differentiate between these isomers is not merely an academic exercise but a critical checkpoint in synthesis, quality control, and drug development.
This guide provides an in-depth comparison of furan-2-carbohydrazide and furan-3-carbohydrazide using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why their spectra differ and provide practical, field-proven insights and experimental protocols to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can deduce the connectivity and spatial arrangement of atoms. The differences in the electronic environment of the furan ring, dictated by the position of the electron-withdrawing carbohydrazide group (-CONHNH₂), are the primary drivers of the distinct NMR spectra observed for the two isomers.
Workflow for Isomer Differentiation using Spectroscopy
Caption: A generalized workflow for the spectroscopic differentiation of furan hydrazide isomers.
¹H NMR Comparison
The furan ring possesses three protons. In furan-2-carbohydrazide, these are at positions 3, 4, and 5. In furan-3-carbohydrazide, they are at positions 2, 4, and 5. The chemical shifts and, most importantly, the coupling patterns (spin-spin splitting) provide a definitive fingerprint for each isomer.
-
Furan-2-carbohydrazide: The protons on the furan ring typically appear as three distinct signals.[4] The H5 proton, adjacent to the oxygen, is the most deshielded and appears as a doublet of doublets. The H3 proton, adjacent to the substituent, is also deshielded, while the H4 proton is the most shielded. The coupling constants between adjacent protons (J₃,₄ and J₄,₅) are characteristic, while the long-range coupling (J₃,₅) is smaller.
-
Furan-3-carbohydrazide: The key differentiator is the presence of a highly deshielded H2 proton, which is adjacent to the oxygen and coupled to H4 (long-range) and H5 (meta-coupling). The H5 proton is also adjacent to the oxygen but is coupled to H4 and H2. The proximity of the two alpha-protons (H2 and H5) to the ring oxygen results in their downfield shift compared to the beta-proton (H4).
| Proton Assignment | Furan-2-Carbohydrazide (Expected δ, ppm) | Furan-3-Carbohydrazide (Expected δ, ppm) | Multiplicity & Key Differentiator |
| Furan H2 | --- | ~8.0 - 8.2 | Singlet/Triplet (fine), highly deshielded |
| Furan H3 | ~7.1 - 7.3 | --- | Doublet of doublets |
| Furan H4 | ~6.5 - 6.7 | ~6.7 - 6.9 | Doublet of doublets / Triplet |
| Furan H5 | ~7.4 - 7.6 | ~7.5 - 7.7 | Doublet of doublets |
| -NH- | ~9.5 - 10.5 (broad s) | ~9.5 - 10.5 (broad s) | Broad, exchangeable with D₂O |
| -NH₂ | ~4.5 - 5.5 (broad s) | ~4.5 - 5.5 (broad s) | Broad, exchangeable with D₂O |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The key is the relative shift and coupling pattern.
¹³C NMR Comparison
The position of the carbohydrazide group also influences the ¹³C chemical shifts. The carbon atom directly attached to the substituent (C2 or C3) and the carbonyl carbon are readily identifiable.
| Carbon Assignment | Furan-2-Carbohydrazide (Expected δ, ppm) | Furan-3-Carbohydrazide (Expected δ, ppm) | Key Differentiator |
| C=O | ~158 - 162 | ~163 - 167 | Carbonyl shift is sensitive to ring position. |
| C2 | ~145 - 148 (Substituted) | ~143 - 146 | Alpha-carbon adjacent to oxygen. |
| C3 | ~114 - 117 | ~120 - 125 (Substituted) | Beta-carbon vs. substituted beta-carbon. |
| C4 | ~112 - 114 | ~110 - 113 | Beta-carbon. |
| C5 | ~146 - 149 | ~147 - 150 | Alpha-carbon adjacent to oxygen. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule. While both isomers share the same functional groups (furan ring, amide, amine), subtle differences in the vibrational modes, particularly in the "fingerprint region" (1500-600 cm⁻¹), can arise from the different symmetry and electronic distribution.
The most prominent bands will be similar for both isomers:
-
N-H Stretching: Two bands are typically observed for the -NH₂ group around 3300-3200 cm⁻¹, and a single, often broader band for the -NH- group.
-
C-H Stretching (Aromatic): A weak band just above 3100 cm⁻¹.[5]
-
C=O Stretching (Amide I): A very strong and sharp absorption around 1660-1630 cm⁻¹.[6]
-
N-H Bending (Amide II): A strong band around 1620-1580 cm⁻¹.
-
Furan Ring Vibrations: C=C and C-O-C stretching vibrations appear in the 1600-1300 cm⁻¹ region.[7]
The diagnostic differences will lie in the C-H out-of-plane bending and ring deformation modes in the fingerprint region, which are highly sensitive to the substitution pattern.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isomer-Specific Insights |
| N-H Stretch (Amide & Amine) | 3400 - 3200 | Largely similar for both isomers. |
| C=O Stretch (Amide I) | 1660 - 1630 | Position may shift slightly due to conjugation differences. |
| Furan Ring C=C Stretch | 1600 - 1450 | The pattern and intensity of these bands can differ. |
| Fingerprint Region (C-H bends, ring modes) | 1000 - 650 | This region is key. The unique pattern of sharp bands serves as a distinct fingerprint for each isomer. |
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy levels. The furan ring conjugated with the carbonyl group of the hydrazide creates a chromophore that absorbs in the UV region, typically due to π → π* transitions.[8]
The extent of conjugation determines the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A more extended or effective conjugation leads to a smaller energy gap and thus absorption at a longer wavelength (λ_max).
-
Furan-2-carbohydrazide: The conjugation pathway involves the entire furan ring system directly with the carbonyl group. This typically results in a strong absorption band. For 2-furoic hydrazide, a λ_max around 255 nm has been reported.[9]
-
Furan-3-carbohydrazide: The conjugation between the carbonyl group and the furan π-system is less direct ("cross-conjugation"). This generally results in a π → π* transition of slightly higher energy, meaning the λ_max is expected to be at a shorter wavelength compared to the 2-isomer.
| Isomer | Expected λ_max (nm) | Rationale |
| Furan-2-carbohydrazide | ~250 - 270 | More effective, direct conjugation along the C2-C5 axis. |
| Furan-3-carbohydrazide | ~230 - 250 | Less effective conjugation from the 3-position. |
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Both furan hydrazide isomers have the same molecular formula (C₅H₆N₂O₂) and therefore the same exact mass (126.0429 g/mol ).[10] Differentiation must rely on the analysis of their fragment ions. The position of the substituent dictates which bonds are more likely to break upon ionization.
A primary fragmentation pathway for both would be the cleavage of the C-C bond between the furan ring and the carbonyl group. The key difference lies in the resulting furyl cation.
-
Furan-2-carbohydrazide: Cleavage will produce the furan-2-yl-carbonyl cation (m/z 95) or the furan-2-yl cation (m/z 67) after loss of CO. The furan-2-yl cation is a particularly stable and often abundant fragment.
-
Furan-3-carbohydrazide: Cleavage will produce the furan-3-yl-carbonyl cation (m/z 95) or the furan-3-yl cation (m/z 67) . While the masses of these primary fragments are identical to those from the 2-isomer, their relative abundances and subsequent fragmentation pathways can differ, providing diagnostic clues. Further fragmentation of the furan ring itself can lead to unique daughter ions.
Predicted Fragmentation Pathways
Sources
- 1. peerj.com [peerj.com]
- 2. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furan-2-carbohydrazide(3326-71-4) 1H NMR spectrum [chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Furancarboxylic acid, hydrazide | C5H6N2O2 | CID 18731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Furan-2-yl)propanehydrazide
Introduction: A First-Principles Approach to Safety
In the landscape of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal. 3-(Furan-2-yl)propanehydrazide is a specialized research chemical for which a specific Safety Data Sheet (SDS) is not always readily available. In the absence of compound-specific regulatory guidance, a rigorous, first-principles approach to hazard assessment is not just best practice—it is a mandatory component of laboratory safety.
This guide provides a comprehensive disposal protocol for this compound by deconstructing its chemical nature. The molecule's two key functional groups—the furan ring and the hydrazide moiety —are associated with significant, well-documented hazards. By understanding these risks, we can construct a disposal plan that ensures the safety of personnel and maintains environmental compliance. This document is intended for trained researchers, scientists, and drug development professionals. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]
Core Hazard Assessment: Understanding the "Why"
The disposal protocol outlined below is predicated on the inherent risks of the furan and hydrazide functional groups. Treating this compound as a hazardous substance is the only scientifically sound approach.
The Furan Moiety: Carcinogenicity and Reactivity
The furan ring is a known hazardous chemical structure. The International Agency for Research on Cancer (IARC) classifies furan as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans" based on sufficient evidence in experimental animals.[2] Chronic exposure can lead to significant liver toxicity and the formation of tumors.[3][4][5]
Furthermore, furan is a volatile, flammable liquid that can form explosive peroxides upon exposure to air.[5][6] Its vapors can cause irritation to the eyes, skin, and respiratory system, with high exposures potentially leading to central nervous system depression.[3]
The Hydrazide Moiety: Systemic Toxicity and Instability
Hydrazides are derivatives of hydrazine, a chemical class recognized by the Environmental Protection Agency (EPA) as hazardous waste.[7] Hydrazine and its derivatives are known for their systemic toxicity, corrosivity, and potential carcinogenicity.[8][9][10] They are readily absorbed through the skin and are toxic if swallowed or inhaled.[8][11][12]
Hydrazides are also reactive compounds. They are powerful reducing agents and can react violently with oxidizing agents and certain metals.[12][13] This reactivity necessitates careful segregation from other waste streams to prevent dangerous chemical reactions within a waste container.[8][14]
Quantitative Hazard Summary
While specific toxicological data for this compound is not available, the properties of its parent structures provide a clear rationale for treating it with the utmost caution.
| Hazard Profile | Furan | Hydrazine |
| CAS Number | 110-00-9 | 302-01-2 |
| Primary Hazards | Flammable liquid, Carcinogen, Hepatotoxin, Irritant[5][6] | Corrosive, Toxic, Carcinogen, Reactive, Flammable[10][12] |
| Carcinogenicity | IARC Group 2B (Possibly carcinogenic to humans)[2] | IARC Group 2A (Probably carcinogenic to humans) |
| Target Organs | Liver, Kidneys, Central Nervous System[3][5] | Liver, Lungs, Central Nervous System, Skin[12] |
| Incompatibilities | Strong oxidants, Strong acids[6][15] | Oxidizing agents, Acids, Metals, Porous materials[12][13] |
Mandatory Personal Protective Equipment (PPE) & Handling
All handling of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood.[15][16] The following minimum PPE is required:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[11][17]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consult glove manufacturer data for breakthrough times.[12][17]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[11]
Core Disposal Protocol: A Step-by-Step Guide
Never dispose of this compound or its solutions down the drain or in the regular trash.[1][14] This compound must be managed as regulated hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Procure a dedicated hazardous waste container from your institution's EHS department. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a tight-sealing lid.[1][14]
-
Segregate the Waste: Do NOT mix this compound waste with any other waste streams, particularly acidic or oxidizing waste.[8][14][18] Incompatible mixing can lead to violent reactions.
-
Collect Waste:
-
Solid Waste: Carefully transfer any solid this compound into the designated waste container using appropriate tools (e.g., powder funnel, anti-static spatula).
-
Solutions: Transfer solutions directly into the designated liquid waste container.
-
Contaminated Labware: Disposable items (pipette tips, weighing paper, gloves) heavily contaminated with the compound should be placed in a sealed bag and then into the solid hazardous waste container.[19]
-
Step 2: Proper Labeling
-
Attach a Hazardous Waste Label: Immediately affix a completed EHS-provided hazardous waste label to the container.[14][20]
-
List All Constituents: Clearly write the full chemical name, "this compound," and list any solvents present with their approximate concentrations.[20] Vague labels like "Furan Waste" are unacceptable.
-
Keep Container Closed: The waste container must remain tightly sealed at all times except when adding waste.[14][18]
Step 3: Spill Management
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Eliminate all ignition sources.[6]
-
Absorb the Spill: Use a non-combustible absorbent material like vermiculite or sand to contain the spill. Do not use paper towels or other combustible materials.[6][21]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[6][16]
-
Decontaminate: Clean the spill area thoroughly.
Step 4: Decontamination of Empty Containers
Chemical containers are not considered "empty" until properly decontaminated.
-
Triple Rinse: The original reagent bottle must be triple-rinsed.[18][22]
-
Collect First Rinsate: The first rinse with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous waste in your designated container.[14][18]
-
Subsequent Rinses: Subsequent rinses with water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
Deface Label: Completely obliterate or remove the original label from the rinsed container before recycling or disposal as regular laboratory glass.[14][22]
Step 5: Final Disposal Pathway
-
Store Safely: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[1]
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[14][20] The ultimate disposal method for hydrazide and furan-containing compounds is typically high-temperature incineration by a licensed hazardous waste management facility.[7][21]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste streams containing this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
Conclusion
The safe and compliant disposal of this compound requires a conservative approach grounded in the known hazards of its constituent functional groups. All waste generated from this compound must be segregated, properly contained, clearly labeled, and managed as hazardous waste destined for high-temperature incineration. Adherence to this protocol is a cornerstone of responsible chemical research, protecting both the scientist and the environment.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. [Link]
-
Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]
-
Furan. (2019). Health Canada. [Link]
-
HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. University of the Incarnate Word. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Furan Acute Exposure Guideline Levels. (2010). National Center for Biotechnology Information (NCBI), NIH. [Link]
-
Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Health and Environmental Effects Document for Furan - Final Report. U.S. Environmental Protection Agency (EPA). [Link]
-
Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Dioxins and furans from the incineration of municipal solid waste: An overview. (2014). ScienceDirect. [Link]
-
MATERIAL SAFETY DATA SHEET. Arysta LifeScience. [Link]
-
Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). University of California, Irvine. [Link]
-
Safety Data Sheet. DayGlo Color Corp. [Link]
-
Safety data sheet. (2023). CPAchem. [Link]
-
Safety Data Sheet(SDS). (2023). LOTTE Chemical. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]
- 4. Furan - Canada.ca [canada.ca]
- 5. duxburysystems.org [duxburysystems.org]
- 6. nj.gov [nj.gov]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. nj.gov [nj.gov]
- 13. arxada.com [arxada.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
- 18. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. business-services.miami.edu [business-services.miami.edu]
- 21. chemicalbook.com [chemicalbook.com]
- 22. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
